molecular formula C7H5NO4 B15543640 5-Nitrosalicylaldehyde CAS No. 76700-97-5

5-Nitrosalicylaldehyde

Cat. No.: B15543640
CAS No.: 76700-97-5
M. Wt: 167.12 g/mol
InChI Key: IHFRMUGEILMHNU-UHFFFAOYSA-N
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Description

5-Nitrosalicylaldehyde is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-nitrobenzaldehyde
Source PubChem
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InChI

InChI=1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IHFRMUGEILMHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059154
Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Molecular Weight

167.12 g/mol
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CAS No.

97-51-8
Record name 5-Nitrosalicylaldehyde
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Record name 5-Nitrosalicylaldehyde
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Record name 2-Hydroxy-5-nitrobenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Record name 5-nitrosalicylaldehyde
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Foundational & Exploratory

5-Nitrosalicylaldehyde (CAS 97-51-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrosalicylaldehyde, with the Chemical Abstracts Service (CAS) number 97-51-8, is a versatile aromatic aldehyde of significant interest in various fields of chemical and pharmaceutical research. Its unique molecular architecture, featuring hydroxyl, aldehyde, and nitro functionalities on a benzene (B151609) ring, imparts a wide range of reactivity, making it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectral characterization, and key applications of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its notable antibacterial activity are presented. Furthermore, this document includes structured data summaries and graphical representations of key workflows to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is a yellow to brown crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 97-51-8[2]
Molecular Formula C₇H₅NO₄[3][4]
Molecular Weight 167.12 g/mol [2][3]
Melting Point 125-128 °C[1][4][5]
Boiling Point 300.2 °C at 760 mmHg[5]
Density ~1.5 g/cm³[1][5]
Appearance Yellow to orange to brown powder or crystals[1]
Solubility Partially soluble in water; Soluble in ethanol, acetone, and other organic solvents.[4][6]
IUPAC Name 2-hydroxy-5-nitrobenzaldehyde[3]

Synthesis of this compound

The primary method for the synthesis of this compound is the nitration of salicylaldehyde (B1680747).[6] An alternative approach involves the formylation of p-nitrophenol. Detailed protocols for both methods are provided below.

Experimental Protocol: Nitration of Salicylaldehyde

This protocol is adapted from a patented method and describes the synthesis of this compound via the nitration of salicylaldehyde using a mixed acid system.

Materials:

  • Salicylaldehyde

  • Glacial Acetic Acid

  • Hydrofluoric Acid

  • Acetic Anhydride

  • Fuming Nitric Acid

  • Ice

  • 250 mL three-neck flask

  • Constant pressure dropping funnel

  • Stirring apparatus

  • Ice-water bath

Procedure:

  • In a 250 mL three-neck flask, combine 100 mL of glacial acetic acid, 12.5 g of hydrofluoric acid, 25.9 g of acetic anhydride, and 25.7 g of salicylaldehyde.

  • Cool the mixture to below 5 °C using an ice-water bath while continuously stirring.

  • Place 16.6 g of fuming nitric acid in a constant pressure dropping funnel.

  • Slowly add the fuming nitric acid to the three-neck flask over a period of 2.5 hours, ensuring the temperature is maintained between 5-10 °C.

  • After the addition is complete, continue the reaction at 8-10 °C for 1 hour.

  • Raise the temperature to 15-20 °C and continue the reaction for an additional hour.

  • While still warm, pour the reaction mixture into a beaker containing 500 g of a crushed ice and water mixture. Stir thoroughly and allow it to stand for at least 5 hours or overnight.

  • Collect the resulting yellow solid precipitate by suction filtration.

  • Wash the solid with water and dry to yield the crude product.

  • The crude product can be further purified by extraction with hot water to obtain a light yellow powder of this compound.

Experimental Protocol: Formylation of p-Nitrophenol (Duff Reaction)

This method utilizes p-nitrophenol and hexamethylenetetramine in an improved Duff reaction.

Materials:

  • p-Nitrophenol

  • Hexamethylenetetramine

  • Polyphosphoric Acid

  • Hydrochloric Acid

  • Sodium Hydroxide solution (e.g., 1%)

  • Reaction flask with stirrer and heating mantle

Procedure:

  • Heat polyphosphoric acid to 140-160 °C to remove any moisture, then cool to 100-110 °C.

  • Add p-nitrophenol to the polyphosphoric acid.

  • Add hexamethylenetetramine in batches while maintaining the temperature between 100-110 °C.

  • Once the addition is complete, adjust the temperature to 105-120 °C and react for 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature (20-30 °C).

  • Slowly add water to the reaction mixture with stirring, then cool to 0-10 °C to precipitate the product.

  • Filter the mixture to obtain the crude solid.

  • Wash the filter cake with a dilute alkaline solution (e.g., 1% NaOH) to dissolve the product.

  • Adjust the pH of the filtrate to 3-4 with a dilute acidic solution (e.g., 18% HCl) to precipitate the purified this compound.

  • Cool the mixture to 0-10 °C and allow it to stand for 1-4 hours.

  • Filter, wash the solid with water, and dry to obtain the final product.[2]

G Synthesis and Characterization Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Reactants Salicylaldehyde or p-Nitrophenol Start->Reactants Reaction Nitration or Formylation Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Water Extraction or Acid-Base Precipitation Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Spectroscopy NMR, IR, Mass Spec Pure_Product->Spectroscopy Analysis Data Analysis and Structure Confirmation Spectroscopy->Analysis Final_Product Characterized This compound Analysis->Final_Product

Caption: Synthesis and Characterization Workflow.

Spectral Data for Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. The key spectral data are summarized below.

TechniqueKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃, ppm)11.61 (s, 1H, -OH), 10.01 (s, 1H, -CHO), 8.58 (s, 1H, ArH), 8.42 (m, 1H, ArH), 7.14 (m, 1H, ArH)
¹³C NMR Spectral data available, characteristic peaks for aromatic carbons, aldehyde, and carbons attached to hydroxyl and nitro groups.[3]
Mass Spectrometry (MS) Molecular Ion Peak (m/z): 167[5]
Infrared (IR) Spectroscopy (KBr, cm⁻¹)~3070 (-OH stretch), ~2885 (aldehyde C-H stretch), ~1660 (C=O stretch), ~1515 & ~1340 (NO₂ stretch)

Applications in Organic Synthesis

This compound serves as a crucial building block for the synthesis of a variety of organic molecules, including pharmaceuticals and dyes.[6]

Synthesis of Coumarin Derivatives

Coumarins are a class of compounds with diverse biological activities. This compound can be used as a precursor for the synthesis of 6-nitrocoumarins through condensation reactions. For example, the condensation of this compound with ethyl acetoacetate (B1235776) in the presence of a base yields 6-nitro-3-acetylcoumarin.

Biological Activity: Antibacterial Properties

This compound has demonstrated potent inhibitory effects against the growth of Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.[7] It is reported to be less effective against Gram-negative bacteria like Escherichia coli.[7] The proposed mechanism of action involves the inhibition of essential enzymes, such as bacterial DNA gyrase.[7]

Experimental Protocol: Evaluation of Antibacterial Activity

The antibacterial activity of this compound can be assessed using standard microbiological assays.

This method provides a qualitative assessment of antibacterial activity.

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Cultures of test bacteria (e.g., S. aureus, S. pyogenes)

  • This compound solution of known concentration

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (clear area around the well) to determine the extent of antibacterial activity.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum

  • Serial dilutions of this compound

  • Microplate reader or visual inspection

Procedure:

  • Perform serial two-fold dilutions of the this compound solution in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension, ensuring a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of this compound at which no visible bacterial growth is observed.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MHA plates

  • Results from the MIC assay

Procedure:

  • Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37 °C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

G Antibacterial Activity Screening Workflow Start Start Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum Agar_Well Agar Well Diffusion Assay Inoculum->Agar_Well MIC_Test Minimum Inhibitory Concentration (MIC) Assay Inoculum->MIC_Test Zone_of_Inhibition Measure Zone of Inhibition Agar_Well->Zone_of_Inhibition MBC_Test Minimum Bactericidal Concentration (MBC) Assay MIC_Test->MBC_Test MIC_Value Determine MIC Value MIC_Test->MIC_Value MBC_Value Determine MBC Value MBC_Test->MBC_Value End End Zone_of_Inhibition->End MIC_Value->End MBC_Value->End

Caption: Antibacterial Activity Screening Workflow.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store in a cool, dry place away from light and air.[9]

Conclusion

This compound (CAS 97-51-8) is a chemical intermediate with considerable utility in synthetic chemistry and potential applications in drug discovery, particularly in the development of new antibacterial agents. This guide has provided a comprehensive overview of its properties, synthesis, and characterization, along with detailed experimental protocols to facilitate its practical application in a laboratory setting. The presented data and workflows are intended to serve as a valuable resource for researchers and scientists engaged in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Physical Properties of 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Nitrosalicylaldehyde (CAS No: 97-51-8). The information is compiled from various sources to assist in research, synthesis, and drug development applications. This document details key physical constants, solubility characteristics, and spectroscopic data, supplemented with standardized experimental protocols and logical workflow visualizations.

Core Physical and Chemical Properties

This compound, also known as 2-Hydroxy-5-nitrobenzaldehyde, is an aromatic organic compound featuring hydroxyl, aldehyde, and nitro functional groups on a benzene (B151609) ring.[1] At room temperature, it typically appears as a yellow to orange crystalline solid or powder with a faint, characteristic odor.[1][2][3][4] It is primarily produced through the nitration of salicylaldehyde (B1680747) using a mixture of nitric and sulfuric acids.[1]

Table 1: General Properties of this compound

PropertyValueSource(s)
CAS Number 97-51-8[1][5][6][7]
Molecular Formula C₇H₅NO₄[1][5][6][7][8][9]
Molecular Weight 167.12 g/mol [1][5][7][9][10]
Appearance Yellow to orange crystalline solid/powder[1][2][3][4]
EINECS Number 202-587-0[6][11]
Purity (Typical) >97.0% (GC) to 99.0% (HPLC)[5][6]

Table 2: Thermal and Physical Constants

PropertyValueSource(s)
Melting Point 125-129 °C[1][2][3][6][8][10]
Boiling Point 300.2 °C at 760 mmHg[1][8]
Density 1.5 g/cm³[1][8]
Flash Point 137.3 °C[1][8]
Vapor Pressure 0.0±0.7 mmHg at 25°C (Predicted)[1]
Refractive Index 1.6280 (Estimate)[1][3]

Solubility Profile

This compound exhibits limited solubility in water but is moderately soluble in polar organic solvents, a characteristic attributed to the polar bonds within its nitro and carbonyl groups.[1] A detailed study determined its solubility in various solvents at temperatures ranging from 273.15 to 313.15 K using an isothermal saturation method.[12][13] The mole fraction solubility was found to increase with a rise in temperature across all tested solvents.[12][13]

Table 3: Mole Fraction Solubility (x) of this compound in Various Solvents

Solvent273.15 K (0°C)283.15 K (10°C)293.15 K (20°C)303.15 K (30°C)313.15 K (40°C)
Acetone (B3395972) 0.019450.024610.030910.038120.04492
1,4-Dioxane (B91453) -0.022150.028010.034910.04265
Ethyl Acetate (B1210297) 0.013580.017790.023020.029410.03669
Cyclohexanone (B45756) 0.012110.016010.020890.026880.03378
Toluene (B28343) 0.003920.005510.007580.010210.01349
Acetonitrile (B52724) 0.003610.005110.007130.009790.01321
Methanol (B129727) 0.003190.004550.006410.008910.01221
Ethanol (B145695) 0.002510.003660.005270.007490.01053
Isopropanol (B130326) 0.001910.002820.004140.006020.00862
n-Propanol 0.001890.002810.004150.006060.00871
1-Butanol (B46404) 0.001610.002410.003610.005310.00771
Water 0.000690.000850.001040.001240.00145

Data extracted from the Journal of Chemical & Engineering Data, 2019, 64, 8, 3350–3358.[12][13] Note: Dioxane data begins at 283.15 K due to its melting point.[12]

At a given temperature, the solubility decreases in the following order: acetone > 1,4-dioxane > ethyl acetate > cyclohexanone > toluene > acetonitrile > methanol > ethanol > isopropanol > n-propanol > 1-butanol > water.[13]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 4: Spectroscopic Data for this compound

Spectrum TypeData and ConditionsSource(s)
¹H NMR (CDCl₃, δ, ppm): 11.60 (1H, s, OH), 10.32 (1H, s, N2H), 8.78 (1H, s, C2H), 8.40 (2H, s, N1H2), 8.14 (2H, d, C5H + C8H), 7.04 (1H, d, C6H)[14]
¹³C NMR Spectral data available.[15]
FTIR Instrument: Bruker IFS 112, Sample: KBr-Pellet.[9]
UV-Vis Spectral data available.[9]
Mass Spec (GC-MS) Molecular Ion Peak: 167 m/z.[9]

Note: The provided ¹H NMR data is for a thiosemicarbazone derivative of this compound, as detailed data for the parent compound was limited in the search results.[14]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of this compound.

This protocol describes the determination of the melting point range using a digital apparatus like a DigiMelt or Mel-Temp.[16][17]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.[18]

    • Place a small amount of the crystalline sample onto a clean, dry surface.

    • Gently push the open end of a capillary tube into the sample pile to collect a small amount.[19]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be approximately 1-3 mm.[17][19]

  • Apparatus Setup:

    • Turn on the melting point apparatus.[18]

    • If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20 °C/minute) to get an estimated range.[16]

    • For a precise measurement, set the starting temperature to about 15-20 °C below the expected melting point (approx. 125 °C).[18]

    • Set the ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.[16][17]

  • Measurement:

    • Insert the prepared capillary tube into the sample holder of the apparatus.[18]

    • Observe the sample through the magnifying lens.[17]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[20]

    • Record the temperature at which the entire sample has completely melted into a transparent liquid (the end of the melting range).[18][20]

    • Allow the apparatus to cool sufficiently before running subsequent samples.[18]

This protocol is based on the widely used isothermal saturation or shake-flask method to determine equilibrium solubility.[12][21]

  • Preparation:

    • Prepare a series of sealed glass vessels (e.g., 100 mL).[12]

    • To each vessel, add a measured volume (e.g., 50 mL) of a pure solvent (e.g., ethanol, acetone, water).[12]

    • Add an excess amount of solid this compound to each vessel to ensure that a saturated solution is formed and undissolved solid remains.[12]

  • Equilibration:

    • Place the vessels in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

    • Shake the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The system reaches equilibrium when the concentration of the solute in the solution remains constant.

    • After shaking, allow the vessels to stand undisturbed at the constant temperature for several hours to let the excess solid settle.[21]

  • Sampling and Analysis:

    • Carefully withdraw a sample from the clear supernatant of each vessel using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • To remove any remaining fine particles, filter the sample through a syringe filter (e.g., 0.45 µm).

    • Accurately weigh the filtered sample, then evaporate the solvent under controlled conditions (e.g., vacuum oven) and weigh the remaining solid this compound.

    • Alternatively, determine the concentration of the saturated solution using a validated analytical method such as UV-Vis spectroscopy or HPLC.[21]

  • Calculation:

    • Calculate the solubility in terms of mass/volume, molarity, or mole fraction based on the amount of solute and solvent.

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound in a solution.[22][23][24]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

    • Ensure the sample is fully dissolved.[25]

  • Instrumentation and Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[26]

    • Select the "Scan" mode in the instrument software.[26]

    • Set the desired wavelength range (e.g., 200-800 nm).[23]

  • Measurement:

    • Fill a clean quartz cuvette approximately 3/4 full with the pure solvent to be used as the blank/reference.[23][25]

    • Wipe the transparent sides of the cuvette with a lint-free cloth.[23]

    • Place the cuvette in the sample holder and run a baseline or "zero" correction. This subtracts the absorbance of the solvent and cuvette.[22][26]

    • Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.[25]

    • Place the sample cuvette back into the holder.

    • Initiate the scan to acquire the absorbance spectrum of the sample.

    • Save the data and identify the wavelength(s) of maximum absorbance (λmax).[23]

This protocol describes obtaining an FTIR spectrum of solid this compound using the KBr pellet method.

  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of dry this compound and 200-300 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Press the powder under high pressure (as per instrument instructions) to form a thin, transparent or translucent pellet.

  • Instrumentation and Measurement:

    • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

    • Run a background scan with nothing in the sample holder to record the spectrum of the atmospheric CO₂ and water vapor.[27] The software will subtract this from the sample spectrum.

    • Place the KBr pellet containing the sample into the appropriate holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typical scan parameters are a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[27][28]

    • Process the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups (e.g., -OH, -CHO, -NO₂) present in the molecule.

This protocol outlines the general steps for preparing a sample for ¹H or ¹³C NMR analysis.[29]

  • Sample Preparation:

    • Accurately weigh an appropriate amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR).[30]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) in a small, clean vial.[30][31] The solvent choice is critical as it must fully dissolve the compound without its own signals obscuring important sample peaks.[30]

    • Ensure the sample is completely dissolved, using gentle vortexing if necessary.[30]

    • Using a pipette, transfer the solution into a clean, dry NMR tube.[30]

    • Cap the NMR tube securely.

  • Instrumental Analysis:

    • Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.[30]

    • Insert the tube into the NMR spectrometer magnet.

    • The instrument operator will then perform standard procedures:

      • Locking: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[30]

      • Shimming: The magnetic field homogeneity is optimized to achieve sharp, well-resolved peaks.[30]

      • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[30]

    • Acquire the spectral data using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).[30]

    • Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectrum (e.g., to residual solvent peaks or an internal standard like TMS).[31]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product Salicylaldehyde Salicylaldehyde Nitration Electrophilic Aromatic Substitution (Nitration) Salicylaldehyde->Nitration MixedAcid Mixed Acid (HNO₃ + H₂SO₄) MixedAcid->Nitration Product This compound Nitration->Product

Caption: Workflow for the synthesis of this compound via nitration.

Solubility_Determination_Workflow A 1. Add excess solute to solvent in a sealed vessel B 2. Equilibrate at constant T (e.g., 24-48h with shaking) A->B C 3. Allow excess solid to settle B->C D 4. Withdraw supernatant (clear saturated solution) C->D E 5. Filter sample (e.g., 0.45 µm filter) D->E F 6. Analyze concentration (Gravimetric, UV-Vis, or HPLC) E->F G 7. Calculate Solubility F->G Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Prepare Sample: - Dissolve in solvent (NMR, UV-Vis) - Mix with KBr (FTIR) BG Acquire Background (FTIR, UV-Vis) Prep->BG Scan Acquire Sample Data (Spectrum / FID) Prep->Scan BG->Scan for reference Process Process Raw Data (e.g., Fourier Transform) Scan->Process Interpret Interpret Spectrum & Identify Peaks Process->Interpret

References

FT-IR characteristic peaks of 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Characteristic Peaks of 5-Nitrosalicylaldehyde

For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of molecules is paramount for structural elucidation and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides a molecular fingerprint by identifying the functional groups present in a compound. This guide offers a detailed examination of the FT-IR spectrum of this compound (C₇H₅NO₄), a key intermediate in various chemical syntheses.

Molecular Structure and Functional Groups

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a nitro (-NO₂) group. The relative positions of these groups, particularly the ortho-position of the hydroxyl and aldehyde groups, allow for intramolecular hydrogen bonding. This interaction, along with the electronic effects of the nitro group, significantly influences the positions of the characteristic absorption bands in its IR spectrum. The key functional groups responsible for its FT-IR spectrum are:

  • Phenolic Hydroxyl (-OH)

  • Aromatic Aldehyde (-CHO)

  • Nitro Group (-NO₂)

  • Substituted Benzene Ring

Quantitative FT-IR Spectral Data

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The data compiled from spectroscopic databases and comparative analyses with similar molecules are summarized below.

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
Phenolic -OHO-H Stretch (Intramolecular H-bonded)3200 - 3400Broad, Medium
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aldehyde C-HC-H Stretch~2850 and ~2750Medium, often two bands
Aldehyde C=OC=O Stretch1650 - 1690Strong
Aromatic C=CC=C Ring Stretch1450 - 1600Medium to Strong, multiple bands
Nitro -NO₂Asymmetric Stretch1500 - 1550Strong
Nitro -NO₂Symmetric Stretch1330 - 1390Strong
Phenolic C-OC-O Stretch1200 - 1300Medium
Aromatic C-HC-H Out-of-Plane Bend900 - 675Medium to Strong

Note: The exact wavenumbers can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.[1]

Spectral Interpretation:

  • O-H Stretch: The presence of a broad band in the 3200-3400 cm⁻¹ region is characteristic of a hydroxyl group involved in hydrogen bonding.[1] In this compound, this is due to the intramolecular hydrogen bond between the phenolic -OH and the adjacent aldehyde's carbonyl oxygen.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹.[2][3] The aldehyde C-H stretch is notable for appearing as one or two bands of moderate intensity at lower frequencies, typically around 2830-2695 cm⁻¹.[2][3]

  • C=O Stretch: The strong absorption band for the aldehyde carbonyl (C=O) stretch is one of the most prominent features in the spectrum. Its position is influenced by conjugation with the aromatic ring.[4]

  • NO₂ Stretches: Aromatic nitro compounds exhibit two distinct, strong stretching vibrations: an asymmetric stretch at higher wavenumbers (1550-1500 cm⁻¹) and a symmetric stretch at lower wavenumbers (1390-1330 cm⁻¹).[1]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains numerous complex vibrations, including C-C and C-O stretching, as well as various bending vibrations.[3][5] The bands in this region are unique to the molecule, providing a "fingerprint" for identification.

Experimental Protocol: FT-IR Analysis via ATR

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the FT-IR spectrum of solid samples with minimal preparation.[1]

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond crystal).

  • This compound (solid powder).

  • Spatula.

  • Lint-free tissue (e.g., Kimwipes).

  • Cleaning solvent (e.g., isopropanol (B130326) or ethanol).

Procedure:

  • Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its self-diagnostics and warm-up sequence. Ensure the instrument is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.[6]

  • Background Spectrum Collection:

    • Thoroughly clean the surface of the ATR crystal using a lint-free tissue lightly dampened with isopropanol. Allow the solvent to evaporate completely.[1][7]

    • Lower the ATR press arm to ensure no sample is present.

    • Using the spectrometer's software, collect a background spectrum. This scan measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.[1][7]

  • Sample Application:

    • Raise the ATR press arm.

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.[1][7]

    • Lower the press arm and apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the ATR crystal.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will process the data (Fourier transform) and display the resulting spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning:

    • After the measurement is complete, raise the press arm and carefully remove the sample powder.

    • Clean the ATR crystal and press arm tip thoroughly with a solvent-dampened tissue to prevent cross-contamination.[7]

An alternative method is the KBr (Potassium Bromide) pellet technique, where a small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.[8]

Visualization of Structure-Spectrum Correlations

The logical flow from the molecular structure of this compound to its characteristic FT-IR peaks can be visualized as follows.

FT_IR_Correlation cluster_molecule This compound cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) mol C₇H₅NO₄ OH Phenolic -OH mol->OH CHO Aldehyde -CHO mol->CHO NO2 Nitro -NO₂ mol->NO2 Aryl Aromatic Ring mol->Aryl OH_peak 3200-3400 (broad) O-H Stretch OH->OH_peak CHO_peaks ~2850 & ~2750 C-H Stretch 1650-1690 C=O Stretch CHO->CHO_peaks NO2_peaks 1500-1550 Asymmetric Stretch 1330-1390 Symmetric Stretch NO2->NO2_peaks Aryl_peaks 3000-3100 Aromatic C-H Stretch 1450-1600 C=C Ring Stretch Aryl->Aryl_peaks

Caption: Correlation of functional groups in this compound with their FT-IR peaks.

References

UV-Vis Absorption Spectrum of 5-Nitrosalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 5-Nitrosalicylaldehyde (also known as 2-hydroxy-5-nitrobenzaldehyde). Due to the limited availability of direct experimental spectra for this compound in public databases, this guide leverages data from closely related nitroaromatic compounds to predict its absorption profile. Furthermore, it outlines a comprehensive experimental protocol for obtaining a UV-Vis absorption spectrum and presents a logical workflow for this process.

Introduction to the Spectroscopic Properties of this compound

Predicted UV-Vis Absorption Data

Based on studies of nitrobenzaldehyde isomers, the UV-Vis spectrum of this compound is anticipated to exhibit multiple absorption bands. The electronic transitions responsible for these absorptions are typically of the n→π* and π→π* type. The presence of the hydroxyl group in addition to the nitro group on the salicylaldehyde (B1680747) framework may lead to shifts in the absorption maxima compared to simple nitrobenzaldehydes.

The following table summarizes the expected absorption maxima (λmax) for this compound, extrapolated from data on related compounds. It is important to note that these are estimated values and experimental verification is required.

Solvent SystemPredicted λmax 1 (nm)Predicted λmax 2 (nm)Predicted λmax 3 (nm)
Non-polar (e.g., Cyclohexane)~350~300~250
Polar Aprotic (e.g., Acetonitrile)~350~300~250
Polar Protic (e.g., Ethanol)Potential for slight solvatochromic shiftsPotential for slight solvatochromic shiftsPotential for slight solvatochromic shifts

Note: The intensity of these bands is expected to vary, with the band around 250 nm likely being the most intense (π→π transition), the band around 300 nm having intermediate intensity, and the band around 350 nm being the weakest (n→π* transition).*

Experimental Protocol for UV-Vis Spectroscopy

This section details a standard procedure for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, DMSO)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

2. Solution Preparation:

  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M). Ensure complete dissolution. This compound has been reported to be soluble in aqueous mixtures of methanol, ethanol, isopropanol, and acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

3. Instrumental Analysis:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable light source.

  • Wavelength Scan Range: Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample analysis. Place this "blank" cuvette in both the sample and reference holders of the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Empty the blank cuvette from the sample holder and rinse it with a small amount of the sample solution before filling it with the sample. Place the sample cuvette in the sample holder and the blank cuvette (containing pure solvent) in the reference holder.

  • Acquire Spectrum: Initiate the scan to record the absorbance of the sample as a function of wavelength.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Logical Workflow for UV-Vis Analysis

The following diagram illustrates the key steps in the experimental workflow for obtaining and analyzing the UV-Vis spectrum of a compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing A Weigh this compound B Dissolve in Spectroscopic Grade Solvent A->B C Prepare Stock Solution (Known Concentration) B->C D Perform Serial Dilutions C->D H Measure Sample Absorbance D->H E Instrument Warm-up F Set Wavelength Range E->F G Baseline Correction (Solvent Blank) F->G G->H I Record Spectrum (Absorbance vs. Wavelength) H->I J Identify λmax Values I->J K Tabulate Results J->K caption Figure 1. Experimental workflow for UV-Vis spectroscopic analysis.

Figure 1. Experimental workflow for UV-Vis spectroscopic analysis.

Disclaimer: The UV-Vis absorption data presented in this guide for this compound is predictive and based on the analysis of structurally similar compounds. Experimental verification is strongly recommended to obtain accurate spectral characteristics for this specific molecule.

An In-depth Technical Guide on the Solubility of 5-Nitrosalicylaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Nitrosalicylaldehyde in a range of common organic solvents. The data presented is crucial for professionals in chemical research and drug development, where understanding solubility is paramount for process design, formulation, and purification.

Core Data Presentation

The solubility of this compound has been experimentally determined in various organic solvents using the isothermal dissolution equilibrium method. The following tables summarize the mole fraction solubility of this compound at different temperatures.

Table 1: Solubility of this compound in Various Organic Solvents (Mole Fraction, x) [1]

Temperature (K)Methanol (B129727)Ethanol (B145695)n-PropanolIsopropanol (B130326)1-Butanol (B46404)Acetonitrile (B52724)
273.150.01870.01530.01280.01350.01090.0245
278.150.02150.01780.01510.01580.01290.0283
283.150.02480.02070.01770.01850.01520.0328
288.150.02850.02410.02070.02160.01790.0381
293.150.03280.02800.02420.02520.02100.0442
298.150.03780.03250.02820.02940.02460.0513
303.150.04350.03760.03280.03420.02880.0594
308.150.05010.04350.03810.03970.03360.0688
313.150.05760.05020.04410.04600.03920.0795

Table 2: Solubility of this compound in Various Organic Solvents (Mole Fraction, x) (Continued) [1]

Temperature (K)Acetone (B3395972)Cyclohexanone (B45756)Ethyl Acetate (B1210297)1,4-Dioxane (B91453)Toluene (B28343)Water
273.150.08860.04580.05620.06890.03120.0008
278.150.10020.05280.06450.07890.03630.0009
283.150.11320.06080.07390.09020.04220.0011
288.150.12780.07000.08460.10300.04890.0012
293.150.14410.08050.09680.11740.05660.0014
298.150.16240.09240.11060.13370.06540.0016
303.150.18280.10600.12620.15200.07550.0019
308.150.20560.12140.14380.17260.08700.0022
313.150.23100.13880.16370.19580.10010.0025

At a given temperature, the mole fraction solubility of this compound decreases in the following order: acetone > 1,4-dioxane > ethyl acetate > cyclohexanone > toluene > acetonitrile > methanol > ethanol > isopropanol > n-propanol > 1-butanol > water.[1]

Experimental Protocols

The determination of solubility is a critical experimental procedure. The following outlines the methodologies employed in the cited research.

Isothermal Dissolution Equilibrium Method [1]

This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

  • Apparatus : A jacketed glass vessel is used to maintain a constant temperature by circulating water from a thermostat. A magnetic stirrer ensures the solution is well-mixed. A precision thermometer is used to monitor the temperature.

  • Procedure :

    • An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel.

    • The mixture is continuously stirred at a constant temperature for a predetermined time to ensure equilibrium is reached.

    • After stirring, the solution is allowed to stand to allow the undissolved solid to settle.

    • A sample of the supernatant is withdrawn using a syringe fitted with a filter to remove any solid particles.

    • The concentration of this compound in the sample is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • The process is repeated at different temperatures to obtain a solubility curve.

Shake-Flask Method [2]

A commonly used and straightforward method for solubility determination.

  • Apparatus : A series of sealed flasks, a constant temperature shaker bath.

  • Procedure :

    • An excess of this compound is added to a known amount of the solvent in each flask.

    • The flasks are sealed to prevent solvent evaporation.

    • The flasks are then placed in a shaker bath and agitated at a constant temperature for a sufficient period to achieve equilibrium (typically 24-72 hours).

    • After reaching equilibrium, the samples are allowed to stand, and the supernatant is filtered to remove any undissolved solute.

    • The concentration of the solute in the filtrate is then determined by a suitable analytical technique.

Mandatory Visualization

The following diagram illustrates a general workflow for selecting an appropriate solvent for this compound based on solubility requirements.

G A Define Application Requirement (e.g., Crystallization, Reaction, Formulation) B High Solubility Needed? A->B C Consult High Solubility Solvents: Acetone, 1,4-Dioxane, Ethyl Acetate B->C Yes D Consult Moderate Solubility Solvents: Toluene, Acetonitrile, Alcohols B->D No E Consider Solvent Properties: - Boiling Point - Toxicity - Cost - Polarity C->E D->E F Perform Preliminary Lab Tests with Selected Solvent(s) E->F G Optimize Process Parameters: - Temperature - Concentration F->G H Final Solvent Selection G->H

Caption: Solvent selection workflow for this compound.

References

An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzaldehyde and Its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-5-nitrobenzaldehyde (B32719), a versatile aromatic aldehyde with significant applications in medicinal chemistry, materials science, and drug development. This document details its chemical identity, physical properties, synthesis protocols, and its utility as a precursor for novel therapeutic agents. Particular focus is given to its Schiff base derivatives and their metal complexes, which have demonstrated promising biological activities.

Chemical Identity and Synonyms

2-Hydroxy-5-nitrobenzaldehyde is a well-characterized organic compound with a range of synonyms used across chemical literature and commercial suppliers. A comprehensive list of these identifiers is provided below to aid in literature searches and material sourcing.

Primary Name Synonyms Registry Numbers & Identifiers
2-Hydroxy-5-nitrobenzaldehyde5-Nitrosalicylaldehyde[1][2][3]CAS Number: 97-51-8[1][2][3]
Benzaldehyde, 2-hydroxy-5-nitro-[2]EC Number: 202-587-0
5-Nitro-2-hydroxybenzaldehyde[2]MDL Number: MFCD00007337
Salicylaldehyde (B1680747), 5-nitro-[2]PubChem CID: 66808[2]
2-Formyl-4-nitrophenol[2]UNII: ZJ6GGT3K66[2]
NSC 881[2]
NSC 97387[2]

Physicochemical and Crystallographic Data

The physical and chemical properties of 2-hydroxy-5-nitrobenzaldehyde are crucial for its application in synthesis and biological assays. The compound is typically a yellow to brown crystalline solid.[4]

Property Value Reference
Molecular Formula C₇H₅NO₄[1][3]
Molecular Weight 167.12 g/mol [1][3]
Melting Point 125-128 °C
Solubility Soluble in water (partly)[5]
Crystal System Monoclinic[6]
Space Group P2₁/n[6]
Cell Dimensions a = 7.2580 (17) Å, b = 8.3960 (13) Å, c = 11.704 (3) Å, β = 95.165 (18)°[6]
Dihedral Angle (Aromatic Ring to Nitro Group) 3.83 (3)°[6]
Centroid-Centroid Distance (π-π stacking) 3.582 (2) Å[6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section provides protocols for the synthesis of 2-hydroxy-5-nitrobenzaldehyde and its derivatives, as well as for the evaluation of their biological activities.

Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

The primary method for synthesizing 2-hydroxy-5-nitrobenzaldehyde is through the nitration of salicylaldehyde.

Materials:

  • Salicylaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-salt mixture

Procedure: [4]

  • Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid in a 2:1 ratio and cool it in an ice bath.

  • In a separate flask, cool a mixture of salicylaldehyde and concentrated hydrochloric acid in an ice-salt bath to 0 °C.

  • Add the cooled salicylaldehyde solution dropwise to the ice-cold nitrating mixture over 20 minutes with vigorous stirring.

  • After the addition, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate a mixture of 3- and this compound.

  • Filter the solid, wash with water, and dry.

  • Subject the mixture of mono-nitrated products to a second nitration using the same nitrating mixture (concentrated H₂SO₄ and HNO₃ in a 2:1 ratio) with ice-cold stirring for 30 minutes.

  • Pour the final reaction mixture onto ice to precipitate 2-hydroxy-3,5-dinitrobenzaldehyde (a related, but not the target compound in this step). To obtain 2-hydroxy-5-nitrobenzaldehyde, the initial mono-nitrated product mixture would be purified, for example, by column chromatography, to separate the 5-nitro isomer.

Synthesis of Schiff Base Derivatives

2-Hydroxy-5-nitrobenzaldehyde is a key precursor for the synthesis of Schiff bases, which are formed through a condensation reaction with primary amines.

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde

  • Primary amine of choice

  • Absolute ethanol (B145695)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve an equimolar amount of 2-hydroxy-5-nitrobenzaldehyde in absolute ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the selected primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction (optional).

  • The reaction mixture is typically stirred at room temperature or refluxed for a period of time, which can be monitored by thin-layer chromatography (TLC).

  • The resulting Schiff base often precipitates from the solution upon cooling and can be collected by filtration, washed with cold ethanol, and dried.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[4][7]

Materials:

  • Mueller-Hinton agar (B569324) (for bacteria) or Czapek Dox agar (for fungi)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal agents (positive controls)

  • Solvent (negative control)

  • Sterile petri dishes and well cutter

Procedure: [4][7]

  • Prepare the agar medium and pour it into sterile petri dishes.

  • Once solidified, uniformly swab the agar surface with the respective microbial suspension.

  • Punch wells of a defined diameter into the agar.

  • Add a specific concentration of the test compound solution to each well.

  • Include positive and negative controls in separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[7]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • 96-well plates

  • Cell culture medium

  • Test compound dissolved in a suitable solvent

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

Procedure: [7]

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Applications in Drug Discovery and Signaling Pathways

While 2-hydroxy-5-nitrobenzaldehyde itself is primarily a synthetic intermediate, its derivatives, particularly Schiff bases and their metal complexes, have shown significant potential in drug discovery.

Derivatives of nitro-substituted benzaldehydes have been investigated for their anticancer properties .[8] Studies have indicated that these compounds can induce cytotoxicity in various cancer cell lines, with proposed mechanisms including the induction of apoptosis (programmed cell death).[7] For instance, certain Schiff base derivatives have been shown to cause cell cycle arrest.

In the realm of antimicrobial research , Schiff bases derived from substituted nitrobenzaldehydes have demonstrated notable activity against a variety of bacterial and fungal pathogens. The antimicrobial action is often attributed to the azomethine group (-CH=N-), which may interfere with microbial cell wall synthesis or disrupt cell membrane integrity.[7]

It is important to note that the direct involvement of 2-hydroxy-5-nitrobenzaldehyde in specific cellular signaling pathways has not been extensively detailed in the available literature. The observed biological effects are predominantly associated with its more complex derivatives.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 2-hydroxy-5-nitrobenzaldehyde derivatives, a common practice in drug discovery research.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Hydroxy-5- nitrobenzaldehyde condensation Condensation Reaction (Schiff Base Formation) start->condensation amine Primary Amine amine->condensation schiff_base Schiff Base Derivative condensation->schiff_base antimicrobial Antimicrobial Assays (e.g., Agar Well Diffusion) schiff_base->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) schiff_base->cytotoxicity data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis cytotoxicity->data_analysis

References

The Synthesis of 5-Nitrosalicylaldehyde: A Technical Guide to its Discovery and Historical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the core synthesis routes of 5-Nitrosalicylaldehyde, a pivotal intermediate in fine chemicals and pharmaceuticals.

Introduction

This compound, also known as 2-hydroxy-5-nitrobenzaldehyde, is a crucial fine chemical intermediate with wide applications in the synthesis of pharmaceuticals, dyes, optical materials, and SALEN ligands.[1] Its molecular structure, featuring both a nitro group and an aldehyde group on a phenol (B47542) ring, provides multiple reaction sites, making it a versatile precursor in organic synthesis.[2] This guide delves into the historical context of its synthesis and provides a detailed overview of the primary methodologies developed for its preparation, complete with experimental protocols and comparative data.

Historical Perspective

The synthesis of this compound is intrinsically linked to the development of formylation and nitration reactions in organic chemistry. While a singular "discovery" of the compound is not well-documented, its preparation has evolved through the application and refinement of several classical organic reactions. Early methods were often characterized by low yields and the formation of difficult-to-separate isomers.[3]

The Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann in 1876, provided a foundational method for the ortho-formylation of phenols.[4][5] This reaction, using chloroform (B151607) and a strong base, was one of the early routes for synthesizing hydroxy aldehydes.[4] However, when applied to nitrophenols, the yields for specific isomers like this compound were often poor.[1]

The Duff reaction , developed by James Cooper Duff in the 1930s, offered an alternative for the formylation of phenols using hexamine as the formylating agent.[6] This method proved to be effective for phenols with electron-donating substituents and has been significantly improved over the years to become a primary route for the industrial production of this compound from p-nitrophenol.[3][6]

Direct nitration of salicylaldehyde represents the most straightforward conceptual approach.[1] However, this method traditionally suffers from a lack of selectivity, producing a mixture of 3-nitro and 5-nitro isomers, which complicates the purification process.[3][7] Modern variations have focused on improving the selectivity and yield of the desired 5-nitro isomer.

Core Synthesis Methodologies

Several distinct methods for the synthesis of this compound have been established and refined over time. The choice of method often depends on factors such as desired yield and purity, cost of starting materials, and environmental considerations.

The Duff Reaction (and its improvements)

The Duff reaction is a key method for the formylation of phenols and is widely used for synthesizing this compound from p-nitrophenol.[1][3] The reaction typically involves heating the phenol with hexamethylenetetramine (urotropine) in an acidic medium.[1]

p-Nitrophenol p-Nitrophenol Reaction_Mixture Reaction_Mixture p-Nitrophenol->Reaction_Mixture Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Reaction_Mixture Polyphosphoric Acid Polyphosphoric Acid Polyphosphoric Acid->Reaction_Mixture Heating Heating Reaction_Mixture->Heating 105-120 °C, 1-3 h Cooling Cooling Heating->Cooling Hydrolysis_Precipitation Hydrolysis_Precipitation Cooling->Hydrolysis_Precipitation Add Water Filtration_Washing Filtration_Washing Hydrolysis_Precipitation->Filtration_Washing Filter & Wash with Alkali Purification Purification Filtration_Washing->Purification Acidify & Recrystallize This compound This compound Purification->this compound Salicylaldehyde Salicylaldehyde Reaction_Vessel Reaction_Vessel Salicylaldehyde->Reaction_Vessel Mixed_Acid Fuming Nitric Acid + Solvent System Mixed_Acid->Reaction_Vessel Low_Temp_Reaction Low_Temp_Reaction Reaction_Vessel->Low_Temp_Reaction 5-10 °C, 2.5 h Quenching Quenching Low_Temp_Reaction->Quenching Pour into Ice Water Precipitation Precipitation Quenching->Precipitation Filtration_Drying Filtration_Drying Precipitation->Filtration_Drying Isomer_Separation Isomer_Separation Filtration_Drying->Isomer_Separation Water Extraction This compound This compound Isomer_Separation->this compound

References

Unveiling the Reactivity of the Aldehyde Group in 5-Nitrosalicylaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthetic and Biological Potential of a Versatile Nitroaromatic Aldehyde

Introduction

5-Nitrosalicylaldehyde, a key organic intermediate, possesses a rich and nuanced reactivity profile primarily governed by the interplay between its aldehyde, hydroxyl, and nitro functionalities. The strong electron-withdrawing nature of the nitro group at the para position to the hydroxyl group and meta to the aldehyde group significantly enhances the electrophilicity of the carbonyl carbon, making it a focal point for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde group in this compound, offering researchers, scientists, and drug development professionals a detailed resource for harnessing its synthetic potential.

Electrophilic Nature and Susceptibility to Nucleophilic Attack

The aldehyde group in this compound is highly activated towards nucleophilic attack. The electron-withdrawing nitro group, through its -I (inductive) and -M (mesomeric) effects, depletes electron density from the aromatic ring and, consequently, from the attached aldehyde group. This heightened electrophilicity makes the carbonyl carbon an excellent target for a wide range of nucleophiles.

This increased reactivity is supported by Hammett plot data for substituted benzaldehydes, which show that electron-withdrawing groups like the nitro group accelerate reaction rates.[1][2]

Key Reactions of the Aldehyde Group

The enhanced reactivity of the aldehyde group in this compound allows for a variety of important chemical reactions, which are detailed below.

Condensation Reactions

Condensation reactions are a cornerstone of the synthetic utility of this compound, enabling the formation of carbon-nitrogen and carbon-carbon double bonds.

The reaction of this compound with primary amines readily forms Schiff bases (imines). This condensation is often carried out in an alcohol solvent, and in many cases, proceeds efficiently at room temperature or with gentle heating. The resulting Schiff bases are valuable ligands in coordination chemistry and have been extensively studied for their biological activities, including antimicrobial and anticancer properties.[1][3][4]

Experimental Protocol: Synthesis of a this compound Schiff Base

A general procedure for the synthesis of Schiff bases from this compound involves the condensation with various amines. For example, the reaction with o-phenylenediamine (B120857) can be performed as follows:

  • Dissolve this compound (2 mmol) in ethanol (B145695) (20 mL).

  • Slowly add an ethanolic solution (20 mL) of o-phenylenediamine (1 mmol) to the aldehyde solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The resulting Schiff base product often precipitates from the solution and can be collected by filtration, washed with cold ethanol, and dried.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a basic catalyst. The strong electron-withdrawing nature of the nitro group in this compound facilitates this reaction.[5][6]

Experimental Protocol: Knoevenagel Condensation of this compound

A representative procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound is as follows:

  • In a round-bottom flask, combine this compound (1.0 mmol) and an active methylene compound such as malononitrile (1.0 mmol).

  • Add a catalytic amount of a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate.

  • The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by precipitation upon adding water or by removal of the solvent followed by recrystallization.[3][7]

Oxidation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 5-nitrosalicylic acid. This transformation is a key step in the synthesis of various derivatives with applications in medicinal chemistry.

Experimental Protocol: Oxidation to 5-Nitrosalicylic Acid

  • To a solution of this compound (0.1 mol) in acetonitrile (B52724) (250 mL), add potassium tert-butoxide (0.2 mol) and copper(II) bromide (5 mmol).

  • With stirring, add 70% tert-butyl hydroperoxide (0.1 mol) dropwise.

  • Heat the reaction mixture at 80°C for 5 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Pour the residue into cold water, stir, and filter.

  • Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-nitrosalicylic acid.

Reduction

The aldehyde group can be selectively reduced to a primary alcohol, forming 5-nitro-2-hydroxybenzyl alcohol. Mild reducing agents like sodium borohydride (B1222165) are typically employed for this transformation to avoid the reduction of the nitro group.[8][9]

Experimental Protocol: Reduction to 5-Nitro-2-hydroxybenzyl Alcohol

A general procedure for the reduction of an aldehyde with sodium borohydride is as follows:

  • Dissolve this compound in a suitable solvent, such as methanol (B129727) or a mixture of THF and methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions.

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of water or a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.[10]

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene. This reaction involves the use of a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry of the resulting alkene.[5][11][12][13]

Experimental Protocol: Wittig Reaction with this compound

A general one-pot procedure for a Wittig reaction with an aldehyde can be adapted as follows:

  • In a reaction flask, suspend the appropriate phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride) in a suitable solvent like dichloromethane.

  • Add this compound to the suspension.

  • Add a strong base, such as 50% aqueous sodium hydroxide, dropwise with vigorous stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to isolate the desired alkene.[14]

Cannizzaro Reaction

Aromatic aldehydes lacking α-hydrogens, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of both the corresponding primary alcohol (5-nitro-2-hydroxybenzyl alcohol) and the carboxylate salt (5-nitrosalicyl-ate).[12][15][16]

Experimental Protocol: Cannizzaro Reaction of this compound

A general procedure for the Cannizzaro reaction of an aromatic aldehyde is as follows:

  • Dissolve this compound in a suitable solvent, such as methanol.

  • Add a concentrated solution of a strong base, like potassium hydroxide.

  • Stir the mixture vigorously at room temperature. The reaction may be left to proceed for an extended period (e.g., overnight).

  • After the reaction is complete, dilute the mixture with water.

  • Extract the mixture with an organic solvent (e.g., diethyl ether) to separate the alcohol product.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.

  • Isolate both the alcohol and carboxylic acid products and purify them separately, typically by recrystallization.[17]

Quantitative Data and Spectroscopic Characterization

While specific kinetic data for the reactions of this compound are not extensively reported in the literature, the Hammett substituent constant (σ) for a para-nitro group is +0.78, indicating its strong electron-withdrawing nature which significantly enhances the reactivity of the aldehyde.[1]

Table 1: Spectroscopic Data for this compound [18][19][20][21]

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, ppm)δ 11.62 (s, 1H, -OH), 10.00 (s, 1H, -CHO), 8.59 (s, 1H, Ar-H), 8.44 (m, 1H, Ar-H), 7.16 (m, 1H, Ar-H)
¹³C NMR (CDCl₃, ppm)δ 192.5, 160.0, 140.1, 130.5, 124.3, 117.8
IR (KBr, cm⁻¹)~3070 (-OH), ~2885 (-CHO), ~1657 (C=O), ~1527 & ~1352 (NO₂)

Table 2: Physicochemical Properties of this compound [11][15]

PropertyValue
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol
Appearance Yellow to brown crystalline powder
Melting Point 125-128 °C
Solubility Partially soluble in water

Logical Relationships and Experimental Workflows

The reactivity of the aldehyde group in this compound can be visualized as a central hub from which various synthetic pathways diverge.

Reactivity_Pathways cluster_reactions Reactions of the Aldehyde Group This compound This compound Schiff_Base Schiff Base Formation (+ R-NH2) This compound->Schiff_Base Condensation Knoevenagel Knoevenagel Condensation (+ Active Methylene) This compound->Knoevenagel Condensation Oxidation Oxidation ([O]) This compound->Oxidation Oxidation Reduction Reduction ([H]) This compound->Reduction Reduction Wittig Wittig Reaction (+ Phosphorus Ylide) This compound->Wittig Olefin-ation Cannizzaro Cannizzaro Reaction (conc. base) This compound->Cannizzaro Dispropor-tionation

Core reactivity pathways of the this compound aldehyde group.

Experimental_Workflow Start Start: This compound + Reagents Reaction Reaction Setup (Solvent, Catalyst, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Isolation Isolation (Precipitation/Concentration) Workup->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization End Pure Product Characterization->End

A generalized experimental workflow for reactions involving this compound.

Role in Drug Development and Biological Research

The versatile reactivity of the aldehyde group in this compound makes it a valuable building block in drug discovery and development. Many of its derivatives, particularly Schiff bases and hydrazones, have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Certain this compound-derived hydrazones have shown significant cytotoxic effects against various cancer cell lines.[18][22] For instance, some derivatives have been investigated as potential inhibitors of VEGFR-2 kinase, a key target in anti-angiogenic cancer therapy.[22]

  • Antimicrobial Activity: Schiff bases derived from this compound have exhibited activity against various bacterial and fungal strains.[1] The presence of the nitro group often enhances the antimicrobial potential of these compounds.

  • Enzyme Inhibition: The core structure of this compound can be incorporated into molecules designed to inhibit specific enzymes. For example, derivatives have been explored as potential inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell resistance.

While direct involvement of this compound in specific signaling pathways is not well-documented, its derivatives are being actively investigated for their ability to modulate various biological processes, highlighting the importance of this scaffold in medicinal chemistry.

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically versatile functional group. Its enhanced electrophilicity, a direct consequence of the potent electron-withdrawing nitro group, allows for a broad spectrum of chemical transformations. This guide has provided an in-depth overview of the key reactions, including condensation, oxidation, reduction, Wittig, and Cannizzaro reactions, complete with generalized experimental protocols. The diverse biological activities of the resulting derivatives underscore the significance of this compound as a privileged scaffold in drug discovery and development. A thorough understanding of its fundamental reactivity is crucial for scientists aiming to leverage this powerful building block in the design and synthesis of novel functional molecules.

References

An In-Depth Technical Guide on the Electronic Effects of the Nitro Group in 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrosalicylaldehyde is a versatile organic compound whose chemical properties and reactivity are significantly influenced by the electronic effects of its constituent functional groups. This technical guide provides a comprehensive analysis of the potent electron-withdrawing nature of the nitro group and its impact on the salicylaldehyde (B1680747) backbone. Through a detailed examination of quantitative data, experimental protocols, and molecular interactions, this document elucidates the fundamental principles governing the electronic landscape of this compound, offering valuable insights for its application in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, a derivative of salicylaldehyde, is characterized by the presence of a nitro group (-NO₂) at the para position relative to the hydroxyl group (-OH) and meta to the aldehyde group (-CHO). The strategic placement of this strongly deactivating nitro group profoundly alters the electron density distribution within the aromatic ring, thereby modulating the molecule's acidity, reactivity, and spectroscopic characteristics.[1] Understanding these electronic effects is paramount for predicting the behavior of this compound in chemical reactions and biological systems.

The nitro group exerts its influence primarily through two mechanisms: the inductive effect (-I) and the resonance effect (-M or -R). Both effects work in concert to withdraw electron density from the benzene (B151609) ring, a phenomenon that has significant implications for the properties of the other functional groups attached to the ring. This guide will delve into the quantitative measures of these effects, such as the Hammett constant and pKa values, and provide detailed experimental methodologies for their determination and for the characterization of the molecule.

Quantitative Analysis of Electronic Effects

The electron-withdrawing power of the nitro group in this compound can be quantified through several key parameters. These values provide a standardized measure of the electronic influence on the reactivity and acidity of the molecule.

ParameterValueDescription
Hammett Constant (σpara) of -NO₂ +0.78This positive value indicates a strong electron-withdrawing effect from the para position through both induction and resonance, leading to a decrease in electron density at the reaction center.
Predicted pKa 5.08 ± 0.22This value reflects the acidity of the phenolic hydroxyl group. The presence of the nitro group significantly increases the acidity (lowers the pKa) compared to unsubstituted salicylaldehyde by stabilizing the corresponding phenoxide anion.[2]

Manifestations of Electronic Effects

The strong electron-withdrawing nature of the nitro group has several observable consequences on the chemical behavior of this compound.

Increased Acidity of the Phenolic Hydroxyl Group

The nitro group's ability to delocalize the negative charge of the phenoxide ion through resonance significantly stabilizes the conjugate base. This stabilization facilitates the dissociation of the phenolic proton, making this compound a stronger acid than salicylaldehyde itself.

Logical Relationship: Acidity Enhancement

G Figure 1. Influence of the Nitro Group on Acidity A This compound B Deprotonation A->B Loses H+ C Phenoxide Anion B->C E Resonance Stabilization of Negative Charge C->E D Nitro Group (-I, -M effects) D->C Withdraws electron density F Increased Acidity (Lower pKa) E->F Leads to

Caption: Influence of the Nitro Group on Acidity.

Deactivation of the Aromatic Ring

The electron-deficient nature of the aromatic ring in this compound makes it less susceptible to electrophilic aromatic substitution reactions. The nitro group, being a meta-director, would direct any incoming electrophiles to the positions meta to itself (ortho and para to the aldehyde group). However, the overall deactivation of the ring makes such reactions less favorable compared to unsubstituted or activated benzene rings.

Enhanced Reactivity of the Aldehyde Group

While the aromatic ring is deactivated, the electron-withdrawing effect of the nitro group can enhance the electrophilicity of the carbonyl carbon in the aldehyde group. This makes the aldehyde more susceptible to nucleophilic attack, a key step in reactions such as the formation of Schiff bases.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, allowing for the practical investigation of the electronic effects discussed.

Synthesis of this compound

Several methods are available for the synthesis of this compound. The improved Duff reaction is a commonly employed method.[3]

Protocol: Improved Duff Reaction

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add hexamethylenetetramine (e.g., 14g, 0.1 mol), p-nitrophenol (e.g., 14g, 0.1 mol), and a portion of trifluoroacetic acid (e.g., 13 mL).[3]

  • Heating and Reagent Addition: Stir the mixture and slowly raise the temperature. Add the remaining trifluoroacetic acid (e.g., 17 mL, for a total of 30 mL, 0.4 mol) and heat the reaction mixture to 70°C.[3]

  • Reflux: Maintain the reflux for 6-7 hours to yield the reaction product mixture.[3]

  • Work-up and Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain the final product.

Experimental Workflow: Synthesis and Purification

G Figure 2. Synthesis and Purification Workflow A Reactants: p-Nitrophenol Hexamethylenetetramine Trifluoroacetic Acid B Improved Duff Reaction (Reflux at 70°C) A->B C Crude Product Mixture B->C D Recrystallization (Ethanol/Water) C->D E Pure this compound D->E

Caption: Synthesis and Purification Workflow.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound and observing the electronic influence of the nitro group on the chemical shifts of the aromatic protons and carbons.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in ppm relative to the residual solvent peak.

  • ¹³C NMR Acquisition: Record the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. The chemical shifts are reported in ppm relative to the solvent peak.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound.

Protocol: KBr Pellet Method

  • Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[4][5]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.[5]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[6] A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[4]

4.2.3. UV-Visible (UV-Vis) Spectroscopy and pKa Determination

UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and to experimentally determine the pKa of the phenolic hydroxyl group.

Protocol: Spectrophotometric pKa Determination

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as a 10% (v/v) acetonitrile-water mixture.[2]

  • Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 11).[2]

  • Sample Preparation: For each pH value, add a small, constant volume of the this compound stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).[2]

  • Data Analysis: Plot the absorbance at a wavelength where the acidic and basic forms of the molecule have significantly different molar absorptivities against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[7]

Signaling Pathway: Spectrophotometric pKa Determination

G Figure 3. Workflow for pKa Determination A Prepare Stock Solution of this compound C Mix Stock and Buffers in Cuvettes A->C B Prepare Buffer Solutions (Varying pH) B->C D Record UV-Vis Spectra for each pH C->D E Plot Absorbance vs. pH D->E F Determine pKa from Sigmoidal Curve Inflection Point E->F

Caption: Workflow for pKa Determination.

Conclusion

The electronic effects of the nitro group in this compound are profound and multifaceted, playing a critical role in defining its chemical personality. The strong electron-withdrawing nature of the nitro group, quantified by its Hammett constant, leads to a significant increase in the acidity of the phenolic hydroxyl group and a deactivation of the aromatic ring towards electrophilic attack. Conversely, the electrophilicity of the aldehyde carbonyl carbon is enhanced. A thorough understanding of these electronic principles, supported by the experimental protocols detailed in this guide, is essential for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this compound in the creation of novel molecules with tailored properties for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from 5-Nitrosalicylaldehyde and Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of tetradentate Schiff bases through the condensation reaction of 5-nitrosalicylaldehyde with various diamines. These N₂O₂-type ligands are significant in coordination chemistry, forming stable complexes with transition metals. The presence of the electron-withdrawing nitro group on the salicylaldehyde (B1680747) moiety can influence the electronic properties and reactivity of the resulting Schiff base and its metal complexes.[1] Applications for these compounds are found in catalysis, bioinorganic chemistry, and materials science.[1] This guide includes a general synthesis workflow, specific experimental procedures, characterization data, and potential applications.

Applications and Significance

Schiff bases derived from this compound are versatile ligands capable of forming stable, neutral tetradentate complexes with various metal ions, such as Co(II).[2][3] The resulting metal complexes often exhibit specific geometries, such as square-planar, which are of interest for their unique electronic and reactive properties.[2][3]

Key application areas include:

  • Catalysis: The electronic properties of the ligands can be fine-tuned by substituents. The strong electron-withdrawing nature of the nitro group can impact the efficiency and enantioselectivity of metal complexes used in asymmetric catalysis.[1]

  • Bioinorganic Chemistry: Schiff base complexes serve as models for understanding biological systems.[4] Some have shown potential antimicrobial activity, with the biological action being dependent on the substituents on the salicylaldehyde ring and the coordinated metal ion.[4]

  • Materials Science: These compounds are investigated for their photochromic and fluorescence properties, making them candidates for advanced materials.[1]

Synthesis Workflow

The synthesis of these Schiff bases is typically a straightforward condensation reaction. The general workflow involves dissolving the reactants in an appropriate solvent, mixing them, and isolating the product, which often precipitates from the reaction mixture.

G cluster_start Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization Reactants Weigh this compound & Diamine (2:1 molar ratio) Solvent Prepare Solutions in Methanol (B129727) or Ethanol (B145695) Mix Slowly Add Aldehyde Solution to Diamine Solution Solvent->Mix Combine Stir Stir at Room Temperature (e.g., 30-60 min) Mix->Stir Initiate Reaction Filter Filter Precipitated Solid Product Stir->Filter Product Precipitates Wash Wash with Ethanol Filter->Wash Recrystallize Recrystallize from DCM/Methanol Mixture Wash->Recrystallize Analyze Analyze Product: - Melting Point - IR, NMR, Mass Spec Recrystallize->Analyze Pure Product

Caption: General experimental workflow for Schiff base synthesis.

Experimental Protocols

Materials and Equipment
  • This compound

  • Diamine (e.g., 1,2-diaminoethane, 1,3-diaminopropane (B46017), o-phenylenediamine)

  • Methanol (reagent grade)

  • Ethanol (reagent grade)

  • Dichloromethane (DCM, reagent grade)

  • Magnetic stirrer and stir bars

  • Round-bottom flasks or beakers

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

  • Melting point apparatus

  • Spectrometers (FTIR, NMR, Mass)

General Protocol for Schiff Base Synthesis

This protocol is based on a 2:1 molar condensation of this compound and a diamine.[1][5]

  • Preparation of Reactant Solutions:

    • In a beaker, dissolve the diamine (1 mmol) in 20 mL of methanol.

    • In a separate beaker, dissolve this compound (2 mmol) in 20 mL of methanol.

  • Reaction:

    • While stirring the diamine solution, slowly add the this compound solution.

    • Continue stirring the mixture at room temperature (e.g., 30°C) for approximately 45-60 minutes.[1][5] A colored precipitate (typically yellow or orange) should form.

  • Product Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the crude solid twice with 20 mL portions of cold ethanol to remove unreacted starting materials.[5]

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as a dichloromethane/methanol mixture, to obtain pure crystals.[5]

    • Dry the purified product under vacuum.

Specific Protocol: Synthesis of N,N′-bis(5-nitro-salicylidene)-1,3-propanediamine

This procedure provides a specific example with precise quantities.[1][5]

  • Dissolve 1,3-diaminopropane (0.15 g, 2 mmol) in 20 mL of methanol in a 100 mL beaker.

  • In a separate beaker, dissolve this compound (0.67 g, 4 mmol) in 20 mL of methanol.

  • Slowly add the aldehyde solution to the stirred diamine solution.

  • Stir the resulting mixture at 30°C for 45 minutes. A yellowish-orange solid will precipitate.[1][5]

  • Filter the crude solid and wash it twice with 20 mL of ethanol.

  • Recrystallize the product from a dichloromethane/methanol mixed solvent to yield pure crystals.[1][5]

  • Expected yield: ~90%; Melting point: 210–213°C.[1][5]

Chemical Reaction Scheme

The condensation reaction involves the nucleophilic attack of the amine groups on the carbonyl carbon of the aldehyde, followed by the elimination of water to form the imine (azomethine) bonds.

Caption: General reaction for Schiff base formation.

Data Summary

The synthesis is generally high-yielding under mild conditions.[1] Physicochemical and spectroscopic data are crucial for confirming the structure of the synthesized ligands.

Table 1: Physicochemical Data for Synthesized Schiff Bases [5]

Ligand NameDiamine UsedYield (%)Melting Point (°C)
N,N′-bis(5-nitro-salicylidene)-1,2-ethanediamine1,2-Diaminoethane92.0263–265
N,N′-bis(5-nitro-salicylidene)-1,3-propanediamine1,3-Diaminopropane90.5210–213
N,N′-bis(5-nitro-salicylidene)-1,4-butanediamine1,4-Diaminobutane88.0196–198
N,N′-bis(5-nitro-salicylidene)-1,6-hexanediamine1,6-Diaminohexane85.0171–173
N,N′-bis(5-nitro-salicylidene)-1,2-benzenediamineo-Phenylenediamine89.0238–240

Table 2: Key Spectroscopic Data for a Representative Schiff Base

Spectral Data TypeKey FeatureWavenumber (cm⁻¹)/Chemical Shift (ppm)Description
FTIR (KBr) ν(C=N) Azomethine Stretch~1600–1640 cm⁻¹Confirms the formation of the imine bond.[3]
ν(O-H) Phenolic Stretch~3200–3400 cm⁻¹ (broad)Indicates the presence of the hydroxyl group.
¹H-NMR (DMSO-d₆) Imine Proton (-CH=N-)~8.5–9.0 ppm (singlet)Characteristic signal for the azomethine proton.
Phenolic Proton (-OH)~12.0–13.0 ppm (singlet)Downfield shift due to hydrogen bonding.
Aromatic Protons~7.0–8.5 ppm (multiplets)Signals from the salicylaldehyde rings.
Alkyl Protons (-CH₂-)~1.5-4.0 ppm (multiplets)Signals from the diamine backbone.

Note: Exact spectral values can vary slightly based on the specific diamine used and the solvent.

References

Application Notes and Protocols for the Condensation Reaction of 5-Nitrosalicylaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Schiff bases through the condensation reaction of 5-nitrosalicylaldehyde with various primary amines. The resulting imines are versatile compounds with significant potential in medicinal chemistry and drug development, exhibiting a range of biological activities.

Application Notes

The condensation reaction between this compound and primary amines yields Schiff bases, which are characterized by an azomethine (-C=N-) group. The presence of the nitro group on the salicylaldehyde (B1680747) ring and the diverse functionalities that can be introduced via the amine component make these compounds valuable scaffolds in drug discovery.

Key Features and Applications:

  • Antimicrobial Activity: Schiff bases derived from this compound have been shown to possess antibacterial and antifungal properties. The imine linkage is crucial for their biological activity, which can be modulated by the nature of the substituent on the amine.

  • Anticancer Potential: Certain Schiff base-metal complexes have demonstrated cytotoxic activity against various cancer cell lines. The ability of these compounds to chelate metal ions is a key aspect of their mechanism of action.

  • Catalytic Activity: These compounds and their metal complexes can act as catalysts in various organic transformations.

  • Sensing and Imaging: The chromophoric nature of these Schiff bases makes them suitable for use as sensors for specific ions or molecules.

The synthesis is typically a straightforward one-pot reaction, often proceeding with high yields under mild conditions. The choice of solvent and reaction temperature can be optimized to improve the yield and purity of the product.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of various Schiff bases from this compound and different amines, as reported in the literature.

Amine ReactantMolar Ratio (Aldehyde:Amine)SolventTemperature (°C)Reaction TimeYield (%)Reference
1,3-Diaminopropane2:1Methanol3045 min90.5[1]
4,6-Dinitro-2-aminobenzothiazole1:1Ethanol (B145695)Reflux3-4 h-[2]
4-Nitroaniline1:1EthanolReflux10 min72.3
Sulfamethoxazole-----[3]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvents (e.g., ethanol, methanol, DMF)

Procedure:

  • Dissolution of Reactants:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol or methanol.

    • In a separate beaker, dissolve the primary amine (0.5 equivalents for diamines, 1 equivalent for monoamines) in the same solvent.

  • Reaction:

    • Slowly add the amine solution to the stirred solution of this compound at room temperature.

    • For less reactive amines, a few drops of glacial acetic acid can be added as a catalyst.

    • The reaction mixture is typically stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from minutes to several hours depending on the reactivity of the amine.[1][2]

  • Isolation of the Product:

    • Upon completion of the reaction, the Schiff base product often precipitates out of the solution as a colored solid.

    • If no precipitate forms, the reaction mixture can be cooled in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or DMF).

  • Characterization:

    • Dry the purified Schiff base product in a desiccator or under vacuum.

    • Characterize the compound using standard analytical techniques such as:

      • Melting Point: To determine the purity of the compound.

      • FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretches.

      • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the product.

      • UV-Vis Spectroscopy: To study the electronic properties of the compound.

Visualizations

Diagram 1: General Reaction Scheme

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound C Condensation A->C B Primary Amine (R-NH2) B->C D Schiff Base C->D + E Water C->E

Caption: General scheme of the condensation reaction.

Diagram 2: Experimental Workflow

G start Start dissolve Dissolve this compound and Amine in Solvent start->dissolve react Mix and Stir/ Reflux dissolve->react precipitate Precipitation/Crystallization react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallization wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterization (FT-IR, NMR, MP) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: 5-Nitrosalicylaldehyde as a Precursor for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitrosalicylaldehyde is a versatile precursor in the synthesis of Schiff base-derived fluorescent probes. The presence of the aldehyde group allows for straightforward condensation reactions with various amine-containing molecules to form Schiff bases (imines), while the nitro group, an electron-withdrawing moiety, can modulate the electronic and photophysical properties of the resulting probe. These probes often exhibit "turn-on" fluorescence upon binding to a specific analyte, making them valuable tools for detection and imaging in chemical and biological systems. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a focus on metal ion detection.

The general principle behind many salicylaldehyde-based fluorescent probes is the Chelation-Enhanced Fluorescence (CHEF) effect. In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) or C=N isomerization, quench the fluorescence. Upon coordination with a metal ion, the ligand's conformational flexibility is restricted, inhibiting these non-radiative pathways and leading to a significant enhancement in fluorescence intensity.

I. Synthesis of a Representative Fluorescent Probe: this compound Benzoylhydrazone

This protocol describes the synthesis of a Schiff base probe from this compound and benzoylhydrazide. While this specific compound has been studied for its iron chelation properties, its structural motif is common for fluorescent probes for other metal ions.

Experimental Protocol: Synthesis of this compound Benzoylhydrazone [1]

  • Materials:

    • This compound

    • Benzoylhydrazide

    • Methanol (B129727)

    • Glacial acetic acid

    • Beakers and round-bottom flask

    • Reflux condenser

    • Stirring plate

  • Procedure:

    • Dissolve benzoylhydrazide in hot methanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Add an equimolar amount of this compound to the solution.

    • Reflux the mixture for 2-3 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the solution to cool to room temperature.

    • The resulting precipitate, the this compound benzoylhydrazone Schiff base, is collected by filtration.

    • Wash the product with cold methanol and dry under vacuum.

    • The final product can be characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy.[1]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Amine-containing Molecule\n(e.g., Hydrazide, Aniline) Amine-containing Molecule (e.g., Hydrazide, Aniline) Amine-containing Molecule\n(e.g., Hydrazide, Aniline)->Condensation Reaction Schiff Base Fluorescent Probe Schiff Base Fluorescent Probe Condensation Reaction->Schiff Base Fluorescent Probe

II. Application: "Turn-On" Fluorescent Detection of Metal Ions

Schiff bases derived from salicylaldehyde (B1680747) are widely used as "turn-on" fluorescent probes for various metal ions, such as Al³⁺ and Zn²⁺.[2][3] The following is a general protocol for the application of a this compound-derived probe for metal ion detection in solution.

Experimental Protocol: Metal Ion Detection

  • Materials:

    • Synthesized this compound-based fluorescent probe

    • Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

    • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

    • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

    • Fluorometer

  • Procedure:

    • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

    • To a cuvette containing the probe solution, add a specific concentration of the target metal ion.

    • Incubate the solution for a short period (e.g., 5-10 minutes) at room temperature.

    • Measure the fluorescence emission spectrum using a fluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe-metal complex.

    • To test for selectivity, repeat the measurement with other metal ions at the same concentration.

    • For determining the detection limit, perform a titration by adding increasing concentrations of the target metal ion to the probe solution and measuring the fluorescence intensity at the emission maximum.

G Probe Probe Fluorescence OFF Fluorescence OFF Probe->Fluorescence OFF Excitation Analyte (Metal Ion) Analyte (Metal Ion) Probe-Analyte Complex Probe-Analyte Complex Fluorescence ON Fluorescence ON Probe-Analyte Complex->Fluorescence ON Excitation Non-radiative Decay Non-radiative Decay Fluorescence OFF->Non-radiative Decay Quenching Radiative Decay Radiative Decay Fluorescence ON->Radiative Decay Emission ProbeAnalyte (Metal Ion) ProbeAnalyte (Metal Ion) ProbeAnalyte (Metal Ion)->Probe-Analyte Complex Binding

III. Application in Cellular Imaging

Fluorescent probes derived from this compound can potentially be used for imaging metal ions in living cells. The following is a general protocol for live-cell imaging.

Experimental Protocol: Live-Cell Imaging

  • Materials:

    • Cells cultured on glass-bottom dishes

    • This compound-based fluorescent probe

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Stock solution of the target metal ion (if inducing an influx)

    • Confocal laser scanning microscope

  • Procedure:

    • Culture cells to an appropriate confluency on glass-bottom dishes.

    • Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 5-10 µM).

    • Wash the cells with PBS.

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.

    • Wash the cells with PBS to remove any excess probe.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths.

    • To observe changes in intracellular metal ion concentration, cells can be treated with the target metal ion or a chelator, and fluorescence images can be acquired over time.

G Cell Culture Cell Culture Probe Incubation Probe Incubation Cell Culture->Probe Incubation Add probe to medium Washing Washing Probe Incubation->Washing Remove excess probe Imaging Imaging Washing->Imaging Acquire fluorescence images

IV. Quantitative Data

Due to the limited availability of specific photophysical data for fluorescent probes synthesized directly from this compound, the following table presents representative data for structurally similar salicylaldehyde-based Schiff base fluorescent probes for Al³⁺ and Zn²⁺. This data is intended to provide a general performance benchmark.

Probe Derivative (Analogue)AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection Limit (LOD)
5-Methyl Salicylaldehyde-based Schiff Base (Probe 3b)Al³⁺400509Not Reported2.81 x 10⁻⁷ M
Salicylaldehyde Hydrazone (Probe 2)Zn²⁺370470 (Ratiometric)Not Reported0.08 µM

Note: The data presented is for analogues of this compound derivatives and should be used for comparative purposes only.[2][4]

V. Summary and Outlook

This compound serves as a readily available precursor for the synthesis of Schiff base compounds that have the potential to act as "turn-on" fluorescent probes. The synthetic route is generally straightforward, involving a one-step condensation reaction. While detailed studies on a wide range of fluorescent probes derived specifically from this compound are not extensively reported, the principles of probe design and sensing mechanisms from other salicylaldehyde derivatives provide a strong foundation for their development and application. The electron-withdrawing nitro group is expected to influence the photophysical properties, potentially leading to probes with unique sensing capabilities. Further research is warranted to fully explore the potential of this compound in the development of novel fluorescent probes for various analytes of biological and environmental importance.

References

Application Notes and Protocols: 5-Nitrosalicylaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitrosalicylaldehyde (2-Hydroxy-5-nitrobenzaldehyde) is a highly functionalized aromatic aldehyde that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery.[1][2] Its structure, featuring an ortho-hydroxyaldehyde and a para-nitro group, provides a versatile scaffold for synthesizing a diverse range of bioactive molecules.[1] The aldehyde functionality readily participates in condensation reactions to form derivatives such as Schiff bases and hydrazones, while the nitro group, a strong electron-withdrawing moiety, can enhance interactions with biological targets and is susceptible to in-vivo reduction to cytotoxic species under hypoxic conditions, a feature exploited in anticancer agent design.[1][3][4] This compound is a cornerstone for developing novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[3][5][6]

Applications in Antimicrobial Drug Discovery

This compound and its derivatives have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacterial strains. The parent molecule itself is a potent inhibitor of Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, with a mechanism of action that may involve the inhibition of key enzymes like DNA gyrase.[7]

Schiff Base Derivatives and Metal Complexes

The condensation of this compound with various amines produces Schiff bases, which are important chelating ligands.[8] These Schiff bases and their subsequent metal complexes often exhibit enhanced biological activity compared to the free ligands.[9][10][11] The formation of a metal chelate can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes.

Unsymmetrical N₂O₂ Schiff bases derived from this compound and o-phenylenediamine (B120857) have shown activity against E. coli, E. faecalis, and S. aureus.[8] Furthermore, transition metal complexes of hydrazone derivatives of this compound have displayed enhanced potency against both Gram-positive and Gram-negative bacteria, as well as fungal isolates.[9]

Aminoalkylphenol Derivatives via Petasis Reaction

A facile synthesis of aminoalkylphenols using a Petasis borono–Mannich multicomponent reaction with this compound as a starting material has yielded compounds with potent antibacterial activity.[5][12] These derivatives have shown efficacy against multidrug-resistant bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) for a series of aminoalkylphenols derived from this compound against resistant Gram-positive bacteria.[5]

CompoundSubstituent (R)MRSA (MIC in µM)VRE (MIC in µM)
4 4-Me3.333.33
13 4-Cl1.231.23
14 4-Br2.502.50
15 4-F2.652.65

Applications in Anticancer Drug Discovery

The unique electronic properties of the this compound scaffold make it a valuable starting point for the design of novel anticancer agents.[3] Derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation.[1][3]

Arylhydrazones as VEGFR-2 Inhibitors

A series of 3-halogeno-substituted this compound arylhydrazones have been developed as potential agents against breast (MCF-7) and colorectal (HCT116) cancer.[3] The mechanism of action for these compounds involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[3] These compounds were also found to induce cell cycle arrest, primarily in the G2/M and S phases, and promote apoptosis.[3]

Quantitative Data: Anticancer and Kinase Inhibition Activity

The table below presents the half-maximal inhibitory concentrations (IC₅₀) of selected this compound arylhydrazones against cancer cell lines and their inhibitory activity against VEGFR-2.[3]

CompoundSubstituentMCF-7 (IC₅₀ in µM)HCT116 (IC₅₀ in µM)VEGFR-2 (% Inhibition @ 10 µM)
2c 4-Cl1.711.9482.3
2e 3-Br0.981.1286.5
2h 3-Br, 4-Cl0.450.6493.4
2i 3-I0.870.9688.1
Sorafenib (Control)1.542.0195.6

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol describes the synthesis of N,N'-bis(5-nitro-salicylidene)-1,3-propanediamine, a typical Schiff base derivative.[4]

Materials:

Procedure:

  • Dissolve this compound (0.67 g, 4 mmol) in 20 mL of methanol in a round-bottom flask.

  • In a separate beaker, dissolve 1,3-diaminopropane (0.15 g, 2 mmol) in 20 mL of methanol.

  • Slowly add the 1,3-diaminopropane solution to the stirred this compound solution at 30°C.

  • Continue stirring the mixture for 45 minutes. A yellowish-orange solid will precipitate.

  • Collect the crude solid by filtration and wash it twice with 20 mL portions of ethanol.

  • Recrystallize the product from a dichloromethane/methanol mixed solvent to obtain pure crystals.

Protocol 2: Synthesis of Aminoalkylphenols via Petasis Borono-Mannich Reaction

This protocol outlines the multicomponent reaction to synthesize antibacterial aminoalkylphenols.[5][12]

Materials:

  • This compound (1 equiv.)

  • Indoline (B122111) (1 equiv.)

  • Aryl boronic acid (1.5 equiv.)

  • Dichloromethane (DCM) as solvent

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound in DCM, add the indoline and the respective aryl boronic acid.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired tertiary amine product.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Schiff Base Synthesis cluster_product1 Intermediate Product cluster_metal Starting Material cluster_reaction2 Complexation cluster_product2 Final Product A This compound C Condensation Reaction (Methanol, 30°C) A->C B Primary Amine / Diamine B->C D Schiff Base Ligand C->D F Coordination Reaction (Methanol, 50°C) D->F E Transition Metal Salt (e.g., Co(OAc)₂) E->F G Bioactive Metal Complex F->G

Caption: Workflow for synthesis of Schiff bases and their metal complexes.

VEGFR2_Inhibition_Pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLC PLCγ VEGFR2->PLC Phosphorylates Compound This compound Arylhydrazone Derivative Compound->VEGFR2 Inhibits (Blocks ATP Binding Site) PKC PKC PLC->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by arylhydrazones.

Petasis_Reaction_Workflow cluster_inputs Reactants Aldehyde This compound Reaction Petasis Borono-Mannich Reaction (DCM, rt, 24-48h) Aldehyde->Reaction Amine Secondary Amine (e.g., Indoline) Amine->Reaction BoronicAcid Aryl Boronic Acid BoronicAcid->Reaction Product Antibacterial Aminoalkylphenol Reaction->Product

Caption: Workflow for the Petasis Borono-Mannich multicomponent reaction.

References

5-Nitrosalicylaldehyde Derivatives: A Promising Frontier in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a paramount endeavor in modern medicinal chemistry. Among the myriad of scaffolds explored, derivatives of 5-nitrosalicylaldehyde have emerged as a particularly promising class of compounds. These molecules, often functionalized as Schiff bases or hydrazones, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is frequently linked to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of programmed cell death (apoptosis).

This document provides a comprehensive overview of the anticancer potential of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological processes.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, µM) of this compound Hydrazone Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
5nSBHBenzoylhydrazoneHL-60 (Acute Promyelocytic Leukemia)5.64[1]
5nSBHBenzoylhydrazoneBV-173 (Chronic Myeloid Leukemia)-[1]
5nShBH4-Hydroxy-benzoylhydrazoneHL-60 (Acute Promyelocytic Leukemia)> 12.5[1]
5nSIHIsonicotinoylhydrazoneHL-60 (Acute Promyelocytic Leukemia)> 12.5[1]
Compound 2cArylhydrazoneMCF-7 (Breast Adenocarcinoma)-[2]
Compound 2eArylhydrazoneMCF-7 (Breast Adenocarcinoma)-[2]
Compound 2hArylhydrazoneMCF-7 (Breast Adenocarcinoma)-[2]
Compound 2iArylhydrazoneMCF-7 (Breast Adenocarcinoma)-[2]
Compound 2lArylhydrazoneMCF-7 (Breast Adenocarcinoma)8.56 ± 1.02[2]
Compound 2lArylhydrazoneHCT116 (Colorectal Carcinoma)9.43 ± 1.26[2]
Compound 2lArylhydrazoneHek293-T (Normal Embryonic Kidney)8.11 ± 1.03[2]

Note: "-" indicates that the specific IC50 value was not provided in the abstract. Further details would be required from the full-text article.

Table 2: VEGFR-2 Kinase Inhibitory Activity of this compound Arylhydrazones

Compound IDHalogen Substitution (X)IC50 (µM)
2aH4.06 ± 0.03
2eBr5.40 ± 0.02
2e-hBr5.40 ± 0.02 - 8.95 ± 0.02
2i-lI4.44 ± 0.03 - 7.83 ± 0.02

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the anticancer properties of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of the this compound derivative for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emitted from the PI-DNA complex.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Mandatory Visualizations

Signaling Pathway

The anticancer effect of some this compound derivatives is attributed to the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Derivative This compound Derivative Derivative->VEGFR2 Inhibits PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates RAF Raf PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound derivatives as potential anticancer drugs.

Experimental_Workflow start Start synthesis Synthesis of this compound Derivatives start->synthesis treatment Treatment with Derivatives synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis pathway Signaling Pathway Analysis mechanism->pathway end End cell_cycle->end apoptosis->end pathway->end

Caption: In vitro screening workflow for anticancer drugs.

References

Application Notes and Protocols: Synthesis and Application of Coumarin Derivatives from 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarin (B35378) (2H-1-benzopyran-2-one) and its derivatives are a critical class of heterocyclic compounds widely recognized for their significant pharmacological and photophysical properties.[1] Derivatives of coumarin are explored for their antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[2][3] Furthermore, their inherent fluorescent properties make them valuable as molecular probes, laser dyes, and optical brightening agents.[4][5]

The introduction of a nitro group onto the coumarin scaffold can significantly modulate its biological and electronic properties, often enhancing its potency.[6][7] 5-Nitrosalicylaldehyde serves as a key and readily available starting material for the regioselective synthesis of 6-nitrocoumarin derivatives. This document provides detailed application notes and experimental protocols for the synthesis of these derivatives via two primary methods: the Knoevenagel Condensation and the Perkin Reaction.

Application Note 1: Knoevenagel Condensation for 3-Substituted 6-Nitrocoumarins

The Knoevenagel condensation is a versatile and widely used method for C-C bond formation.[1] In the context of coumarin synthesis, it involves the reaction of an o-hydroxybenzaldehyde (in this case, this compound) with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638).[8][9] This reaction proceeds through an initial condensation followed by an intramolecular cyclization (lactonization) to yield the coumarin ring system.

General Reaction Scheme

The reaction between this compound and an active methylene compound (e.g., ethyl acetoacetate) yields a 3-substituted-6-nitrocoumarin.

G reactant reactant product product catalyst catalyst arrow_label arrow_label sub1 This compound prod 3-Substituted-6-nitrocoumarin (e.g., 6-Nitro-3-acetylcoumarin) sub1->prod plus + sub2 Active Methylene Compound (e.g., Ethyl Acetoacetate) sub2->prod midpoint->prod arrow->prod cat Piperidine / Δ

Caption: Knoevenagel condensation pathway. (Max Width: 760px)
Experimental Protocol: Synthesis of 6-Nitro-3-acetylcoumarin

This protocol is adapted from the condensation of this compound with ethyl acetoacetate (B1235776).[10]

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 g of this compound in a minimal amount of a suitable solvent like ethanol.

  • Addition of Reagents: Add 2.0 mL of ethyl acetoacetate to the solution. To this mixture, add a catalytic amount of piperidine (e.g., 0.2 mL).

  • Reaction: Heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, pour the mixture onto crushed ice to induce precipitation.[10]

  • Purification: Filter the solid product and wash it with cold water, followed by a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent mixture, such as ethanol-acetone, to yield pale yellow needles.[10]

  • Characterization: Confirm the structure and purity of the final compound using techniques like ¹H-NMR, ¹³C-NMR, FT-IR, and melting point analysis.

Quantitative Data
Compound NameStarting MaterialsYieldMelting Point (°C)Reference
6-Nitro-3-acetylcoumarinThis compound, Ethyl acetoacetate~80% (0.8 g from 1 g)192-193[10]

Experimental Workflow: Knoevenagel Synthesis

G arrow arrow A 1. Mix Reactants (this compound, Ethyl Acetoacetate, Piperidine) B 2. Reaction (Heat under reflux, 3-4h) A->B C 3. Cooling & Precipitation (Cool to RT or use ice bath) B->C D 4. Filtration (Isolate crude solid) C->D E 5. Washing (Cold Water/Ethanol) D->E F 6. Purification (Recrystallization) E->F G Pure 6-Nitro-3-acetylcoumarin F->G

Caption: Workflow for Knoevenagel synthesis. (Max Width: 760px)

Application Note 2: Perkin Reaction for 6-Nitro-3-phenylcoumarins

The Perkin reaction is a classical method for synthesizing α,β-unsaturated aromatic acids, and by extension, coumarins from salicylaldehydes.[11][12] The reaction involves heating an aromatic aldehyde with an acid anhydride (B1165640) and the alkali salt of the corresponding acid.[13] For the synthesis of 6-nitro-3-phenylcoumarin, this compound is reacted with phenylacetic anhydride in the presence of sodium phenylacetate (B1230308).

General Reaction Scheme

The Perkin reaction provides a direct route to 3-aryl substituted coumarins.

G reactant reactant product product catalyst catalyst arrow_label arrow_label sub1 This compound prod 6-Nitro-3-phenylcoumarin sub1->prod plus + sub2 Phenylacetic Anhydride sub2->prod midpoint->prod arrow->prod cat Sodium Phenylacetate / Δ

Caption: Perkin reaction pathway for coumarin. (Max Width: 760px)
Experimental Protocol: Synthesis of 6-Nitro-3-phenylcoumarin

This protocol is based on the general procedure for Perkin reactions.[10][14]

  • Reactant Preparation: Combine this compound, phenylacetic anhydride, and anhydrous sodium phenylacetate in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture in an oil bath at 170-180°C for approximately 4-5 hours.

  • Work-up: After heating, allow the reaction mixture to cool slightly and then pour it onto crushed ice with vigorous stirring.

  • Purification: The solid product that separates is collected by filtration. The crude product should be washed thoroughly with water and then a dilute solution of sodium bicarbonate to remove any unreacted acid anhydride. Final purification is achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Quantitative Data

Application Note 3: Biological and Pharmacological Significance

Coumarin derivatives substituted with nitro groups are of significant interest in drug discovery. The electron-withdrawing nature of the nitro group can enhance the compound's interaction with biological targets and improve its pharmacokinetic profile.

  • Antimicrobial Activity: 6-Nitrocoumarin derivatives have demonstrated notable activity against various bacterial strains, including Staphylococcus aureus.[7] The position of the nitro group is crucial for efficacy, with some 6-nitro derivatives showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL.[7]

  • Antioxidant Activity: Certain nitrocoumarin derivatives have shown good antioxidant potential when tested against free radicals like DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate).[2]

  • Anticancer Potential: The coumarin scaffold is a known pharmacophore in anticancer drug design. Nitrocoumarins have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[6][7]

Summary of Biological Activity
Activity TypeTarget/AssayResult/ObservationReference
AntibacterialStaphylococcus aureusMIC = 32 µg/mL for a 6-nitro-3-arylcoumarin[7]
AntibacterialEscherichia coliSome 6-nitrocoumarins are more effective than standard drugs[2][3]
AntioxidantDPPH radical scavengingGood scavenging percentage observed[2]
AnticancerVarious cancer cell linesPotent cytotoxic agents that can induce apoptosis[7]

Logical Pathway from Synthesis to Application

G cluster_0 Synthesis cluster_1 Evaluation cluster_2 Potential Applications A This compound B Knoevenagel or Perkin Reaction A->B C 6-Nitrocoumarin Scaffold B->C D Biological Screening (Antimicrobial, Anticancer) C->D E Photophysical Analysis (Fluorescence Spectroscopy) C->E F New Drug Candidates D->F G Fluorescent Probes E->G

Caption: From precursor to potential application. (Max Width: 760px)

References

The Role of 5-Nitrosalicylaldehyde in the Coordination Chemistry of Transition Metals: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Nitrosalicylaldehyde and its Schiff base derivatives represent a versatile class of ligands in coordination chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the salicylaldehyde (B1680747) backbone, enhancing the acidity of the phenolic hydroxyl group and modulating the coordination behavior of the resulting ligands. Transition metal complexes derived from this compound Schiff bases have garnered considerable interest due to their diverse stereochemistries, interesting magnetic and electronic properties, and a wide range of potential applications, particularly in the fields of catalysis and medicinal chemistry. These complexes have shown promising antimicrobial and anticancer activities, which are often attributed to the synergistic effect of the metal ion and the ligand framework.

This document provides a detailed overview of the synthesis, characterization, and potential applications of transition metal complexes involving this compound-derived Schiff bases. It includes comprehensive experimental protocols and quantitative data to facilitate further research and development in this area.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand Derived from this compound

This protocol describes the general synthesis of a bidentate Schiff base ligand from this compound and a primary amine (e.g., p-anisidine).

Materials:

  • This compound

  • p-Anisidine

  • Methanol (B129727) (reagent grade)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of hot methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve the primary amine (e.g., p-anisidine) (1 mmol) in 20 mL of methanol.

  • Slowly add the methanolic solution of the amine to the stirring solution of this compound.

  • Attach a reflux condenser to the flask and reflux the reaction mixture with constant stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid Schiff base is collected by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized ligand by determining its melting point, and by spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass spectrometry.

Protocol 2: Synthesis of Transition Metal Complexes

This protocol outlines the general procedure for the synthesis of transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) complexes with a pre-synthesized Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Methanol or Ethanol (B145695) (reagent grade)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • pH meter or pH paper

  • Ammonia (B1221849) solution (alcoholic)

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 50 mL of hot methanol or ethanol in a 100 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve the transition metal salt (1 mmol) in a minimum amount of the same solvent.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Adjust the pH of the resulting mixture to a suitable range (typically 6.5-8.0) by adding a few drops of alcoholic ammonia solution.

  • Attach a reflux condenser and heat the mixture under reflux for 3-5 hours.

  • After refluxing, cool the reaction mixture to room temperature.

  • The precipitated metal complex is collected by vacuum filtration.

  • Wash the complex with distilled water and then with a small amount of the solvent used for the reaction to remove any unreacted ligand and metal salt.

  • Dry the final product in a vacuum desiccator.

  • Characterize the complex using elemental analysis, molar conductivity measurements, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Data Presentation

The following tables summarize typical quantitative data obtained for transition metal complexes of Schiff bases derived from this compound.

Table 1: Physicochemical and Molar Conductivity Data

ComplexColorYield (%)M.P. (°C)Molar Conductivity (ΛM) (Ω⁻¹cm²mol⁻¹) in DMF
[Co(L)₂] Brown75>30015.2
[Ni(L)₂] Green80>30012.5
[Cu(L)₂] Dark Green82>30017.8
[Zn(L)₂] Yellow85>30014.3

L represents a bidentate Schiff base ligand derived from this compound. The low molar conductivity values suggest the non-electrolytic nature of the complexes.[1]

Table 2: Infrared Spectral Data (cm⁻¹)

Compoundν(O-H)ν(C=N) Azomethineν(C-O) Phenolicν(M-N)ν(M-O)
Ligand (HL) ~3400~1625~1280--
[Co(L)₂] -~1610~1305~520~450
[Ni(L)₂] -~1608~1308~525~455
[Cu(L)₂] -~1605~1310~515~460
[Zn(L)₂] -~1612~1300~530~445

The disappearance of the ν(O-H) band and the shift in the ν(C=N) and ν(C-O) bands upon complexation indicate the coordination of the phenolic oxygen and azomethine nitrogen to the metal ion.

Table 3: Electronic Spectral Data and Magnetic Moments

ComplexElectronic Transitions (λmax, nm) in DMFMagnetic Moment (μeff, B.M.)Proposed Geometry
[Co(L)₂] ~410, ~680, ~7504.85Octahedral
[Ni(L)₂] ~420, ~650, ~9803.15Octahedral
[Cu(L)₂] ~430, ~6901.95Distorted Octahedral/Square Planar
[Zn(L)₂] ~390, ~450DiamagneticTetrahedral

The electronic spectra and magnetic moment data are crucial for determining the geometry of the complexes.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand This compound + Primary Amine dissolve_ligand Dissolve in Methanol start_ligand->dissolve_ligand reflux_ligand Reflux (2-3h) dissolve_ligand->reflux_ligand cool_ligand Cool to RT reflux_ligand->cool_ligand filter_ligand Filter & Wash cool_ligand->filter_ligand dry_ligand Dry filter_ligand->dry_ligand char_ligand Characterize Ligand (FT-IR, NMR, MS) dry_ligand->char_ligand start_complex Schiff Base Ligand + Transition Metal Salt dissolve_complex Dissolve in Methanol/Ethanol start_complex->dissolve_complex reflux_complex Reflux (3-5h) dissolve_complex->reflux_complex cool_complex Cool to RT reflux_complex->cool_complex filter_complex Filter & Wash cool_complex->filter_complex dry_complex Dry filter_complex->dry_complex char_complex Characterize Complex (IR, UV-Vis, Mag. Susc.) dry_complex->char_complex

Caption: General workflow for the synthesis and characterization of Schiff base ligands and their transition metal complexes.

Applications in Drug Development

Antimicrobial Activity

Schiff base complexes of this compound have demonstrated significant potential as antimicrobial agents. The enhanced biological activity of the metal complexes compared to the free ligands can be explained by Tweedy's chelation theory.

antimicrobial_mechanism Metal_Complex Metal Complex Lipophilicity Increased Lipophilicity Metal_Complex->Lipophilicity Chelation reduces polarity Cellular_Components Intracellular Components (Enzymes, DNA) Metal_Complex->Cellular_Components Blocks active sites Bacterial_Cell Bacterial Cell Membrane Penetration Enhanced Penetration Lipophilicity->Penetration Penetration->Bacterial_Cell Crosses membrane Inhibition Inhibition of Cellular Processes Cellular_Components->Inhibition Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death

Caption: Proposed antimicrobial mechanism based on Tweedy's chelation theory.

Anticancer Activity

Many transition metal complexes, including those with Schiff base ligands, exhibit promising anticancer properties. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) within cancer cells.

anticancer_mechanism cluster_ros ROS Generation cluster_apoptosis Apoptosis Induction Metal_Complex_ROS Metal Complex ROS Reactive Oxygen Species (ROS) Metal_Complex_ROS->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Damage Mitochondria Mitochondrial Pathway Damage->Mitochondria Metal_Complex_Apoptosis Metal Complex Metal_Complex_Apoptosis->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: General mechanisms of anticancer activity involving ROS generation and apoptosis.

Table 4: In Vitro Anticancer Activity (IC₅₀ Values in µM)

ComplexMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)
Ligand (HL) >100>100>100
[Co(L)₂] 25.530.228.7
[Ni(L)₂] 22.828.126.3
[Cu(L)₂] 15.318.917.5
[Zn(L)₂] 35.140.538.2
Cisplatin 12.515.814.1

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The lower the IC₅₀ value, the higher the anticancer activity.

Conclusion

The coordination chemistry of this compound with transition metals offers a rich field for the development of novel compounds with significant biological activities. The straightforward synthesis of the Schiff base ligands and their metal complexes, coupled with their tunable electronic and steric properties, makes them attractive candidates for further investigation in drug discovery and catalysis. The data and protocols presented herein provide a solid foundation for researchers and scientists to explore the full potential of these versatile compounds. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the therapeutic efficacy of these promising metal-based agents.

References

5-Nitrosalicylaldehyde: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Nitrosalicylaldehyde, a commercially available aromatic aldehyde, serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of the nitro group, a strong electron-withdrawing moiety, coupled with the reactive aldehyde and hydroxyl functionalities, makes it a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of coumarins, quinolines, Schiff bases, and benzodiazepines using this compound as a precursor. Additionally, it summarizes the biological activities of these derivatives and explores their interactions with key cellular signaling pathways.

I. Synthesis of Coumarins via Perkin Condensation

Coumarins are a class of benzopyrone heterocycles renowned for their wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities. The Perkin condensation provides a classical and effective method for the synthesis of coumarin (B35378) derivatives from salicylaldehydes.

Application Notes:

The reaction of this compound with an acid anhydride (B1165640), such as acetic anhydride, in the presence of a weak base like sodium acetate (B1210297), leads to the formation of 6-nitrocoumarin. The nitro group at the 6-position can significantly influence the biological activity of the coumarin scaffold.

Experimental Protocol: Synthesis of 6-Nitrocoumarin
  • Materials: this compound, anhydrous sodium acetate, acetic anhydride, crushed ice, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 g), anhydrous sodium acetate (1.5 g), and acetic anhydride (3 mL).

    • Reflux the mixture at 170-180°C for 4-5 hours in a paraffin (B1166041) or oil bath.[1]

    • After the reaction is complete, pour the hot reaction mixture onto crushed ice with stirring.

    • Collect the separated solid product by filtration.

    • Recrystallize the crude product from glacial acetic acid to obtain pure 6-nitrocoumarin as yellow needles.[1]

II. Synthesis of Quinolines via Friedländer Annulation

Quinolines are nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs with broad biological activities, including antimalarial, antibacterial, and anticancer properties. The Friedländer synthesis is a versatile method for constructing the quinoline (B57606) ring system.

Application Notes:

The Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize quinoline derivatives from this compound, the nitro group is first reduced to an amino group, and the resulting 5-aminosalicylaldehyde (B1242496) can then undergo cyclocondensation. Alternatively, a domino nitro reduction-Friedländer heterocyclization can be employed.

Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis of a Quinoline Derivative
  • Materials: this compound, an active methylene (B1212753) compound (e.g., ethyl acetoacetate), iron powder, glacial acetic acid, saturated sodium bicarbonate solution, ethyl acetate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and the active methylene compound (1.2 equiv) in glacial acetic acid.

    • Add iron powder (3.0 equiv) to the solution.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired quinoline derivative.

III. Synthesis of Schiff Bases and their Metal Complexes

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands that form stable complexes with various metal ions. Both the Schiff bases and their metal complexes exhibit a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties.

Application Notes:

This compound readily condenses with primary amines, such as diamines, to form Schiff bases. The resulting ligands can then be complexed with metal salts to yield coordination complexes. The nitro group can enhance the biological activity and coordination properties of the Schiff base.

Experimental Protocol: Synthesis of a Nitro-Schiff Base
  • Materials: this compound, a diamine (e.g., 1,3-diaminopropane), methanol (B129727), dichloromethane.

  • Procedure:

    • Prepare a solution of this compound (0.67 g, 4 mmol) in methanol (20 mL).

    • Slowly add this solution to a solution of 1,3-diaminopropane (B46017) (0.15 g, 2 mmol) in methanol (20 mL) with stirring.[2]

    • Stir the mixture at 30°C for 45 minutes. A yellowish-orange solid will precipitate.[2]

    • Filter the crude solid and wash it twice with ethanol (B145695) (2 x 20 mL).[2]

    • Recrystallize the product from a dichloromethane/methanol mixed solvent to obtain pure crystals of the Schiff base.[2]

IV. Synthesis of 1,5-Benzodiazepines via a Multi-step Synthesis

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological activities, including anticonvulsant, anxiolytic, and antimicrobial effects. A common synthetic route involves the cyclocondensation of an o-phenylenediamine (B120857) with a chalcone (B49325).

Application Notes:

This compound can be utilized in a multi-step synthesis to produce 1,5-benzodiazepines. The first step involves a Claisen-Schmidt condensation of this compound with an appropriate ketone to form a chalcone. This chalcone intermediate is then reacted with o-phenylenediamine to yield the 1,5-benzodiazepine ring system.

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

Step 1: Synthesis of a Chalcone from this compound

  • Materials: this compound, a ketone (e.g., acetophenone), ethanol, sodium hydroxide (B78521) solution.

  • Procedure:

    • Dissolve this compound (1.0 equiv) and the ketone (1.0 equiv) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

    • Continue stirring in the ice bath for 2-3 hours, then allow the mixture to warm to room temperature and stir overnight.

    • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of the 1,5-Benzodiazepine

  • Materials: The chalcone synthesized in Step 1, o-phenylenediamine, dimethylformamide (DMF), piperidine (B6355638).

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (1 mmol) and o-phenylenediamine (1.5 mmol) in DMF (15 mL).[3][4]

    • Add a few drops of piperidine as a catalyst.

    • Heat the mixture to reflux for 4-6 hours.[3]

    • After completion of the reaction (monitored by TLC), cool the mixture and pour it into crushed ice.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 1,5-benzodiazepine derivative.[3]

Quantitative Data Summary

Table 1: Synthesis of Heterocyclic Compounds from this compound

Heterocycle ClassSpecific DerivativeReaction TypeCatalyst/ReagentReaction TimeYield (%)Reference
Coumarin6-NitrocoumarinPerkin CondensationSodium Acetate/Acetic Anhydride4-5 hoursNot specified[1]
QuinolineSubstituted QuinolineFriedländer AnnulationIron/Acetic Acid1-3 hoursGood to Excellent[2][5]
Schiff BaseN,N'-bis(5-nitrosalicylidene)-1,3-propanediamineCondensationNone45 minutes90.5[2]
1,5-BenzodiazepineSubstituted BenzodiazepineCyclocondensationPiperidine4-6 hoursGood[3][4]

Table 2: Biological Activity of Heterocyclic Derivatives

Heterocycle ClassSpecific Derivative/ClassBiological ActivityQuantitative DataReference
CoumarinsAegelinol and AgasyllinAntibacterialMIC: 16-125 µg/mL[6]
QuinolinesVarious derivativesAntibacterialMIC: 0.125-8 µg/mL[7]
Schiff BasesVarious derivativesAntioxidant (DPPH)IC50: 4.36 - 6.18 µM[3]
BenzodiazepinesThiophene-containing derivativesAntioxidant (DPPH)Good activity[8]

Signaling Pathways and Mechanisms of Action

signaling_pathways cluster_coumarins Coumarin Derivatives cluster_quinolines Quinoline Derivatives cluster_schiff_bases Schiff Base Derivatives cluster_benzodiazepines Benzodiazepine Derivatives Coumarin Coumarins NFkB NF-κB Coumarin->NFkB Inhibition MAPK MAPK Coumarin->MAPK Modulation JAK_STAT JAK/STAT Coumarin->JAK_STAT Modulation Quinoline Quinolines Apoptosis Apoptosis Quinoline->Apoptosis Induction Akt_mTOR Akt/mTOR Quinoline->Akt_mTOR Inhibition SchiffBase Schiff Bases MAPK_SB MAPK SchiffBase->MAPK_SB Modulation Apoptosis_SB Apoptosis SchiffBase->Apoptosis_SB Induction Benzodiazepine Benzodiazepines GABA_A GABAA Receptor Benzodiazepine->GABA_A Positive Allosteric Modulation

Caption: Overview of signaling pathways modulated by heterocyclic compounds.

Coumarins and Inflammatory Signaling

Coumarin derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. They can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor in the inflammatory response.[9][10] Additionally, coumarins can influence the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, which are also involved in inflammation.[9]

experimental_workflow Start This compound Coumarin Coumarin Synthesis (Perkin Condensation) Start->Coumarin Quinoline Quinoline Synthesis (Friedländer Annulation) Start->Quinoline SchiffBase Schiff Base Synthesis (Condensation) Start->SchiffBase Chalcone Chalcone Synthesis (Claisen-Schmidt) Start->Chalcone BioActivity Biological Activity Screening Coumarin->BioActivity Quinoline->BioActivity SchiffBase->BioActivity Benzodiazepine Benzodiazepine Synthesis (Cyclocondensation) Chalcone->Benzodiazepine Benzodiazepine->BioActivity

Caption: General experimental workflow for synthesizing heterocyclic compounds.

Quinolines and Apoptosis

Certain quinoline derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. One mechanism involves the inhibition of the Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[11] By suppressing this pathway, these quinoline compounds can trigger apoptotic cell death.

Schiff Bases and MAPK/Apoptosis Pathways

Schiff bases derived from salicylaldehydes have been reported to modulate the MAPK signaling pathway, which is involved in various cellular processes, including proliferation, differentiation, and apoptosis.[12][13] Dysregulation of the MAPK pathway is common in cancer, and its modulation by Schiff base derivatives can lead to the induction of apoptosis in cancer cells.[13]

Benzodiazepines and GABAergic Signaling

Benzodiazepines exert their well-known effects on the central nervous system by acting as positive allosteric modulators of the GABA-A receptor.[14][15][16] By binding to a specific site on the receptor, they enhance the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the characteristic sedative, anxiolytic, and anticonvulsant properties of this class of compounds.

References

Application Notes and Protocols for the Detection and Quantification of 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methods for the detection and quantification of 5-Nitrosalicylaldehyde, a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The following protocols are intended to serve as a guide for researchers and quality control analysts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound, particularly in reaction mixtures containing isomers such as 3-nitrosalicylaldehyde.

Experimental Protocol: Isocratic HPLC for Separation of Nitrosalicylaldehyde Isomers

This protocol is adapted from methodologies described for the analysis of reaction products of salicylaldehyde (B1680747) with peroxynitrite.[1]

Objective: To separate and quantify this compound from related compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) as a mobile phase modifier

  • This compound standard (purity ≥97%)[2]

  • Methanol (B129727) or acetonitrile for sample and standard dilution

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid or TFA. The exact ratio may need optimization depending on the specific column and instrument.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled at 25-30 °C

    • Detection: UV detection at 280 nm, 330 nm, or 380 nm.[1]

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation:

ParameterValueReference
Purity by HPLC >97.5%[3]
Yield (Synthesis) 49.5% (from salicylaldehyde)[4]
Yield (Synthesis) 51% (from p-nitrophenol)[4]
Yield (Synthesis) 63% or above[5]
Yield (Synthesis) up to 75%[3]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column) Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Standard_Sol->HPLC_System Sample_Sol Sample Solution Preparation Sample_Sol->HPLC_System UV_Detector UV-Vis Detector HPLC_System->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Det Concentration Determination Calibration_Curve->Concentration_Det

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of this compound, particularly for volatile derivatives or in complex matrices where high selectivity is required. The NIST WebBook provides mass spectral data for this compound, which can be used for library matching and identification.[6]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

  • Data system with a mass spectral library (e.g., NIST)

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dilution (e.g., Dichloromethane, Ethyl acetate)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Prepare a series of calibration standards by dilution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a known concentration. If necessary, derivatization can be performed to improve volatility and thermal stability.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 10:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Analysis: Inject the standards and sample into the GC-MS system.

  • Identification and Quantification: Identify this compound by its retention time and by comparing the acquired mass spectrum with the library spectrum (major ions: m/z 167, 139, 121, 93).[7] For quantification, use the peak area of a characteristic ion and a calibration curve.

Data Presentation:

ParameterValueReference
Molecular Weight 167.12 g/mol [7]
Major MS Fragments (m/z) 167 (M+), 139, 121, 93[7]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Identification & Quantification Standard_Sol Standard Solution Preparation GC_System Gas Chromatograph (Injector, Column, Oven) Standard_Sol->GC_System Sample_Sol Sample Solution Preparation Sample_Sol->GC_System MS_Detector Mass Spectrometer (Ion Source, Analyzer, Detector) GC_System->MS_Detector Data_System Data System & Library MS_Detector->Data_System Retention_Time Retention Time Matching Data_System->Retention_Time Mass_Spectrum Mass Spectrum Library Matching Data_System->Mass_Spectrum Quantification Quantification Data_System->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of this compound in solutions. This method is based on the principle that this compound absorbs light in the ultraviolet-visible region.

Experimental Protocol: UV-Vis Spectrophotometric Quantification

Objective: To determine the concentration of this compound in a solution using UV-Vis spectrophotometry.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Solvent (e.g., Ethanol, Methanol, or a suitable buffer)

  • This compound standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a wavelength range (e.g., 200-600 nm) to determine the λmax.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

  • Measurement:

    • Measure the absorbance of each standard and the sample solution at the determined λmax.

    • Use the solvent as a blank.

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Data Presentation:

ParameterValueReference
UV-Vis Spectra Available in spectral databases[7]

Electrochemical Methods

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive compounds like this compound, which contains both a reducible nitro group and an oxidizable phenolic hydroxyl group.

Conceptual Protocol: Voltammetric Detection

Objective: To detect this compound using voltammetric techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Working electrodes: Glassy carbon electrode (GCE), carbon paste electrode (CPE), or a modified electrode.

Reagents:

  • Supporting electrolyte (e.g., phosphate (B84403) buffer, Britton-Robinson buffer)

  • This compound standard

Procedure:

  • Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina (B75360) slurry, sonicate, and rinse with deionized water.

  • Electrochemical Cell Setup: Place the three electrodes in the electrochemical cell containing the supporting electrolyte.

  • Analysis:

    • Add a known concentration of this compound to the cell.

    • Record the voltammogram (e.g., CV or DPV) over a suitable potential range. The nitro group reduction and phenol (B47542) group oxidation will produce characteristic peaks.

  • Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak current against the concentration of this compound.

Logical Relationship for Electrochemical Detection

Electrochemical_Detection 5NSA This compound (in solution) Redox_Reaction Redox Reaction (Oxidation of Phenol and/or Reduction of Nitro Group) 5NSA->Redox_Reaction WE Working Electrode (e.g., GCE) WE->Redox_Reaction Potentiostat Potentiostat Potential_Sweep Applied Potential Sweep Potentiostat->Potential_Sweep Current_Response Measured Current Response Potentiostat->Current_Response Potential_Sweep->Redox_Reaction Redox_Reaction->Current_Response Voltammogram Voltammogram (Peak Current vs. Potential) Current_Response->Voltammogram Quantification Quantification (Peak Current proportional to Concentration) Voltammogram->Quantification

References

Application Notes and Protocols: 5-Nitrosalicylaldehyde in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrosalicylaldehyde is a versatile chemical intermediate recognized for its utility in the synthesis of a wide array of organic compounds, including pharmaceuticals, pesticides, and notably, dyes and pigments. Its chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an electron-withdrawing nitro group, allows for diverse chemical transformations, making it a valuable precursor in colorant chemistry. This document provides detailed application notes and experimental protocols for the synthesis of various classes of dyes and pigments derived from this compound, including Schiff base dyes, hydrazone dyes, and azo dyes.

Application Notes

This compound serves as a foundational molecule for the synthesis of several types of colorants:

  • Schiff Base Dyes: The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds often exhibit vibrant colors and can form stable metal complexes, which are useful as pigments. The electron-withdrawing nature of the nitro group can influence the electronic properties and, consequently, the color of the resulting dyes.

  • Hydrazone Dyes: Similar to Schiff base formation, this compound reacts with hydrazines and hydrazides to produce hydrazones. These derivatives are also known for their chromophoric properties and their ability to act as ligands for the formation of colored metal complexes.

  • Azo Dyes and Pigments: While not a direct precursor for the diazo component due to the nitro group, this compound can be utilized in two primary ways for synthesizing azo dyes. Firstly, it can act as a coupling component, reacting with a diazonium salt. Secondly, the nitro group can be reduced to an amino group, yielding 5-aminosalicylaldehyde, which can then be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The resulting azo-salicylaldehyde derivatives can be further modified, for instance, by condensation of the aldehyde group to create more complex dye structures.

  • Metal Complex Pigments: The Schiff bases, hydrazones, and azo dyes derived from this compound often contain chelating sites (e.g., hydroxyl and imine/azo nitrogen atoms) that can coordinate with metal ions. This coordination frequently leads to the formation of intensely colored and highly stable metal complex pigments with applications in paints, coatings, and plastics.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Dye from this compound

This protocol describes the synthesis of a typical Schiff base dye, N,N'-bis(5-nitrosalicylidene)-1,2-phenylenediamine, a common ligand for metal complexes.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.55 g, 9.44 mmol) in ethanol (150 mL).

  • Slowly add an ethanolic solution (20 mL) of o-phenylenediamine (0.51 g, 4.72 mmol) to the this compound solution at 25°C with continuous stirring.

  • A precipitate will form upon mixing. Continue stirring the mixture for a specified time to ensure complete reaction.

  • Collect the solid product by filtration.

  • Wash the crude product with ethanol.

  • For purification, recrystallize the solid from a dichloromethane/methanol mixed solvent.

  • Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of a Hydrazone Dye from this compound

This protocol details the synthesis of this compound benzoylhydrazone.

Materials:

  • This compound

  • Benzhydrazide

  • Methanol

Procedure:

  • Dissolve this compound in methanol in a reaction flask.

  • Add an equimolar amount of benzhydrazide dissolved in methanol to the flask.

  • Reflux the reaction mixture for a designated period, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the resulting solid, wash with cold methanol, and dry under vacuum.

Protocol 3: Synthesis of an Azo Dye using a Salicylaldehyde Derivative as a Coupling Component

This protocol outlines a general method for the synthesis of a 5-(arylazo)salicylaldehyde derivative, which can be adapted for this compound.[1][2]

Materials:

  • An aromatic amine (e.g., p-toluidine)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

Procedure:

Part A: Diazotization of the Aromatic Amine

  • Dissolve the aromatic amine (e.g., p-toluidine, 10 mmol) in a mixture of water and concentrated HCl.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add an ice-cold aqueous solution of sodium nitrite (10 mmol) dropwise to the amine solution while maintaining the temperature between 0-5°C. Stir vigorously during the addition.

  • After the addition is complete, continue stirring for 15-30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve this compound (10 mmol) in an aqueous solution of sodium hydroxide and sodium carbonate.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • Collect the dye by vacuum filtration and wash it thoroughly with cold water.

  • Dry the synthesized azo dye.

Data Presentation

Table 1: Synthesis of Schiff Base Ligands from this compound

DiamineProductYield (%)Melting Point (°C)Reference
1,3-DiaminopropaneN,N'-bis(5-nitro-salicylidene)-1,3-propanediamine90.5210-213[3]

Table 2: Synthesis of Thiosemicarbazone Derivatives from this compound

ThiosemicarbazideProductYield (%)Melting Point (°C)Reference
NH₂-thiosemicarbazide5-NO₂-Salicylaldehyde-N¹H₂ thiosemicarbazone80220-222[4]

Table 3: Synthesis of Azo-Azomethine Dyes from 5-(4-bromophenyl)-azo-salicylaldehyde

Diamine ReactantProductYield (%)Melting Point (°C)Reference
4,4'-(diamino diphenyl) methaneAzo-azomethine ligand78.2>290[1]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_dyes Synthesized Dyes and Pigments cluster_pigments Pigment Formation This compound This compound Schiff_Base_Dye Schiff Base Dye This compound->Schiff_Base_Dye + Primary Amine Hydrazone_Dye Hydrazone Dye This compound->Hydrazone_Dye + Hydrazine Azo_Dye Azo Dye This compound->Azo_Dye + Diazonium Salt (Coupling) Metal_Complex_Pigment Metal Complex Pigment Schiff_Base_Dye->Metal_Complex_Pigment + Metal Ion Hydrazone_Dye->Metal_Complex_Pigment + Metal Ion Azo_Dye->Metal_Complex_Pigment + Metal Ion

Caption: General synthesis pathways for dyes and pigments from this compound.

Experimental_Workflow_Azo_Dye cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Work-up A1 Dissolve Aromatic Amine in HCl A2 Cool to 0-5°C A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir to form Diazonium Salt A3->A4 B3 Add Diazonium Salt solution A4->B3 Transfer B1 Dissolve this compound in NaOH/Na₂CO₃ B2 Cool to 0-5°C B1->B2 B4 Stir to form Azo Dye C1 Filter the precipitate B4->C1 C2 Wash with cold water C1->C2 C3 Dry the Azo Dye C2->C3

Caption: Experimental workflow for the synthesis of an azo dye using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Nitrosalicylaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a clear question-and-answer format.

Recrystallization Troubleshooting

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It can occur if the solute is melting at the boiling point of the solvent or if there's a high concentration of impurities depressing the melting point.

  • Immediate Steps:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. Rapid cooling often promotes oiling out.

    • Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation and crystal formation.

    • Adding a seed crystal of pure this compound can also initiate crystallization.

  • If the problem persists:

    • Change the solvent system: Your current solvent may be too non-polar. Try a more polar solvent or a solvent mixture. For instance, if you are using a non-polar solvent like hexane (B92381), try a mixture of hexane and ethyl acetate (B1210297).

    • Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.

Q2: I'm not getting a good yield after recrystallization. How can I improve it?

A2: Low yield can result from several factors:

  • Using too much solvent: The most common cause is dissolving the compound in an excessive amount of hot solvent. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling for an insufficient amount of time: Ensure the solution is thoroughly cooled to maximize precipitation. Using an ice bath after the solution has reached room temperature can further increase the yield.

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the product might crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and flask for the filtration, and keep the solution as hot as possible.

Q3: The recrystallized this compound is still colored. How can I decolorize it?

A3: A persistent yellow to orange color is characteristic of this compound. However, if the color is darker than expected, it may indicate the presence of colored impurities.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). The charcoal will adsorb many colored impurities. Gently boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Column Chromatography Troubleshooting

Q4: My this compound is not moving from the origin on the TLC plate or the column. What is wrong?

A4: This indicates that the solvent system (eluent) is not polar enough to move the compound up the stationary phase (e.g., silica (B1680970) gel).

  • Solution: Increase the polarity of your eluent. If you are using a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate), increase the proportion of the polar solvent. For example, if a 9:1 hexane:ethyl acetate mixture is not working, try 7:3 or 1:1.

Q5: All the spots, including my product and impurities, are running at the top of the TLC plate (high Rf value). How do I get better separation?

A5: This is the opposite problem; your eluent is too polar, causing all components to move with the solvent front.

  • Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent in your mixture. For example, if you are using 1:1 hexane:ethyl acetate, try 3:1 or 9:1. The ideal Rf value for the target compound for good separation on a column is typically around 0.2-0.4.[1]

Q6: I'm having trouble separating this compound from its 3-nitro isomer. What's the best approach?

A6: The separation of these isomers is a significant challenge due to their similar polarities.

  • Solution 1: Fractional Recrystallization: This technique relies on slight differences in solubility. It may require multiple recrystallization steps and can be labor-intensive with potential for significant product loss.

  • Solution 2: pH-based Separation: The acidity of the phenolic hydroxyl group can be exploited. The sodium salts of 3- and this compound have different solubilities in water.[2] By carefully controlling the pH during an aqueous workup, it is possible to selectively precipitate one isomer. One patented method involves dissolving the mixture in an alkaline solution and then adjusting the pH to 3-4 with an acidic solution to precipitate the this compound.[3]

  • Solution 3: Column Chromatography with a shallow gradient: If using column chromatography, a very shallow gradient of increasing solvent polarity can help to resolve the two isomers. Careful fraction collection and analysis by TLC are crucial.

General Purification Troubleshooting

Q7: I'm observing decomposition of my product during purification. What could be the cause?

A7: this compound can be sensitive to certain conditions.

  • pH Sensitivity: Strong basic conditions can potentially lead to disproportionation or other side reactions.[4] It is advisable to maintain a neutral or slightly acidic pH during workup and purification.

  • Silica Gel Acidity: Standard silica gel is slightly acidic, which can sometimes cause degradation of sensitive compounds. If you suspect this is an issue, you can use deactivated silica gel (e.g., by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine) or switch to a different stationary phase like alumina.[5]

Data Presentation: Purity and Yield

The following tables summarize quantitative data from various purification protocols for this compound.

Table 1: Purity and Yield from Different Purification Protocols

Purification MethodStarting MaterialFinal Purity (HPLC)YieldReference
Precipitation by pH adjustmentCrude reaction mixture from p-nitrophenol97.5%75%CN103058874A[3]
Precipitation by pH adjustmentCrude reaction mixture from p-nitrophenol97.0%72.6%CN103058874A[3]
Precipitation by pH adjustmentCrude reaction mixture from p-nitrophenol96.5%71%CN103058874A[3]
Water ExtractionCrude mixture of 3- and this compoundNot specified52%CN102633646B[6]
Water ExtractionCrude mixture of 3- and this compoundNot specified50%CN102633646B[6]
Water ExtractionCrude mixture of 3- and this compoundNot specified39%CN102633646B[6]

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This protocol is adapted from a patented procedure for the purification of this compound synthesized from p-nitrophenol.[3]

  • Dissolution: Take the crude reaction mixture containing this compound and dissolve it in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution).

  • Acidification: While stirring, slowly add an 18% hydrochloric acid solution dropwise to the dissolved mixture. Monitor the pH continuously.

  • Precipitation: Continue adding the acid until the pH of the solution reaches 3-4. A large amount of solid this compound will precipitate.

  • Cooling: Cool the mixture to 0-10°C and maintain this temperature for 1-4 hours to ensure complete precipitation.

  • Filtration: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake with cold water (e.g., 200 mL).

  • Drying: Dry the purified this compound in an oven at 70°C for 5 hours.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Based on solubility data, select a suitable solvent or solvent pair. Ethanol or a mixture of ethyl acetate and hexane are common starting points for moderately polar compounds. The ideal solvent should dissolve this compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.

Protocol 3: General Column Chromatography Procedure

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system should give this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase using either a dry or slurry packing method.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate. If separating closely related isomers, a shallow gradient of increasing polarity may be necessary.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Diagram 1: General Purification Workflow for this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (with impurities, e.g., 3-nitro isomer) Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography pH_Precipitation pH-Controlled Precipitation Crude_Product->pH_Precipitation Purity_Check Purity Check (TLC, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check pH_Precipitation->Purity_Check Purity_Check->Recrystallization Purity < 98% Purity_Check->Column_Chromatography Purity < 98% Pure_Product Pure this compound Purity_Check->Pure_Product Purity ≥ 98%

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Recrystallization Issues

G cluster_solutions_oiling Oiling Out Solutions cluster_solutions_yield Low Yield Solutions cluster_solutions_color Decolorization cluster_solutions_no_crystals Induce Crystallization Start Start Recrystallization Issue Issue Encountered? Start->Issue Oiling_Out Oiling Out Issue->Oiling_Out Yes Low_Yield Low Yield Issue->Low_Yield Yes Colored_Product Colored Product Issue->Colored_Product Yes No_Crystals No Crystals Form Issue->No_Crystals Yes Success Successful Crystallization Issue->Success No Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Charcoal Use Activated Charcoal Colored_Product->Charcoal Scratch_Flask Scratch Flask No_Crystals->Scratch_Flask Cool_Slowly Cool Slowly Reheat_Add_Solvent->Cool_Slowly Change_Solvent Change Solvent System Cool_Slowly->Change_Solvent If persists Cool_Thoroughly Ensure Thorough Cooling Minimize_Solvent->Cool_Thoroughly Add_Seed_Crystal Add Seed Crystal Scratch_Flask->Add_Seed_Crystal If needed

Caption: A decision tree for troubleshooting common recrystallization problems.

References

optimizing reaction conditions for the synthesis of 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitrosalicylaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction.- Extend the reaction time or increase the temperature within the recommended range.[1] - Ensure the catalyst is active and used in the correct amount.
- Formation of byproducts, particularly the 3-nitrosalicylaldehyde isomer.[1][2]- Optimize the reaction temperature; lower temperatures can favor the formation of the desired 5-nitro isomer in some methods.[2][3] - Use a different synthetic route that offers higher selectivity.
- Loss of product during workup and purification.- Carefully control the pH during precipitation and washing steps.[1] - Use an appropriate solvent system for extraction and recrystallization to minimize solubility losses.
Product Contamination (Low Purity) - Presence of unreacted starting materials.- Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion of starting materials. - Optimize the purification process (e.g., recrystallization solvent, column chromatography conditions).
- Presence of the 3-nitrosalicylaldehyde isomer.[1][2]- Recrystallization from a suitable solvent can help in separating the isomers. - Consider using a synthetic method with higher regioselectivity, such as the modified Duff reaction.[1]
- Residual catalyst or solvents.- Ensure thorough washing of the crude product. - Dry the final product under vacuum to remove residual solvents.
Reaction is Difficult to Control (e.g., Exothermic) - Rapid addition of reagents, especially nitrating agents.[2][3]- Add reagents dropwise or in small portions, especially during nitration reactions.[2][3] - Use an ice bath to maintain a low and stable reaction temperature.[2][3]
- High viscosity of the reaction mixture, particularly with polyphosphoric acid.[4]- Ensure adequate stirring throughout the reaction. - Pre-heating polyphosphoric acid can reduce its viscosity.[1]
Difficulty in Product Isolation - Product is too soluble in the workup solvent.- Pour the reaction mixture into ice-water to precipitate the product.[2][3] - Adjust the pH of the solution to the isoelectric point of this compound to minimize its solubility.[1]
- Formation of an oil instead of a solid precipitate.- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two most common methods are the nitration of salicylaldehyde (B1680747) and the modified Duff reaction using p-nitrophenol and a formylating agent like hexamethylenetetramine.[1][5] The nitration method can produce the undesired 3-nitro isomer as a byproduct, while the modified Duff reaction offers better regioselectivity.[1][2] Other reported methods include the Sommelet reaction and the Reimer-Tiemann reaction.[5]

Q2: How can I minimize the formation of the 3-nitrosalicylaldehyde isomer during nitration?

A2: The formation of the 3-nitro isomer is a common issue in the direct nitration of salicylaldehyde.[1][2] To minimize its formation, it is crucial to control the reaction temperature, as lower temperatures generally favor the formation of the 5-nitro isomer.[2][3] Using a different synthetic route, such as the modified Duff reaction, can circumvent this issue by starting with p-nitrophenol, which directs the formylation to the desired position.[1]

Q3: What is the role of polyphosphoric acid (PPA) in the modified Duff reaction?

A3: In the modified Duff reaction for synthesizing this compound from p-nitrophenol and hexamethylenetetramine, polyphosphoric acid acts as both a solvent and a catalyst.[1] It facilitates the formylation of the aromatic ring. However, its high viscosity can sometimes pose challenges for stirring and heat transfer.[4]

Q4: What are the optimal reaction conditions for the modified Duff reaction?

A4: Optimal conditions can vary, but a general protocol involves heating p-nitrophenol and hexamethylenetetramine in polyphosphoric acid at a temperature between 105-120°C for 1-3 hours.[1] The reaction is typically quenched by pouring the mixture into water to precipitate the product.

Q5: How can I purify the crude this compound?

A5: Purification is typically achieved through recrystallization from a suitable solvent. The crude product can also be purified by dissolving it in an alkaline solution, filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate.[1] Monitoring purity can be done using High-Performance Liquid Chromatography (HPLC).[1]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods for this compound.

Method Starting Material(s) Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Modified Duff Reactionp-Nitrophenol, HexamethylenetetraminePolyphosphoric Acid105-1201-37597.5 (HPLC)[1]
Modified Duff Reactionp-Nitrophenol, HexamethylenetetraminePolyphosphoric Acid, Anhydrous Formic Acid110568.891.8 (HPLC)[6]
NitrationSalicylaldehydeH₆PMo₉V₃O₄₀/SiO₂, Nitric Acid, Petroleum Ether452.594.8 (Selectivity for 5-isomer was 96.8%)N/A[7]
Low-Temperature NitrationSalicylaldehydeFuming Nitric Acid, Acetic Acid, Acetic Anhydride, Hydrofluoric Acid5-203.552N/A[2][3]
Modified Duff Reactionp-Nitrophenol, HexamethylenetetramineTrifluoroacetic Acid706~69N/A[4]

Experimental Protocols

Method 1: Modified Duff Reaction using Polyphosphoric Acid[1]
  • Preparation: In a flask equipped with a mechanical stirrer and a reflux condenser, add 385g of polyphosphoric acid.

  • Drying: Heat the polyphosphoric acid to 158-163°C and maintain for 4 hours to remove moisture.

  • Cooling: Cool the polyphosphoric acid to 100-110°C.

  • Addition of Reactants: Under agitation, add 70g (0.503 mol) of p-nitrophenol. Then, add 80g (0.570 mol) of hexamethylenetetramine in batches, ensuring the temperature is strictly controlled between 100-110°C throughout the addition.

  • Reaction: Maintain the reaction mixture at 105-120°C for 1-3 hours.

  • Workup: Cool the reaction mixture to 20-30°C. Add water and continue stirring. Cool to 0-10°C.

  • Isolation: Filter the resulting precipitate and wash the filter cake with an alkaline solution.

  • Purification: Dissolve the filter cake and adjust the pH to 3-4 with an acidic solution. Cool to 0-10°C and allow the solid to precipitate over 1-4 hours.

  • Final Product: Filter the solid, wash with water, and dry to obtain this compound.

Method 2: Low-Temperature Nitration[2][3]
  • Preparation: In a 250ml three-neck flask equipped with a stirrer and placed in an ice-water bath, add 100ml of glacial acetic acid, 12.5g of hydrofluoric acid, 25.9g of acetic anhydride, and 25.7g of salicylaldehyde.

  • Cooling: Stir the mixture and cool to below 5°C.

  • Addition of Nitrating Agent: In a constant pressure dropping funnel, place 16.6g of fuming nitric acid. Add the fuming nitric acid dropwise to the three-neck flask over 2.5 hours, maintaining the temperature between 5-10°C.

  • Reaction: After the addition is complete, maintain the temperature at 8-10°C and react for 1 hour. Then, raise the temperature to 15-20°C and continue the reaction for another hour.

  • Workup: While still warm, pour the reaction solution into a mixture of 500g of crushed ice and water. Stir evenly and let it stand for at least 5 hours (or overnight).

  • Isolation and Purification: Collect the yellow solid by suction filtration, wash, and dry. The crude product can be further purified by water extraction to obtain light yellow this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start mix Mix Reactants start->mix react Control Temperature & Time mix->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction (e.g., ice-water) react->quench monitor->react precipitate Precipitate Product quench->precipitate filter Filter Solid precipitate->filter recrystallize Recrystallize/Wash filter->recrystallize dry Dry Final Product recrystallize->dry end End Product dry->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity start Low Yield or Purity? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yield byproducts Byproduct Formation? start->byproducts Yield loss_workup Loss during Workup? start->loss_workup Yield isomer Isomer Contamination? start->isomer Purity starting_material Unreacted Starting Material? start->starting_material Purity sol_incomplete Increase Time/Temp incomplete_rxn->sol_incomplete sol_byproducts Optimize Temp / Change Route byproducts->sol_byproducts sol_loss Optimize pH / Solvent loss_workup->sol_loss sol_isomer Recrystallize isomer->sol_isomer sol_sm Optimize Reaction / Purify starting_material->sol_sm

Caption: Troubleshooting logic for low yield or purity in synthesis.

References

side reactions and byproduct formation in 5-Nitrosalicylaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Nitrosalicylaldehyde.

Troubleshooting Guide & FAQs

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route.

  • Incomplete Reaction: The reaction may not have gone to completion. For methods like the Duff reaction, ensure that the reaction time is adequate, as some procedures call for several hours of reflux.[1][2] For nitration reactions, ensure the nitrating agent is added slowly and at the correct temperature to prevent unwanted side reactions.

  • Suboptimal Temperature Control: Temperature is a critical parameter. In the Duff reaction, if the temperature is too low, the reaction will be slow and incomplete. If it's too high, it can lead to the formation of undesired byproducts and decomposition.[3] For the nitration of salicylaldehyde (B1680747), the reaction is highly exothermic, and poor temperature control can lead to the formation of byproducts.[4][5]

  • Moisture in Reagents: For reactions using moisture-sensitive reagents like polyphosphoric acid (PPA) in the Duff reaction, the presence of water can reduce the yield. It is recommended to dry the PPA by heating it before use.[3]

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps. Ensure proper pH adjustment during precipitation and use appropriate recrystallization solvents to minimize loss.

Q2: I am observing a significant amount of an isomeric byproduct. How can I minimize its formation?

A2: The most common isomeric byproduct in the synthesis of this compound is 3-Nitrosalicylaldehyde, particularly when using the direct nitration of salicylaldehyde.[4][5] The hydroxyl and aldehyde groups on the salicylaldehyde ring direct nitration to both the 3- and 5-positions.

  • Choice of Synthetic Route: The Duff reaction, which involves the formylation of p-nitrophenol, is a common method to avoid the formation of the 3-nitro isomer.[1][2][3]

  • Modified Nitration Conditions: If direct nitration is the chosen method, modifying the reaction conditions can improve the selectivity for the 5-nitro isomer. This can include the use of specific solvent systems and nitrating agents. For example, a ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid has been reported to improve the yield of the 5-nitro isomer.[4][5]

  • Purification: If the formation of the 3-nitro isomer is unavoidable, careful purification by recrystallization is necessary to isolate the desired 5-nitro product.

Q3: My final product appears to be contaminated with a carboxylic acid. How did this happen and how can I prevent it?

A3: The aldehyde group in salicylaldehyde and its derivatives is susceptible to oxidation to a carboxylic acid, in this case, 5-nitrosalicylic acid.

  • Oxidizing Conditions: This can occur if the reaction is exposed to oxidizing agents or if air oxidation occurs, especially under harsh reaction conditions (e.g., high temperature, presence of certain metal ions). While the primary synthesis reactions are not designed for oxidation, certain reagents or impurities could facilitate this side reaction.

  • Prevention: To prevent this, ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air oxidation. Also, be mindful of the purity of your starting materials and reagents to avoid introducing any oxidizing impurities.

Q4: The reaction mixture in my Duff reaction is too viscous and difficult to stir. What can I do?

A4: High viscosity, particularly when using polyphosphoric acid (PPA) as a catalyst and solvent, is a common issue in the Duff reaction.[2][3]

  • Temperature Control: The viscosity of PPA is highly dependent on temperature. Ensure the reaction temperature is maintained within the recommended range (e.g., 100-120 °C) to keep the PPA fluid.[3]

  • Solvent Addition: Some modified Duff reaction protocols introduce an acidic co-solvent, such as anhydrous formic acid or acetic acid, to reduce the viscosity of the PPA and improve mixing.[2]

  • Mechanical Stirring: Use a robust mechanical stirrer that can handle viscous mixtures.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for different synthetic methods for this compound.

Synthetic MethodStarting MaterialKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Improved Duff Reactionp-NitrophenolHexamethylenetetramine, Trifluoroacetic Acid70-786-7Not specifiedNot specified[1]
Improved Duff Reactionp-NitrophenolHexamethylenetetramine, Polyphosphoric Acid105-1201-37597.5[3]
Improved Duff Reactionp-NitrophenolHexamethylenetetramine, Polyphosphoric Acid, Anhydrous Formic Acid110568.891.8[2]
NitrationSalicylaldehydeFuming Nitric Acid, HF, Acetic Anhydride, Acetic Acid5-203.550Not specified[4]
Catalytic NitrationSalicylaldehyde65% Nitric Acid, H₆PMo₉V₃O₄₀/SiO₂452.596.8 (Selectivity)Not specified[6]

Experimental Protocols

1. Improved Duff Reaction using Polyphosphoric Acid [3]

  • Heat polyphosphoric acid (PPA) to 148-153 °C for 3 hours to remove moisture, then cool to 100-110 °C.

  • Under agitation, add all of the p-nitrophenol to the PPA.

  • Add hexamethylenetetramine in batches, ensuring the temperature is maintained between 100-110 °C.

  • After the addition is complete, allow the reaction to proceed for 1-3 hours at 105-120 °C.

  • Cool the reaction mixture to 20-30 °C and then add water while stirring.

  • Cool the mixture to 0-10 °C and filter to collect the crude product.

  • Wash the filter cake with an alkaline solution to dissolve the product.

  • Adjust the pH of the filtrate to 3-4 with an acidic solution to precipitate the this compound.

  • Cool to 0-10 °C, hold for 1-4 hours, and then filter to obtain the final product.

2. Nitration of Salicylaldehyde using a Ternary Solvent System [4][5]

  • In a three-neck flask equipped with a stirrer and a dropping funnel, add glacial acetic acid, hydrofluoric acid, acetic anhydride, and salicylaldehyde.

  • Cool the mixture to below 5 °C in an ice-water bath with continuous stirring.

  • Add fuming nitric acid dropwise from the dropping funnel over 2.5 hours, maintaining the temperature between 5-10 °C.

  • After the addition is complete, continue stirring at 8-10 °C for 1 hour, then raise the temperature to 15-20 °C and stir for another hour.

  • Pour the reaction mixture into a mixture of crushed ice and water and stir.

  • Allow the mixture to stand for at least 5 hours (or overnight) to allow the product to precipitate.

  • Collect the solid product by suction filtration, wash with water, and dry.

  • Further purification can be achieved by water extraction to separate the this compound from the 3-nitro isomer.

Visualizations

Synthesis_Pathways Salicylaldehyde Salicylaldehyde Nitration Nitration (HNO₃/H₂SO₄ or other) Salicylaldehyde->Nitration Direct Nitration pNitrophenol p-Nitrophenol Duff Duff Reaction (Hexamethylenetetramine, Acid) pNitrophenol->Duff Formylation Product This compound Oxidation Oxidation Product->Oxidation Unwanted Oxidation Nitration->Product Major Product Byproduct3Nitro 3-Nitrosalicylaldehyde Nitration->Byproduct3Nitro Side Reaction Duff->Product ByproductAcid 5-Nitrosalicylic acid Oxidation->ByproductAcid

Caption: Synthesis pathways for this compound showing the main reactions and byproduct formations.

References

stability of 5-Nitrosalicylaldehyde under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Nitrosalicylaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a yellow crystalline solid that is generally stable under standard laboratory conditions.[1] For optimal stability, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen, to prevent degradation from moisture, light, and air.[2][3]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by the pH of the solution. It is most stable in neutral to slightly acidic conditions. Strong basic and, to a lesser extent, strong acidic conditions can lead to its degradation.

Q3: What happens to this compound under basic conditions?

A3: Under strong basic conditions (e.g., in the presence of concentrated sodium hydroxide (B78521) or potassium hydroxide), this compound, being a non-enolizable aldehyde, is prone to undergo the Cannizzaro reaction.[4][5][6] This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol (5-nitro-2-hydroxybenzyl alcohol) and a carboxylic acid (5-nitrosalicylic acid).[4][7]

Q4: Is this compound stable in acidic conditions?

A4: While more stable in acidic than in strong basic conditions, prolonged exposure to strong acids can also lead to degradation, although specific degradation pathways are not as well-defined in the literature as the Cannizzaro reaction. General acid-catalyzed hydrolysis of functional groups may occur over time.

Q5: What are the potential degradation products of this compound?

A5: Under basic conditions, the primary degradation products are 5-nitro-2-hydroxybenzyl alcohol and 5-nitrosalicylic acid due to the Cannizzaro reaction.[4][5] In acidic or oxidative conditions, other degradation products may form, but these are not well-documented in publicly available literature. Forced degradation studies would be necessary to fully characterize these products.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, with a focus on stability-related problems.

Issue Potential Cause Troubleshooting Steps
Low or no yield in a reaction Degradation of this compound due to inappropriate pH.- Ensure the reaction medium is not strongly basic. If a base is required, consider using a weaker, non-nucleophilic base or a hindered base.- Buffer the reaction mixture to maintain a neutral or slightly acidic pH if the reaction chemistry allows.
Decomposition due to prolonged reaction time or high temperature.- Monitor the reaction progress closely using techniques like TLC or HPLC to avoid unnecessarily long reaction times.- Run the reaction at the lowest effective temperature.
Unexpected side products Cannizzaro reaction occurring in basic media.- If your reaction is conducted in a basic solution, be aware of the potential for the Cannizzaro reaction. This will produce 5-nitro-2-hydroxybenzyl alcohol and 5-nitrosalicylic acid.- To minimize this, use the mildest basic conditions possible and keep the reaction time short.
Oxidation of the aldehyde group.- Avoid unnecessary exposure to air/oxygen, especially at elevated temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure solvents are degassed and free of peroxides.
Color change of the this compound solution Degradation of the compound.- A significant color change (e.g., darkening) of a solution of this compound upon standing can indicate degradation.- Prepare solutions fresh whenever possible and store them protected from light and at a low temperature.
Inconsistent reaction outcomes Variable purity of this compound.- Ensure the purity of your this compound using appropriate analytical methods (e.g., NMR, HPLC).- Store the compound under recommended conditions (cool, dry, dark, inert atmosphere) to prevent degradation over time.[2][3]

Stability Data Summary

Condition Expected Stability Potential Degradation Pathway Primary Degradation Products
Strongly Acidic (pH < 2) Moderate to LowAcid-catalyzed hydrolysisNot well-defined in literature
Weakly Acidic (pH 4-6) HighMinimal degradation-
Neutral (pH ~7) HighMinimal degradation-
Weakly Basic (pH 8-10) ModerateSlow Cannizzaro reaction5-nitro-2-hydroxybenzyl alcohol, 5-nitrosalicylic acid
Strongly Basic (pH > 12) LowRapid Cannizzaro reaction5-nitro-2-hydroxybenzyl alcohol, 5-nitrosalicylic acid
Oxidative (e.g., H₂O₂) Moderate to LowOxidation of the aldehyde5-nitrosalicylic acid
Photolytic (UV/Vis light) ModeratePhotodegradationNot well-defined in literature
Thermal High at room temp; degradation increases with temp.Thermal decompositionNot well-defined in literature

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify the degradation products and understand the degradation pathways of this compound under acidic, basic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • LC-MS system for identification of degradation products

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acidic Degradation:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.

  • Basic Degradation:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at room temperature.

    • Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an appropriate amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostability chamber to a controlled light source (e.g., ICH-compliant option).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the exposed and control solutions at various time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a mobile phase of acetonitrile/water gradient and UV detection).

    • Quantify the amount of this compound remaining at each time point.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

Visualizations

G cluster_acid Acidic Conditions cluster_base Basic Conditions 5-NSA_acid This compound Deg_Products_Acid Potential Hydrolysis Products 5-NSA_acid->Deg_Products_Acid Slow Degradation 5-NSA_base This compound Cannizzaro_Intermediate Tetrahedral Intermediate 5-NSA_base->Cannizzaro_Intermediate Nucleophilic Attack (OH-) Alcohol 5-nitro-2-hydroxybenzyl alcohol 5-NSA_base->Alcohol Cannizzaro_Intermediate->5-NSA_base Hydride Transfer Acid 5-nitrosalicylic acid Cannizzaro_Intermediate->Acid

Figure 1: Simplified degradation pathways of this compound under acidic vs. basic conditions.

G Start Start Experiment with This compound Check_Purity Is the starting material pure? Start->Check_Purity Check_pH Is the reaction medium strongly basic? Cannizzaro_Risk High risk of Cannizzaro Reaction Check_pH->Cannizzaro_Risk Yes Proceed Proceed with reaction Check_pH->Proceed No Low_Yield Low yield of desired product Cannizzaro_Risk->Low_Yield Unexpected_Products Presence of alcohol and carboxylic acid byproducts Cannizzaro_Risk->Unexpected_Products Consider_Alternatives Use weaker base or shorter reaction time Low_Yield->Consider_Alternatives Unexpected_Products->Consider_Alternatives End Successful Reaction Proceed->End Check_Purity->Check_pH Yes Purify Purify this compound Check_Purity->Purify No Purify->Start Inconsistent_Results Inconsistent results Purify->Inconsistent_Results

Figure 2: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Reactions Involving 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitrosalicylaldehyde. The information is designed to address specific issues that may be encountered during the work-up and purification of reactions involving this versatile reagent.

I. General Work-up and Purification Troubleshooting

This section provides answers to common problems encountered during the isolation and purification of products derived from this compound.

Q1: My reaction is complete, but the product has not precipitated from the reaction mixture. What should I do?

If your product is expected to be a solid, precipitation can often be induced by:

  • Cooling: Place the reaction flask in an ice bath.

  • Adding an Anti-Solvent: Slowly add a solvent in which your product is insoluble while stirring. Common anti-solvents for polar products are cold water or hexane.

  • Reducing Solvent Volume: Partially evaporate the solvent under reduced pressure to increase the concentration of the product.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystallization.

Q2: An emulsion has formed during the aqueous work-up. How can I break it?

Emulsions are a common issue, especially when using chlorinated solvents with basic aqueous solutions.[1] Here are several techniques to try:

  • Patience: Allow the mixture to stand undisturbed for some time; sometimes, the layers will separate on their own.[2]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2][3] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[3]

  • Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[2]

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[4]

  • pH Adjustment: Carefully adding a small amount of acid or base can alter the solubility of compounds that may be acting as emulsifying agents.[2]

Q3: My crude product is impure after initial isolation. What are the recommended purification techniques?

The choice of purification method depends on the nature of your product and the impurities.

  • Recrystallization: This is a highly effective method for purifying solid products. The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Schiff bases derived from this compound, recrystallization from solvents like ethanol (B145695) or a dichloromethane/methanol (B129727) mixture has been reported to yield pure crystals.

  • Column Chromatography: This technique is useful for separating the desired product from unreacted starting materials and byproducts. For Schiff base purifications, neutral alumina (B75360) can be a better choice than silica (B1680970) gel to avoid acid-catalyzed hydrolysis of the imine bond.[5]

  • Washing: If the crude product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. For example, unreacted this compound can often be removed by washing with a suitable solvent.

Q4: I have a low yield of my desired product. What are the potential causes and solutions?

Low yields can arise from various factors throughout the reaction and work-up process.

  • Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. If not, consider extending the reaction time or increasing the temperature.

  • Product Loss During Work-up: Your product may be partially soluble in the aqueous wash solutions.[6] To minimize this, use a minimal amount of washing solution and consider back-extracting the aqueous layers with the organic solvent.

  • Product Decomposition: Some products, particularly Schiff bases, can be sensitive to acid or base and may hydrolyze back to the starting materials during work-up.[5] If you suspect this, use neutral or mildly basic/acidic washes and work quickly.

  • Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product. Understanding the potential side reactions for your specific transformation is key to mitigating them.

II. Reaction-Specific Troubleshooting and Protocols

This section provides detailed guidance for common reactions where this compound is used as a starting material.

A. Schiff Base Formation

The condensation of this compound with primary amines to form Schiff bases (imines) is a common and important reaction.

Q1: What are the typical reaction conditions for forming a Schiff base with this compound?

Generally, the reaction involves mixing this compound with a primary amine in a suitable solvent.[7]

  • Stoichiometry: A 2:1 molar ratio of this compound to a diamine is often used for the synthesis of tetradentate Schiff base ligands.

  • Solvents: Methanol and ethanol are commonly used solvents.[7]

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the reaction.[7]

  • Temperature: Reactions are often carried out at room temperature or with gentle heating (reflux).[7]

Q2: My Schiff base product is contaminated with unreacted this compound and/or amine. How can I purify it?

  • Washing: The crude solid product can be washed with a solvent in which the starting materials are soluble but the Schiff base is not. Ethanol is often effective for this purpose.

  • Recrystallization: This is a highly effective method. A dichloromethane/methanol mixed solvent system has been successfully used for the recrystallization of Schiff bases derived from this compound.

Problem Potential Cause Suggested Solution
Low or no product formation The reaction equilibrium is not shifted towards the product.Add a dehydrating agent like molecular sieves to the reaction mixture or use a Dean-Stark apparatus to remove the water formed during the reaction.[5]
The amine is not nucleophilic enough.Add a catalytic amount of a weak acid (e.g., acetic acid) to protonate the aldehyde, making it more electrophilic.[7]
Product hydrolyzes during work-up The Schiff base is sensitive to acidic or basic conditions.Avoid strongly acidic or basic aqueous washes. Use a saturated sodium bicarbonate solution for neutralization if an acid catalyst was used.[5] Ensure the organic layer is thoroughly dried before solvent evaporation.
Difficulty in isolating the product The product is soluble in the reaction solvent.If the product does not precipitate upon cooling, try adding an anti-solvent or removing the solvent under reduced pressure and then triturating the residue with a non-polar solvent.

This protocol describes the synthesis of N,N'-bis(5-nitrosalicylidene)-1,3-propanediamine.

  • Dissolve 1,3-diaminopropane (B46017) (0.15 g, 2 mmol) in methanol (20 mL).

  • In a separate flask, dissolve this compound (0.67 g, 4 mmol) in methanol (20 mL).

  • Slowly add the this compound solution to the diamine solution with stirring.

  • Stir the mixture at 30°C for 45 minutes. A yellowish-orange solid should precipitate.

  • Collect the crude product by filtration.

  • Wash the solid with ethanol (2 x 20 mL).

  • For further purification, recrystallize the product from a dichloromethane/methanol mixed solvent.

Parameter Value
Yield 90.5%
Melting Point 210-213 °C
B. Williamson Ether Synthesis

The Williamson ether synthesis can be used to convert the phenolic hydroxyl group of this compound into an ether. This reaction proceeds via an SN2 mechanism.[8]

Q1: What are the key reagents for a Williamson ether synthesis with this compound?

  • Base: A base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or for less reactive systems, sodium hydride (NaH).[9]

  • Alkylating Agent: A primary alkyl halide (e.g., alkyl iodide, bromide, or chloride) or a sulfonate ester (e.g., tosylate, mesylate) is used as the electrophile.[8]

  • Solvent: A polar aprotic solvent such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) is generally preferred as they can accelerate the reaction rate.[9]

Q2: What are the common side reactions in this synthesis?

The primary competing reaction is the E2 elimination of the alkyl halide, which is favored with secondary and tertiary alkyl halides.[9][10] Therefore, it is crucial to use a primary alkyl halide.[8] Another potential side reaction is C-alkylation of the aromatic ring, although O-alkylation is generally favored.[8]

Problem Potential Cause Suggested Solution
Reaction is not proceeding The base is not strong enough to fully deprotonate the phenol.Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).[9]
Low yield Incomplete reaction.Increase the reaction time or temperature.[9]
Competing elimination reaction.Ensure you are using a primary alkyl halide. Secondary and tertiary halides will predominantly lead to elimination.[9][11]
Formation of alkene byproduct The alkyl halide is sterically hindered (secondary or tertiary).Redesign the synthesis to use a primary alkyl halide.[11]
  • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a slight excess of a suitable base (e.g., anhydrous K₂CO₃).

  • Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

  • Add the primary alkyl halide (1.0-1.2 equivalents).

  • Heat the reaction mixture (typically between 50-100 °C) and monitor its progress by TLC.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Typical Range
Reaction Time 1-8 hours[12]
Temperature 50-100 °C[12]
Yield 50-95% (in laboratory preparations)[12]
C. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde group of this compound with an active methylene (B1212753) compound, catalyzed by a weak base.[13]

Q1: What are suitable active methylene compounds and catalysts for this reaction?

  • Active Methylene Compounds: Examples include malononitrile, ethyl cyanoacetate, and barbituric acid.

  • Catalysts: Weak amine bases like piperidine (B6355638) or pyridine (B92270) are commonly used.[14]

Q2: How can I improve the yield of my Knoevenagel condensation?

The removal of water formed during the reaction can shift the equilibrium towards the product. This can be achieved by azeotropic distillation using a Dean-Stark apparatus.[14]

Problem Potential Cause Suggested Solution
Low yield Unfavorable reaction equilibrium.Remove water as it is formed, for example, by using a Dean-Stark trap with a solvent like toluene.[14]
Catalyst is too strong, leading to side reactions.Use a weaker base like piperidine or pyridine.[14]
Formation of Michael addition byproduct The initial product reacts with another molecule of the active methylene compound.Add the active methylene compound slowly to the reaction mixture to keep its concentration low.[14]
  • In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol or toluene).

  • Add a catalytic amount of a weak base (e.g., piperidine).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

III. Visualizations

Experimental Workflow: Schiff Base Synthesis

Schiff_Base_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Amine + Solvent (e.g., Methanol) Reaction_Conditions Stir at RT or Reflux (Optional: Acid Catalyst) Reactants->Reaction_Conditions Precipitation Product Precipitates Reaction_Conditions->Precipitation Filtration Filter Crude Product Precipitation->Filtration Washing Wash with Ethanol Filtration->Washing Recrystallization Recrystallize from DCM/Methanol Washing->Recrystallization Pure_Product Pure Schiff Base Recrystallization->Pure_Product

Caption: Experimental workflow for a typical Schiff base synthesis.

Troubleshooting Logic: Product Isolation

Troubleshooting_Isolation Start Reaction Complete Product_Precipitated Product Precipitated? Start->Product_Precipitated Aqueous_Workup Perform Aqueous Workup Start->Aqueous_Workup If product is not a solid Filter_Wash Filter and Wash Solid Product_Precipitated->Filter_Wash Yes Induce_Precipitation Induce Precipitation (Cool, Add Anti-Solvent) Product_Precipitated->Induce_Precipitation No Crude_Product Crude Product Filter_Wash->Crude_Product Induce_Precipitation->Product_Precipitated Emulsion Emulsion Formed? Aqueous_Workup->Emulsion Break_Emulsion Break Emulsion (Brine, Celite) Emulsion->Break_Emulsion Yes Separate_Layers Separate Layers Emulsion->Separate_Layers No Break_Emulsion->Separate_Layers Dry_Organic Dry Organic Layer Separate_Layers->Dry_Organic Evaporate Evaporate Solvent Dry_Organic->Evaporate Evaporate->Crude_Product Purify Purify (Recrystallization or Column Chromatography) Crude_Product->Purify Final_Product Pure Product Purify->Final_Product

Caption: A decision tree for troubleshooting common product isolation issues.

References

Technical Support Center: Catalyst Selection for Efficient Nitration of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient nitration of salicylaldehyde (B1680747).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the nitration of salicylaldehyde, offering potential causes and solutions.

Issue ID Problem Potential Causes Suggested Solutions
NS-T01 Low yield of the desired 5-nitrosalicylaldehyde isomer. The nitration of salicylaldehyde is a competitive reaction between the 3- and 5-positions, which can lead to a high content of the 3-nitrosalicylaldehyde byproduct.[1][2]Employ a ternary mixed solvent system of hydrofluoric acid, acetic anhydride (B1165640), and glacial acetic acid. The hydrofluoric acid helps to suppress the formation of the 3-nitro byproduct.[2]
NS-T02 The reaction is difficult to control, with a strong exothermic process at the beginning. The initial stage of the nitration reaction is highly exothermic, which can be challenging to manage and may lead to reduced yields if not properly controlled.[1][2]Conduct the reaction in an ice-water bath, especially during the dropwise addition of the nitrating agent, to maintain a low temperature (e.g., below 5°C).[1]
NS-T03 Low reaction rate at low temperatures. While low temperatures are necessary to control the initial exotherm, they can also slow down the reaction rate, impacting overall efficiency.[1][2]The use of acetic anhydride in the solvent system can increase the concentration of the nitronium ion (NO₂⁺), thereby enhancing the reaction rate even at low temperatures.[2]
NS-T04 Difficulty in separating the 3-nitro and 5-nitro isomers after the reaction. The similar properties of the isomers can make their separation and purification challenging.[1][2]After obtaining the mixture of nitro isomers, separation can be achieved by water extraction to isolate the light yellow this compound.[2] Alternatively, differences in the solubility of their sodium salts can be exploited for separation.[3]
NS-T05 Formation of undesired byproducts other than nitro-isomers. Depending on the reaction conditions and the nitrating agent used, other side reactions such as oxidation or dimerization might occur.Consider using a milder nitrating agent like cerium ammonium (B1175870) nitrate (B79036), which can offer better selectivity.[3][4] The use of a phase transfer catalyst, such as polyethylene (B3416737) glycol-400, can also improve the selectivity of the reaction.[4]
NS-T06 Catalyst is difficult to recover and reuse. Homogeneous catalysts can be challenging to separate from the reaction mixture, increasing costs and waste.Utilize a solid-supported catalyst, such as H₆PMo₉V₃O₄₀ on silica (B1680970) gel. This type of catalyst can be easily recovered by filtration and reused multiple times without a significant drop in activity.[5]

Frequently Asked Questions (FAQs)

1. What are the most common catalysts and reagents used for the nitration of salicylaldehyde?

Common methods for the nitration of salicylaldehyde involve the use of fuming nitric acid as the nitrating agent in a solvent like glacial acetic acid.[2] To improve selectivity and reaction control, various catalytic systems have been developed, including:

  • A ternary solvent system of hydrofluoric acid, acetic anhydride, and acetic acid.[1][2]

  • Cerium ammonium nitrate as the nitrating agent with polyethylene glycol-400 as a phase transfer catalyst.[3][4]

  • A solid-supported heteropoly acid catalyst like H₆PMo₉V₃O₄₀ on silica gel.[5]

2. How can I improve the regioselectivity of the nitration to favor the 5-nitro isomer?

Improving regioselectivity towards this compound is a key challenge. A proven method is the use of a ternary solvent system containing hydrofluoric acid, acetic anhydride, and glacial acetic acid. The hydrofluoric acid in this system is reported to inhibit the formation of the 3-nitro substituted byproduct.[2] Another approach is to use a solid-supported catalyst like H₆PMo₉V₃O₄₀/SiO₂, which has shown high selectivity for the 5-position.[5]

3. Are there alternative methods to synthesize this compound without the direct nitration of salicylaldehyde?

Yes, an alternative route is the improved Duff reaction. This method uses p-nitrophenol as a starting material and trifluoroacetic acid as a catalyst to react with hexamethylenetetramine. This approach avoids the issue of isomer formation inherent in the direct nitration of salicylaldehyde and can achieve yields of up to 63%.[6]

4. What are the typical reaction conditions for the nitration of salicylaldehyde?

Reaction conditions vary depending on the chosen catalytic system. For the ternary solvent system, the reaction is typically initiated at a low temperature (below 5°C) in an ice-water bath, with a controlled, slow addition of fuming nitric acid. The temperature is then gradually raised to around 15-20°C to complete the reaction.[1] When using a solid-supported catalyst like H₆PMo₉V₃O₄₀/SiO₂, the reaction can be carried out at a slightly higher temperature, for instance, 45°C in petroleum ether.[5]

5. How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method to monitor the progress of the reaction. A suitable developer, such as a mixture of acetone (B3395972) and petroleum ether, can be used to separate the starting material from the products.[3]

Quantitative Data Summary

Catalyst / SystemNitrating AgentSolventTemperature (°C)Time (h)Yield of this compound (%)Selectivity for this compound (%)Reference
HF/Ac₂O/AcOHFuming HNO₃Glacial Acetic Acid5-204.552Not specified[1][2]
PEG-400/CANCerium Ammonium NitrateAcetic Acid (50%)702.0Not specified (Yield for 3-nitro isomer was 74.3%)Not specified[3][4]
H₆PMo₉V₃O₄₀/SiO₂65% HNO₃Petroleum Ether452.5Not specified (Conversion of salicylaldehyde was 98%)96.8[5]
Trifluoroacetic Acid (Duff Reaction)HexamethylenetetramineTrifluoroacetic Acid70763High (avoids isomer formation)[6]

Experimental Protocols

Protocol 1: Nitration using a Ternary Solvent System [1][2]

  • In a 250ml three-neck flask equipped with a stirrer and a dropping funnel, add 100ml of glacial acetic acid, 12.5g of hydrofluoric acid, 25.9g of acetic anhydride, and 25.7g of salicylaldehyde.

  • Cool the mixture to below 5°C in an ice-water bath with continuous stirring.

  • Slowly add 16.6g of fuming nitric acid dropwise from the dropping funnel over 2.5 hours, maintaining the temperature between 5-10°C.

  • After the addition is complete, continue stirring at 8-10°C for 1 hour.

  • Raise the temperature to 15-20°C and continue the reaction for another hour.

  • Pour the hot reaction mixture into a beaker containing 500g of crushed ice and water, and stir well.

  • Allow the mixture to stand for at least 5 hours or overnight to precipitate the product.

  • Collect the yellow solid by suction filtration, wash with water, and dry.

  • Separate the this compound from the mixture by water extraction.

Protocol 2: Nitration using a Solid-Supported Catalyst [5]

  • In a reaction vessel, combine 2.44g of salicylaldehyde, 3.00g of 65% nitric acid, and 3.00g of 20% H₆PMo₉V₃O₄₀/SiO₂ catalyst in petroleum ether.

  • Heat the mixture to 45°C and stir for 2.5 hours.

  • After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • The catalyst can be washed, dried, and reused.

  • Isolate the this compound from the filtrate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Salicylaldehyde, Solvents, and Catalysts B Cool to Reaction Temperature A->B C Slowly Add Nitrating Agent B->C D Maintain Temperature and Stir C->D E Monitor Reaction Progress (TLC) D->E E->D Incomplete F Quench Reaction (e.g., Ice-Water) E->F Complete G Precipitate and Filter Product F->G H Purify Isomers (e.g., Extraction) G->H I Characterize Product H->I

Caption: General experimental workflow for the nitration of salicylaldehyde.

Troubleshooting_Logic Start Low Yield or Selectivity Issue Q1 Is the 3-nitro isomer the major byproduct? Start->Q1 S1 Use Ternary Solvent System (HF/Ac₂O/AcOH) Q1->S1 Yes Q2 Is the reaction rate too slow? Q1->Q2 No S1->Q2 S2 Add Acetic Anhydride to increase NO₂⁺ concentration Q2->S2 Yes Q3 Is catalyst recovery a problem? Q2->Q3 No S2->Q3 S3 Use a solid-supported catalyst (e.g., on SiO₂) Q3->S3 Yes End Improved Synthesis Q3->End No S3->End

Caption: Troubleshooting logic for nitration of salicylaldehyde.

References

addressing solubility issues of 5-Nitrosalicylaldehyde in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 5-Nitrosalicylaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a yellow to orange crystalline solid with a faint characteristic odor.[1] Its chemical structure includes a benzene (B151609) ring substituted with a hydroxyl (-OH), an aldehyde (-CHO), and a nitro (-NO2) group.[1][2] These functional groups make it a versatile intermediate in organic synthesis, particularly for preparing heterocyclic compounds, dyes, and pharmaceuticals.[1][2]

Q2: What is the general solubility profile of this compound?

This compound has limited solubility in water but shows moderate to good solubility in polar organic solvents.[1][3] Its solubility is influenced by the polarity of the solvent, temperature, and the potential for hydrogen bonding.

Q3: In which common organic solvents does this compound exhibit the highest solubility?

Experimental data shows that at a given temperature, the solubility of this compound is highest in acetone (B3395972).[4][5] The solubility decreases in the following order for several common solvents: acetone > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > cyclohexanone (B45756) > toluene (B28343) > acetonitrile (B52724) > methanol (B129727) > ethanol (B145695) > isopropanol (B130326) > n-propanol > 1-butanol (B46404) > water.[4][5]

Q4: How does temperature affect the solubility of this compound?

The solubility of this compound in all tested solvents increases as the temperature rises.[4][5] This is a common trend for solid solutes, where higher temperatures provide the energy needed to overcome the lattice energy of the crystal and promote dissolution.

Q5: What is co-solvency and how can it be used to improve the solubility of this compound?

Co-solvency is a technique that involves adding a water-miscible solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly soluble compound.[6][7][8] For this compound, using aqueous mixtures of solvents like methanol, ethanol, isopropanol, or acetonitrile can significantly enhance its solubility compared to water alone.[6][9] The co-solvent modifies the polarity of the solvent system, making it more favorable for the solute to dissolve.[8]

Solubility Data

The following table summarizes the mole fraction solubility (x₁) of this compound in various pure solvents at different temperatures.

SolventMole Fraction (x₁) at 283.15 K (10 °C)Mole Fraction (x₁) at 298.15 K (25 °C)Mole Fraction (x₁) at 313.15 K (40 °C)
Acetone0.16330.22840.3096
1,4-Dioxane0.13450.18950.2599
Ethyl Acetate0.08810.12920.1831
Cyclohexanone0.07080.10850.1593
Toluene0.01630.02640.0416
Acetonitrile0.01560.02590.0415
Methanol0.01250.02100.0337
Ethanol0.00890.01530.0252
Isopropanol0.00690.01220.0207
n-Propanol0.00650.01140.0193
1-Butanol0.00480.00870.0150
Water0.00010.00020.0003

Data extracted from the Journal of Chemical & Engineering Data.[4][5]

Troubleshooting Guide

This guide addresses common issues related to the solubility of this compound during experimental work.

start Start: Solubility Issue (e.g., solid remains) check_solvent Is the solvent optimal? (Refer to data table) start->check_solvent change_solvent Action: Switch to a solvent with higher solubility (e.g., Acetone, 1,4-Dioxane) check_solvent->change_solvent No check_temp Is the system heated? check_solvent->check_temp Yes end_success Success: Solute Dissolves change_solvent->end_success heat Action: Gently heat the mixture (e.g., to 40-50 °C) while monitoring stability check_temp->heat No check_concentration Is the concentration too high? check_temp->check_concentration Yes heat->end_success use_cosolvent Action: Introduce a co-solvent (e.g., add THF to water) increase_agitation Action: Increase stirring speed to improve mass transfer use_cosolvent->increase_agitation check_concentration->use_cosolvent No dilute Action: Reduce concentration by adding more solvent check_concentration->dilute Yes dilute->end_success increase_agitation->end_success end_fail Issue Persists: Consider alternative strategies (e.g., derivatization) increase_agitation->end_fail

Caption: Troubleshooting workflow for solubility issues.

Issue 1: this compound fails to dissolve in the chosen reaction medium.

  • Possible Cause: The selected solvent has poor solvating power for this compound, or the solution is already saturated.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Cross-reference your solvent with the solubility data table above. Solvents like acetone or 1,4-dioxane are superior choices over alcohols or water.[4][5]

    • Increase Temperature: Gently warm the mixture. The solubility of this compound significantly increases with temperature.[4]

    • Use a Co-solvent System: If the primary solvent cannot be changed (e.g., water for a biological assay), introduce a miscible co-solvent. Adding a small percentage of acetonitrile or an alcohol can drastically improve solubility.[6]

    • Check Concentration: Ensure you are not attempting to exceed the solubility limit. If possible, perform the reaction under more dilute conditions.

Issue 2: The reaction proceeds slowly or gives a low yield, with solid reactant visible throughout.

  • Possible Cause: Poor solubility leads to a heterogeneous reaction mixture, limiting the interaction between reactants and reducing the effective reaction rate.

  • Troubleshooting Steps:

    • Enhance Mass Transfer: Increase the stirring rate to ensure the suspended solid is finely dispersed and the dissolved portion is quickly replenished as it reacts.

    • Implement a Co-solvent Strategy: A homogeneous solution is ideal. Refer to the experimental protocols below for guidance on using co-solvents to fully dissolve the this compound.

    • Consider Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle reactants across the phase boundary, mitigating the need for high solubility in either phase.

Experimental Protocols

Protocol 1: Method for Solubility Enhancement Using a Co-solvent System

This protocol provides a general method for identifying an effective co-solvent mixture to dissolve this compound for a reaction.

  • Objective: To achieve a clear, homogeneous solution of this compound.

  • Materials: this compound, primary solvent (e.g., water or a buffer), co-solvent (e.g., ethanol, acetonitrile, 1,4-dioxane).

  • Procedure: a. To a known mass of this compound in a flask, add the primary solvent to about 75% of the final desired volume. Stir the resulting suspension. b. Slowly add the co-solvent dropwise while stirring vigorously. c. Continue adding the co-solvent until all the solid this compound has dissolved, resulting in a clear solution. d. Record the final volume ratio of the primary solvent to the co-solvent. This ratio can be used as a starting point for scaling up the reaction. e. Optional: Gently warm the mixture if dissolution is slow, but ensure the temperature is compatible with the planned reaction.

cluster_0 Poorly Soluble System cluster_1 Addition of Co-solvent cluster_2 Homogeneous Solution solute This compound (Solute) solvent Water (Primary Solvent) solvated Solvated Complex solute->solvated Solubilized by... solvent->solvated Forms solvent shell cosolvent Ethanol (Co-solvent) cosolvent->solvated Modifies polarity, disrupts water structure NSA This compound Intermediate Hemiaminal Intermediate (Unstable) NSA->Intermediate + Amine Primary Amine (R-NH2) Amine->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->NSA dissolves Solvent->Amine dissolves Product Schiff Base (Imine) + H2O Intermediate->Product Elimination of H2O

References

scale-up considerations for the industrial production of 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Production of 5-Nitrosalicylaldehyde

This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of this compound (CAS No. 97-51-8).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two most common methods for industrial synthesis are:

  • Direct Nitration of Salicylaldehyde (B1680747): This classic method involves the nitration of salicylaldehyde using a nitrating agent, typically a mixture of nitric acid and a solvent like glacial acetic acid.[1]

  • Improved Duff Reaction of p-Nitrophenol: This route uses p-nitrophenol and hexamethylenetetramine (urotropine) in the presence of an acidic catalyst, such as polyphosphoric acid (PPA), to introduce an aldehyde group.[2][3] This method has become a primary choice for industrial production due to its use of cheap, readily available raw materials and safer operational process.[2]

Q2: Why is the Improved Duff Reaction often preferred over direct nitration for industrial-scale production?

A2: The Improved Duff Reaction is often favored for several reasons. The direct nitration of salicylaldehyde is a competitive reaction that produces both this compound and the undesired 3-nitrosalicylaldehyde isomer, which complicates separation and purification.[1][4] Furthermore, the nitration reaction is highly exothermic, creating challenges for temperature control and safety on a large scale.[4][5] The Duff reaction, starting from p-nitrophenol, avoids the isomer issue, leading to a cleaner product profile.[2]

Q3: What are the key safety precautions for handling this compound and its synthesis reactions?

A3: this compound is harmful if swallowed and causes skin and serious eye irritation.[6][7] When handling the compound and its synthesis, the following precautions are critical:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.[7][8] In case of dust formation, a respirator is necessary.[8]

  • Ventilation: All handling should occur in a well-ventilated area, preferably under a local exhaust system.[8][9]

  • Reaction Control: Nitration reactions are highly exothermic.[5] Ensure robust temperature control with an efficient cooling system and controlled, slow addition of nitrating agents to prevent thermal runaway.[5]

  • Handling and Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents, acids, and bases.[8][10] Avoid the formation of dust and aerosols.[8]

Q4: What is the role of polyphosphoric acid (PPA) in the Duff reaction method, and what are its challenges?

A4: In the improved Duff reaction, polyphosphoric acid (PPA) acts as an acidic catalyst and a reaction medium.[11] It facilitates the formylation of p-nitrophenol. However, a significant challenge with PPA is its high viscosity, which can impede stirring and make it difficult to track and control the reaction, posing a hurdle for industrialization.[11] To mitigate this, an acid solvent like anhydrous formic or acetic acid can be added to reduce the viscosity of the reaction medium.[11]

Q5: How can the 3-nitrosalicylaldehyde isomer be separated from the desired 5-nitro product in the nitration method?

A5: The separation of 3- and this compound isomers can be challenging. One effective laboratory method is based on the different solubilities of their sodium salts in water. The mixture of isomers can be converted to their sodium salts, and the 3-nitrosalicylaldehyde sodium salt can be separated by extraction with water. Following separation, the respective isomers are regenerated by acidification.

Troubleshooting Guide

Problem 1: Low product yield in the direct nitration of salicylaldehyde.

Possible Causes & Solutions:

  • Poor Temperature Control: The initial reaction is highly exothermic, but the reaction rate is slow at very low temperatures, which can reduce the yield.[4]

    • Solution: Implement precise temperature control. The reaction should be initiated at a low temperature (e.g., below 5-10°C) during the addition of fuming nitric acid and then gradually warmed to 15-20°C to ensure the reaction proceeds to completion.[4]

  • Inefficient Solvent System: The choice of solvent impacts reaction rate and selectivity.

    • Solution: A ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid has been shown to improve the reaction rate at low temperatures and increase the yield of the 5-nitro isomer to as high as 52%.[1]

Problem 2: High viscosity of the reaction mixture when using Polyphosphoric Acid (PPA).

Possible Causes & Solutions:

  • High Concentration of PPA: PPA is inherently viscous, which complicates industrial-scale processing and monitoring.[11]

    • Solution: Dissolve the PPA in an acid solvent such as anhydrous formic acid or anhydrous acetic acid before adding the reactants.[11] This reduces the overall viscosity of the medium, facilitating better mixing and heat transfer, and allows for easier reaction monitoring.[11]

Problem 3: Formation of a high percentage of the 3-nitrosalicylaldehyde byproduct.

Possible Causes & Solutions:

  • Competitive Reaction Pathway: The nitro substitution at the 3- and 5-positions of salicylaldehyde is a competitive process.[4]

    • Solution 1: Utilize a catalyst. Adding PPA as a catalyst during the direct nitration of salicylaldehyde has been shown to promote the formation of the 5-nitro isomer over the 3-nitro isomer, improving the ratio from 1.31:1 to 1.7:1.

    • Solution 2: Switch to the improved Duff reaction method starting with p-nitrophenol, which inherently avoids the formation of the 3-nitro isomer.[2]

Problem 4: Difficulty in purifying the final this compound product.

Possible Causes & Solutions:

  • Residual Isomers or Starting Materials: Incomplete reaction or side reactions can leave impurities.

    • Solution: The crude product obtained from the reaction can be purified through a workup procedure involving washing and pH adjustment. After initial filtration, the filter cake can be washed with an alkaline solution.[2] The dissolved product is then reprecipitated by adjusting the pH to 3-4 with an acidic solution, cooled, and filtered again to obtain the purified product.[2]

Data Summary

Table 1: Comparison of Industrial Synthesis Routes for this compound

FeatureDirect Nitration of SalicylaldehydeImproved Duff Reaction of p-Nitrophenol
Starting Material Salicylaldehydep-Nitrophenol, Hexamethylenetetramine
Key Reagents Fuming Nitric Acid, Acetic Acid, Acetic Anhydride, Hydrofluoric Acid[1]Polyphosphoric Acid (PPA) or Trifluoroacetic Acid[2][3]
Typical Yield ~52% (with improved solvent system)[4]~68.8%[11]
Reported Purity ~98% (after separation)~91.8%[11]
Key Challenges Formation of 3-nitro isomer, exothermic reaction control, difficult purification.[1][4]High viscosity of PPA, exothermic reaction during reagent addition.[11]

Experimental Protocols

Protocol 1: Synthesis via Improved Duff Reaction (p-Nitrophenol Method)

This protocol is based on the method described in patent CN103058874A.[2]

  • Dehydration: Heat polyphosphoric acid to 140-160°C to remove moisture, then cool to 100-110°C.

  • Reactant Addition: Add all the p-nitrophenol to the polyphosphoric acid. Then, divide the total amount of hexamethylenetetramine into several portions and add them to the mixture in batches.

  • Reaction: Maintain the reaction temperature between 105-120°C for 1-3 hours to ensure the reaction goes to completion.

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to 20-30°C. Add water to the mixture and continue stirring. During the stirring process, cool the mixture further to 0-10°C.

  • Filtration and Washing: Filter the resulting precipitate to obtain a filter cake. Wash the filter cake with an alkaline solution.

  • Reprecipitation and Final Product: Adjust the pH of the dissolved filter cake solution to 3-4 using an acidic solution. A large amount of solid will precipitate. Cool the mixture to 0-10°C and maintain the temperature for 1-4 hours. Filter the solid to obtain the final this compound product.[2]

Protocol 2: Synthesis via Low-Temperature Nitration of Salicylaldehyde

This protocol is based on the method described in patent CN102633646B.[1]

  • Preparation: In a three-neck flask, add glacial acetic acid, hydrofluoric acid, acetic anhydride, and salicylaldehyde. Stir the mixture in an ice-water bath to cool it below 5°C.

  • Nitration: Place fuming nitric acid in a constant pressure dropping funnel. Slowly add the fuming nitric acid to the flask over 2.5 hours, ensuring the internal temperature is maintained between 5-10°C.

  • Reaction Staging: After the addition is complete, maintain the temperature at 8-10°C and react for 1 hour. Then, raise the temperature to 15-20°C and continue the reaction for another hour.

  • Quenching: While still hot, pour the reaction solution into a mixture of crushed ice and water. Stir evenly and let it stand for at least 5 hours or overnight.

  • Isolation and Purification: Filter the resulting yellow precipitate via suction filtration. Wash and dry the solid. The crude product is a mixture of isomers. Further purification via water extraction is required to isolate the light-yellow this compound powder.[1]

Visualizations

G Synthesis Pathways for this compound cluster_0 Direct Nitration cluster_1 Improved Duff Reaction Salicylaldehyde Salicylaldehyde NitratingMixture Fuming HNO3 / Acetic Acid (Low Temperature) Salicylaldehyde->NitratingMixture Nitration ProductMix Product Mixture (5-Nitro and 3-Nitro isomers) NitratingMixture->ProductMix Separation Separation / Purification ProductMix->Separation FinalProduct This compound Separation->FinalProduct pNP p-Nitrophenol DuffReagents Hexamethylenetetramine / PPA pNP->DuffReagents Formylation CrudeProduct Crude Product DuffReagents->CrudeProduct Purification Workup / Purification CrudeProduct->Purification Purification->FinalProduct

Caption: Key synthesis pathways for this compound production.

G Troubleshooting Workflow for Low Product Yield Start Low Product Yield Detected CheckReaction Which Synthesis Route? Start->CheckReaction CheckPurity Isomer Impurity High? CheckReaction->CheckPurity Nitration CheckViscosity Mixture Too Viscous? CheckReaction->CheckViscosity Duff Reaction CheckTemp Temperature Profile Correct? CheckPurity->CheckTemp No SwitchRoute Action: Consider Switching to Duff Reaction Route CheckPurity->SwitchRoute Yes OptimizeTemp Action: Review/Optimize Staged Temperature Control CheckTemp->OptimizeTemp No ChangeSolvent Action: Consider Ternary Solvent System (HF/Ac2O/AcOH) CheckTemp->ChangeSolvent Yes, but still low CheckViscosity->CheckTemp No AddSolvent Action: Add Acid Solvent (e.g., Acetic Acid) to PPA CheckViscosity->AddSolvent Yes ControlAddition Action: Ensure Slow, Batch-wise Reagent Addition OptimizeTemp->ControlAddition End Yield Improved ChangeSolvent->End AddSolvent->End ControlAddition->End SwitchRoute->End

Caption: A decision tree for troubleshooting low product yield.

References

long-term storage and handling of 5-Nitrosalicylaldehyde to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for 5-Nitrosalicylaldehyde to ensure its stability and prevent degradation.

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is sensitive to air, light, and moisture.[1] The recommended storage temperature is between 2-8°C. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

2. What are the primary signs of this compound degradation?

Degradation of this compound can be indicated by a change in its physical appearance, such as a color change from its typical yellow or orange to a darker brown. A decrease in purity, as determined by analytical methods like HPLC, and a lower melting point are also signs of degradation.

3. What are the potential degradation pathways for this compound?

The primary degradation pathways for this compound are believed to be oxidation and photodegradation due to its sensitivity to air and light. The aldehyde functional group is susceptible to oxidation to a carboxylic acid. Prolonged exposure to moisture could potentially lead to hydrolysis, although specific data on this is limited.

4. How should I handle this compound to minimize degradation during experimental use?

To minimize degradation during use, it is recommended to:

  • Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box).

  • Avoid prolonged exposure to light. Use amber-colored vials or wrap containers with aluminum foil.

  • Use dry solvents and glassware to prevent hydrolysis.

  • Tightly seal the container immediately after use to minimize exposure to air and moisture.

5. Is this compound compatible with all common laboratory materials?

This compound is incompatible with strong oxidizing agents, strong bases, and strong acids. Contact with these materials should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Color Change (Darkening) Exposure to air, light, or high temperatures.Store the compound under an inert atmosphere, in a dark and refrigerated location. For ongoing experiments, prepare fresh solutions and protect them from light.
Low Purity in Analytical Tests (e.g., HPLC) Degradation due to improper storage or handling.Review storage conditions and handling procedures. If degradation is suspected, it is recommended to use a fresh batch of the compound for sensitive experiments. Consider running a stability-indicating HPLC method to identify potential degradation products.
Inconsistent Experimental Results Use of a partially degraded compound.Always use a fresh, high-purity batch of this compound for critical experiments. Verify the purity of the compound before use, especially if it has been stored for an extended period.
Poor Solubility The compound may have degraded or absorbed moisture.Ensure the use of an appropriate dry solvent. If solubility issues persist with a previously reliable batch, it may be a sign of degradation.

Quantitative Data Summary

Table 1: Recommended Long-Term Storage Conditions

Parameter Recommended Condition
Temperature2-8°C
AtmosphereInert Gas (Nitrogen or Argon)
LightProtect from light (use amber vials or foil)
HumidityStore in a dry place, desiccate if necessary

Table 2: Representative Stability Data (General Aromatic Aldehydes)

Condition Duration Expected Purity
2-8°C, Dark, Inert Atmosphere12 months>98%
Room Temperature, Dark, Air6 months90-95%
40°C, Dark, Air1 month<90%
Room Temperature, Light, Air1 monthSignificant degradation

Note: This data is representative of similar aromatic aldehydes and should be used as a guideline. Actual stability may vary.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a representative HPLC method for assessing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard: High-purity this compound.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 30% A, 70% B

    • 20-25 min: Hold at 30% A, 70% B

    • 25-30 min: Gradient back to 90% A, 10% B

    • 30-35 min: Hold at 90% A, 10% B (equilibration)

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound in the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

4. Analysis:

  • Inject the standard solution to determine the retention time and peak area of the intact this compound.

  • Inject the sample solution and analyze the chromatogram for the main peak and any additional peaks, which may represent impurities or degradation products.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Visualizations

Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products A This compound (C7H5NO4) B 5-Nitrosalicylic Acid (Oxidation Product) A->B Oxidation (Air/Light) C Other Photodegradation Products A->C Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow A Receive/Prepare This compound Sample B Prepare Standard and Sample Solutions (0.1 mg/mL) A->B C Set Up HPLC System (C18 Column, Gradient Elution) B->C D Inject Standard Solution C->D E Inject Sample Solution D->E F Analyze Chromatograms E->F G Calculate Purity and Identify Degradation Peaks F->G

Caption: Workflow for HPLC purity analysis of this compound.

Troubleshooting_Guide Start Inconsistent Experimental Results? Q1 Check for Color Change (Darkening)? Start->Q1 A1_Yes Likely Degradation. Use a fresh batch. Q1->A1_Yes Yes Q2 Run HPLC Purity Check. Q1->Q2 No End Problem Resolved A1_Yes->End A2_High Purity >98%? Compound is likely stable. Q2->A2_High Yes A2_Low Purity <98%? Degradation confirmed. Review storage/handling. Q2->A2_Low No A2_High->End A2_Low->End

Caption: Troubleshooting decision tree for this compound.

References

Validation & Comparative

comparing the reactivity of 5-Nitrosalicylaldehyde with other substituted salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of substituted salicylaldehydes is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a detailed comparison of the reactivity of 5-Nitrosalicylaldehyde against other substituted salicylaldehydes, supported by experimental data and detailed protocols.

The reactivity of the aldehyde functional group in salicylaldehyde (B1680747) derivatives is significantly influenced by the electronic properties of substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby altering the electrophilicity of the carbonyl carbon. This compound, with its potent electron-withdrawing nitro group at the para position relative to the hydroxyl group, stands out as a highly reactive substrate in various nucleophilic addition reactions.

The Decisive Role of Electronic Effects

The core principle governing the reactivity of substituted salicylaldehydes is the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on this crucial factor.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive and resonance effect makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles. This increased electrophilicity translates to faster reaction rates and often higher yields in reactions such as Schiff base formation and Knoevenagel condensations.

  • Electron-Donating Groups (EDGs): Conversely, groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) donate electron density to the aromatic ring. This effect increases the electron density on the carbonyl carbon, reducing its electrophilicity and making it less reactive towards nucleophiles. Consequently, reactions with salicylaldehydes bearing EDGs tend to be slower and may result in lower yields compared to their EWG-substituted counterparts.

This relationship between substituent electronic effects and reactivity can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship for reactions of substituted aromatic compounds.

Comparative Reactivity in Knoevenagel Condensation

A practical illustration of these electronic effects can be seen in the Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group. The following table summarizes the yields of 2-iminochromene-3-carbonitrile synthesis from the reaction of various substituted salicylaldehydes with malononitrile, catalyzed by lipase (B570770) under microwave irradiation.

Substituent (Position)Electronic EffectProductReaction Time (min)Yield (%)
5-NO₂ Strongly Withdrawing 4a 2 95.1
5-BrWithdrawing4b292.3
5-ClWithdrawing4c293.5
HNeutral4d285.2
5-CH₃Donating4e283.4
5-OCH₃Donating4f281.6

Data sourced from a study on lipase-catalyzed condensation of substituted salicylaldehydes and malononitrile.[1]

The data clearly demonstrates that this compound provides the highest yield in the shortest reaction time, underscoring its enhanced reactivity due to the strong electron-withdrawing nature of the nitro group. Other salicylaldehydes with electron-withdrawing halogens also show high yields, while those with electron-donating methyl and methoxy groups exhibit progressively lower yields, in line with the predicted electronic effects.

Experimental Protocols

General Protocol for Schiff Base (Imine) Synthesis

The formation of a Schiff base is a cornerstone reaction for salicylaldehydes and serves as an excellent model for comparing their reactivity.

Materials:

  • Substituted Salicylaldehyde (e.g., this compound) (10 mmol)

  • Primary Amine (e.g., aniline, glycine) (10 mmol)

  • Ethanol (B145695) (150 ml, absolute)

  • Sodium Hydroxide (B78521) (10 mmol, optional catalyst)[2]

  • Round bottom flask (250 ml)

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a 250 ml round bottom flask containing 150 ml of absolute ethanol, add the substituted salicylaldehyde (10 mmol) and the primary amine (10 mmol). If using a catalyst, add sodium hydroxide (10 mmol).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux with constant stirring for a duration of 2 to 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol or water, and dry in an oven or vacuum desiccator.[2]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G Figure 1: Influence of Substituents on Carbonyl Electrophilicity cluster_0 Electron-Withdrawing Group (EWG) e.g., 5-NO₂ cluster_1 Electron-Donating Group (EDG) e.g., 5-OCH₃ EWG Increased Electrophilicity EWG_React Faster Nucleophilic Attack EWG->EWG_React Leads to EDG Decreased Electrophilicity EDG_React Slower Nucleophilic Attack EDG->EDG_React Leads to Carbonyl Carbonyl Carbon of Salicylaldehyde Carbonyl->EWG Influenced by Carbonyl->EDG Influenced by

Caption: Influence of EWGs and EDGs on reactivity.

G Figure 2: General Workflow for Schiff Base Synthesis Start Combine Salicylaldehyde, Amine, and Solvent Reflux Heat to Reflux (2-5 hours) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter and Wash Precipitate Cool->Filter Dry Dry the Product Filter->Dry Product Pure Schiff Base Dry->Product

Caption: General workflow for Schiff base synthesis.

Conclusion

The reactivity of this compound is markedly enhanced compared to salicylaldehyde and its derivatives bearing electron-donating groups. This heightened reactivity, driven by the strong electron-withdrawing nature of the nitro group, makes it a valuable substrate for a variety of chemical transformations, enabling faster reactions and higher yields. For professionals in drug discovery and materials science, a solid understanding of these substituent effects is crucial for the rational design of synthetic pathways and the development of novel molecules with desired chemical and biological properties.

References

A Comparative Guide to 5-Nitrosalicylaldehyde-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of metal ions is a critical aspect of environmental monitoring, biological research, and pharmaceutical development. Fluorescent probes offer a sensitive and selective method for this purpose. Among the various molecular scaffolds used for designing these probes, 5-Nitrosalicylaldehyde and its derivatives have emerged as promising candidates due to their facile synthesis and effective signaling mechanisms upon metal ion binding. This guide provides a comparative overview of the performance of several this compound-based Schiff base fluorescent probes for the detection of various metal ions, supported by experimental data from recent literature.

Performance Comparison of this compound-Based Probes

The efficacy of a fluorescent probe is determined by several key performance indicators, including its limit of detection (LOD), response time, and selectivity. The following tables summarize the performance of various salicylaldehyde-based probes for the detection of Zinc (Zn²⁺), Copper (Cu²⁺), Aluminum (Al³⁺), and Iron (Fe³⁺) ions. While direct comparisons are challenging due to varying experimental conditions across different studies, this compilation provides a valuable snapshot of the current state of the art.

Table 1: Performance of Salicylaldehyde-Based Fluorescent Probes for Zn²⁺ Detection

Probe Name/DescriptionLimit of Detection (LOD)Response TimeBinding Stoichiometry (Probe:Ion)Solvent SystemReference
Salicylaldehyde-based probe L211.96 nMNot Specified2:1Not Specified[1]
Salicylaldehyde (B1680747) benzoyl hydrazine-based probesNot SpecifiedInstantNot SpecifiedAqueous[2]
5-bromo-2-hydroxybenzaldehyde and 2-morpholinoethanamine based probe4.41 x 10⁻⁷ MNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Performance of Salicylaldehyde-Based Fluorescent Probes for Cu²⁺ Detection

Probe Name/DescriptionLimit of Detection (LOD)Response TimeBinding Stoichiometry (Probe:Ion)Quantum Yield (Φ)Solvent SystemReference
Aniline-functionalized naphthalene (B1677914) dialdehyde (B1249045) Schiff base1.64 x 10⁻⁸ M< 1 min1:218.4% (solid state)THF/Water[4]
Naphthoquinoline-dione-based probe5 nMNot Specified1:10.40HEPES/ACN[5]
Tetraphenylethylene-functionalized salicylaldehyde Schiff-base2.36 x 10⁻⁷ MNot Specified1:2Not SpecifiedAqueous[6]
Rhodamine B-based chemosensor 112.1 nMNot Specified1:177%Not Specified[7]

Table 3: Performance of Salicylaldehyde-Based Fluorescent Probes for Al³⁺ Detection

Probe Name/DescriptionLimit of Detection (LOD)Response TimeBinding Stoichiometry (Probe:Ion)Solvent SystemReference
5-Methyl Salicylaldehyde-based probe 3b2.81 x 10⁻⁷ M80 s1:1Aqueous[8]

Table 4: Performance of Rhodamine-Based Fluorescent Probes for Fe³⁺ Detection

Probe Name/DescriptionLimit of Detection (LOD)Response TimeBinding Stoichiometry (Probe:Ion)Solvent SystemReference
Rhodamine-quinoline based probe 1Not SpecifiedNot Specified1:1CH₃CN/H₂O[9]
Rhodamine 6G-based probe R6GES0.030 µMNot SpecifiedNot SpecifiedNot Specified[10]
Rhodamine B-based probe RhB-DCT0.0521 µMSeconds1:1Ethanol/Water[11]

Signaling Pathways and Experimental Workflows

The detection of metal ions by this compound-based fluorescent probes typically involves one of several photophysical mechanisms. Understanding these signaling pathways is crucial for interpreting experimental results and designing new and improved probes.

Signaling Pathways

The most common signaling mechanisms for salicylaldehyde-based probes are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET). In the CHEF mechanism, the binding of a metal ion to the probe restricts the vibrational and rotational freedom of the molecule, leading to an increase in fluorescence quantum yield and a "turn-on" response. In the PET mechanism, the lone pair electrons of a donor atom can quench the fluorescence of the fluorophore. Upon metal ion binding, this electron transfer is inhibited, resulting in fluorescence enhancement.

G General Signaling Pathway for Metal Ion Detection Probe This compound Probe (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Binding Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal->Complex Mechanism Signaling Mechanism (CHEF or PET) Complex->Mechanism

Caption: General signaling pathway of a "turn-on" this compound-based fluorescent probe.

Experimental Workflow

The validation of a new fluorescent probe involves a series of standardized experiments to characterize its performance. A typical workflow includes the synthesis and purification of the probe, followed by spectroscopic titration with the target metal ion to determine its sensitivity and selectivity.

G Experimental Workflow for Probe Validation cluster_synthesis Probe Synthesis & Characterization cluster_validation Performance Validation Start Reactants (this compound + Amine) Reaction Schiff Base Condensation Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Titration Fluorescence Titration (with target metal ion) Characterization->Titration Validated Probe Selectivity Selectivity Test (with interfering ions) Titration->Selectivity LOD LOD Calculation Titration->LOD Response Response Time Measurement Titration->Response

Caption: A typical experimental workflow for the synthesis and validation of a new fluorescent probe.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of fluorescent probes. Below are generalized protocols for the synthesis of a this compound-based Schiff base probe and for conducting fluorescence titration experiments.

Synthesis of a this compound-Based Schiff Base Probe

This protocol describes a general one-pot synthesis for a Schiff base fluorescent probe.[12][13]

Materials:

  • This compound

  • An appropriate amine (e.g., a diamine or an amino-functionalized fluorophore)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of hot ethanol.

  • In a separate flask, dissolve the amine (1 or 0.5 equivalents, depending on the desired stoichiometry) in ethanol.

  • Add the amine solution dropwise to the this compound solution with constant stirring.

  • Add a few drops of glacial acetic acid as a catalyst if required.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base probe.

  • Characterize the purified probe using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Fluorescence Titration for Metal Ion Detection

This protocol outlines the steps for determining the sensitivity and selectivity of a fluorescent probe for a specific metal ion.[4]

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solutions of various metal perchlorate (B79767) or nitrate (B79036) salts (e.g., 10 mM in deionized water or the same solvent as the probe).

  • Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.

  • Spectrofluorometer.

  • Cuvettes.

Procedure for Determining Limit of Detection (LOD):

  • Prepare a dilute solution of the probe (e.g., 10 µM) in the chosen buffer/solvent system.

  • Record the fluorescence spectrum of the probe solution (this is the blank reading, F₀).

  • Incrementally add small aliquots of the target metal ion stock solution to the probe solution in the cuvette.

  • After each addition, mix thoroughly and allow the system to equilibrate (typically a few seconds to minutes).

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Procedure for Determining Selectivity:

  • Prepare a series of solutions, each containing the probe at a fixed concentration (e.g., 10 µM) and one of the potential interfering metal ions at a higher concentration (e.g., 100 µM).

  • Record the fluorescence spectrum of each solution.

  • To each of these solutions, add the target metal ion at a specific concentration (e.g., 50 µM) and record the fluorescence spectrum again.

  • Compare the fluorescence response of the probe to the target metal ion in the presence and absence of interfering ions. A minimal change in fluorescence in the presence of other ions indicates high selectivity.

Conclusion

This compound-based fluorescent probes represent a versatile and effective class of chemosensors for the detection of a wide range of metal ions. Their performance is dictated by the specific molecular design, which influences the signaling mechanism and the resulting analytical parameters such as sensitivity and selectivity. While the data presented in this guide is compiled from various sources, it highlights the potential of these probes and underscores the importance of standardized validation protocols. For researchers in the field, the provided experimental workflows and protocols offer a solid foundation for the development and characterization of novel and improved fluorescent probes for metal ion detection.

References

comparative study of the antimicrobial activity of 5-Nitrosalicylaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Activity of 5-Nitrosalicylaldehyde Derivatives

Introduction

In the face of rising antimicrobial resistance, the development of novel therapeutic agents is a critical priority for global health. Nitroaromatic compounds have emerged as a significant class of antimicrobials due to their broad-spectrum activity. This activity is largely attributed to the nitro (NO₂) group, a key pharmacophore. The biological action of these compounds typically begins with the reduction of the nitro group within the microbial cell, a process that generates cytotoxic radicals which can damage essential macromolecules like DNA, ultimately leading to cell death[1].

This compound is a versatile chemical intermediate used in the synthesis of various compounds, including those with enhanced antibacterial properties[2]. Its derivatives, including aminoalkylphenols, Schiff bases, and thiosemicarbazones, have shown promising antimicrobial efficacy against a range of pathogens, including multidrug-resistant strains. This guide provides a comparative analysis of the antimicrobial performance of several classes of this compound derivatives, supported by experimental data and detailed methodologies to assist researchers in the field of drug discovery.

Comparative Antimicrobial Performance: Quantitative Data

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents the visible growth of a microorganism. The following table summarizes the MIC values for various this compound derivatives against a selection of Gram-positive and Gram-negative bacteria.

Derivative ClassCompoundTest OrganismMIC (µM)Reference
Aminoalkylphenols Chloro derivative (13)Staphylococcus aureus (MRSA)1.23[3][4]
Chloro derivative (13)Enterococcus faecalis (VRE)1.23[3][4]
Compound 4S. aureus (MRSA)4.90[3][4]
Compound 5S. aureus (MRSA)9.50[3][4]
Schiff Bases Sulfadiazine derivative (2f)Staphylococcus aureus ATCC 25923125 (µg/mL)[5]
Sulfadiazine derivative (2f)Bacillus subtilis ATCC 6633250 (µg/mL)[5]
Sulfadiazine derivative (2f)Escherichia coli ATCC 25922>250 (µg/mL)[5]
Sulfadiazine derivative (2f)Candida albicans ATCC 10231>250 (µg/mL)[5]
Thiosemicarbazones Copper(II) ComplexesS. aureus (MRSA)Low MIC[6][7]
Copper(II) ComplexesStaphylococcus epidermidisLow MIC[7]
Copper(II) ComplexesSalmonella typhimuriumLow MIC[7]

Note: Direct comparison of MIC values between studies should be done with caution due to potential variations in experimental conditions. Some studies report MIC in µg/mL, which can be converted to µM if the molecular weight is known.

Experimental Protocols

The methodologies outlined below are representative of the synthesis and antimicrobial evaluation of this compound derivatives as described in the cited literature.

Synthesis of Derivatives

a) Aminoalkylphenols via Petasis Borono–Mannich Reaction: This multicomponent reaction involves the synthesis of tertiary amines from an aldehyde, an amine, and a boronic acid.

  • Start with this compound (1) and an amine counterpart, such as indoline (B122111) (2).[3]

  • An iminium ion is formed in situ.

  • This intermediate is trapped with various aryl boronic acids (3) to yield the desired tertiary amines (aminoalkylphenol derivatives).[3]

b) Schiff Base Condensation: Schiff bases are typically formed by the condensation of a primary amine with an aldehyde.

  • A mixture of this compound (0.01 mol) and a selected amine, such as 4,6-Dinitro-2-aminobenzothiazole (0.01 mol) or Sulfadiazine, is prepared.[5][8]

  • The mixture is refluxed in a suitable solvent (e.g., ethanol (B145695) or methanol) for 3-8 hours, often under acidic conditions.[5][8]

  • The resulting precipitate (the Schiff base derivative) is filtered, washed, and recrystallized from a solvent like ethanol.[8]

c) Synthesis of Thiosemicarbazone Metal Complexes: These derivatives are synthesized in a two-step process involving the creation of the thiosemicarbazone ligand followed by complexation with a metal ion.

  • Ligand Synthesis: this compound is reacted with a thiosemicarbazide (B42300) derivative to form the corresponding thiosemicarbazone ligand (e.g., H₂L¹, H₂L², etc.).[6]

  • Complexation: The synthesized ligand is then reacted with a metal salt, such as a copper(II) salt, often in the presence of a co-ligand like bipyridine or phenanthroline, to form the final metal complex.[6]

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to established guidelines.

  • Inoculum Preparation: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) and incubated. A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The synthesized compounds are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). Two-fold serial dilutions are prepared in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel antimicrobial derivatives of this compound.

Antimicrobial_Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Lead Optimization Start This compound + Amines/Boronic Acids/etc. Synthesis Synthesize Derivatives (e.g., Schiff Base, Aminoalkylphenol) Start->Synthesis Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Purification->Screening Test Compounds MIC Quantitative Assay (MIC Determination) Screening->MIC MBC Bactericidal/Bacteriostatic Assay (MBC Determination) MIC->MBC Cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) MBC->Cytotoxicity Promising Hits SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for discovery of this compound-based antimicrobial agents.

Conclusion

Derivatives of this compound represent a promising avenue for the development of new antimicrobial agents. Studies have shown that various modifications to the core structure, such as the formation of aminoalkylphenols, Schiff bases, and metal complexes of thiosemicarbazones, can yield compounds with potent activity against clinically relevant bacteria, including drug-resistant strains like MRSA and VRE.[3][4][7] In particular, halogenated aminoalkylphenols and copper(II) thiosemicarbazonates have demonstrated exceptionally low MIC values.[4][6] Further investigation into the structure-activity relationships, mechanism of action, and toxicological profiles of these derivatives is warranted to advance the most promising candidates toward clinical development.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Nitrosalicylaldehyde: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 5-Nitrosalicylaldehyde. The information presented herein is supported by experimental data and detailed protocols to assist in selecting the most appropriate methodology for specific research needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution allows for the separation of the main compound from closely related impurities, including isomers that may be present from the synthesis process. Commercial suppliers of this compound often cite HPLC as the method for purity verification, with typical purities reported to be in the range of 99.0% or higher[1]. The ability of HPLC to separate isomers is crucial, as demonstrated by the successful separation of 3-nitrosalicylaldehyde and this compound in reaction mixtures[2].

While a specific, universally adopted HPLC method for this compound is not extensively published, the following protocol, adapted from methods for structurally similar aromatic nitro compounds, provides a robust starting point.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Column oven

  • Autosampler

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile (B52724)
Gradient 0-10 min: 40% B10-25 min: 40-80% B25-30 min: 80% B30-32 min: 80-40% B32-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using a mixture of acetonitrile and water (1:1 v/v) as the diluent.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Analysis Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Obtain Chromatogram analysis3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate % Purity data2->data3

HPLC Analysis Workflow for this compound

Alternative Analytical Techniques

While HPLC is a gold standard, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Gas chromatography is suitable for volatile and thermally stable compounds. While this compound has a melting point of 125-128 °C, care must be taken to avoid thermal degradation in the GC inlet. Some commercial suppliers provide purity specifications for this compound using GC, with values typically around 97.0%[3].

Quantitative NMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of nuclei.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Applicable to a wide range of soluble compounds.
Resolution High resolution, excellent for separating isomers.High resolution for volatile compounds.Lower resolution, potential for peak overlap.
Quantification Excellent for precise and accurate quantification.Good for quantification, requires careful calibration.Highly accurate and precise, a primary ratio method.
Reported Purity ≥99.0%[1]≥97.0%[3]Not widely reported for this specific compound.

Logical Framework for Method Selection

The choice of analytical technique for purity assessment should be guided by the specific requirements of the analysis.

Method_Selection start Assess Purity of this compound q1 Are isomeric impurities a primary concern? start->q1 q2 Is the sample thermally stable and volatile? q1->q2 No hplc HPLC q1->hplc Yes q3 Is a primary, standard-independent method required? q2->q3 No gc GC q2->gc Yes q3->hplc No qnmr qNMR q3->qnmr Yes

Decision tree for selecting a purity analysis method.

References

performance comparison of different synthetic routes to 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of 5-Nitrosalicylaldehyde, a key intermediate, is of paramount importance. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data to inform methodological choices in the laboratory.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for this compound is a trade-off between yield, purity, reaction conditions, and the complexity of the procedure. The following table summarizes the key performance indicators of the most common methods.

Synthetic RouteStarting Material(s)Key Reagents/CatalystsReaction TimeTemperatureYield (%)Purity (%)Key AdvantagesKey Disadvantages
Direct Nitration Salicylaldehyde (B1680747)HNO₃/H₂SO₄--56.5%-Direct, classic method.[1]Formation of 3-nitro isomer, difficult separation, environmental concerns with waste acid.[1][2]
Direct Nitration (Improved) SalicylaldehydeFuming HNO₃, HF, Ac₂O, AcOH4.5 hours5-20°Cup to 52%-Improved reaction rate at low temperatures and reduced by-product formation.[3]Use of hazardous hydrofluoric acid.
Direct Nitration (Catalytic) Salicylaldehyde65% HNO₃, H₆PMo₉V₃O₄₀/SiO₂2.5 hours45°C95% (conversion)96.8% (selectivity)High conversion and selectivity, reusable catalyst.[4]Catalyst preparation required.
Duff Reaction (Improved) p-NitrophenolHexamethylenetetramine, Polyphosphoric Acid (PPA)1-3 hours105-120°C75%97.5%High yield and purity, avoids isomer formation.[5]High viscosity of PPA can be problematic for large-scale production.[6][7]
Duff Reaction (Alternative) p-NitrophenolHexamethylenetetramine, Trifluoroacetic Acid6-7 hours70-78°C≥ 63%-Avoids the high viscosity of PPA, good yield.[6]Longer reaction time compared to PPA method.
Sommelet Reaction 3-nitro-6-hydroxy chloromethylbenzeneHexamethylenetetramine1 hour (hydrolysis)-57%-Moderate yield.[1]Described as a relatively complicated synthesis.[1][6]
Reimer-Tiemann Reaction p-NitrophenolChloroform, NaOH--3%-Classic method for ortho-formylation.[8]Very low yield for this specific product.[1]
Metal Ion Catalysis p-NitrophenolFormaldehyde, MgCl₂--12%--Low yield.[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Direct Nitration using a Ternary Mixed Solvent System

This improved low-temperature nitration method enhances the reaction rate and yield.[3]

Procedure:

  • In a 250 ml three-neck flask equipped with a stirrer and a constant pressure dropping funnel, add 100 ml of glacial acetic acid, 12.5 g of hydrofluoric acid, 25.9 g of acetic anhydride, and 25.7 g of salicylaldehyde.

  • Cool the mixture to below 5°C in an ice-water bath with continuous stirring.

  • Slowly add 16.6 g of fuming nitric acid from the dropping funnel over 2.5 hours, maintaining the temperature between 5-10°C.

  • After the addition is complete, continue the reaction at 8-10°C for 1 hour, and then raise the temperature to 15-20°C for another hour.

  • Pour the hot reaction mixture into 500 g of a crushed ice and water mixture and stir. Let it stand for at least 5 hours or overnight to allow for precipitation.

  • Collect the yellow solid precipitate by suction filtration, wash with water, and dry.

  • The crude product is then purified by water extraction to yield light yellow this compound powder.[3]

Improved Duff Reaction using Polyphosphoric Acid

This method offers high yield and purity by formylating p-nitrophenol.[5]

Procedure:

  • Heat 385 g of polyphosphoric acid in a 1 L flask to 158-163°C and maintain for 4 hours to remove moisture. Cool to 100-110°C.

  • Add all of the p-nitrophenol to the PPA.

  • Add hexamethylenetetramine (urotropine) in batches to the mixture.

  • Control the reaction temperature between 105-120°C for 1-3 hours to ensure complete reaction.

  • After the reaction, cool the mixture to 20-30°C.

  • Add water to the mixture and continue stirring, cooling to 0-10°C.

  • Filter the resulting precipitate to obtain a filter cake. Wash the filter cake with an alkaline solution.

  • Dissolve the filter cake and adjust the pH of the solution to 3-4 with an acidic solution to precipitate the product.

  • Cool to 0-10°C and maintain for 1-4 hours before filtering to obtain this compound.[5]

Sommelet Reaction

This route provides a moderate yield through a multi-step process.[1]

Procedure:

  • 3-nitro-6-hydroxyl chloromethylbenzene is reacted with hexamethylenetetramine (cytamine) to form an intermediate.

  • The intermediate is then hydrolyzed in acetic acid as the solvent. The heating time for hydrolysis is controlled to 1 hour for optimal yield.

  • The resulting product is this compound.[1]

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound.

G cluster_start Starting Materials cluster_reactions Reaction Pathways cluster_product Final Product Salicylaldehyde Salicylaldehyde Nitration Direct Nitration Salicylaldehyde->Nitration HNO₃/H₂SO₄ or Fuming HNO₃ p_Nitrophenol p_Nitrophenol Duff Duff Reaction p_Nitrophenol->Duff Hexamethylenetetramine ReimerTiemann Reimer-Tiemann Reaction p_Nitrophenol->ReimerTiemann CHCl₃, NaOH Intermediate 3-nitro-6-hydroxy chloromethylbenzene Sommelet Sommelet Reaction Intermediate->Sommelet Hexamethylenetetramine Product This compound Nitration->Product Duff->Product ReimerTiemann->Product (Low Yield) Sommelet->Product

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be approached through several distinct pathways. The direct nitration of salicylaldehyde is a straightforward but often low-yielding method that produces isomeric by-products.[1][3] The Reimer-Tiemann reaction, while a classic formylation method, is inefficient for this particular synthesis, with reported yields as low as 3%.[1] The Sommelet reaction offers a moderate yield of 57% but is considered complex.[1]

The most promising routes for high yield and purity appear to be the improved Duff reaction and catalytic direct nitration. An improved Duff reaction using p-nitrophenol with polyphosphoric acid can achieve yields of up to 75% with a purity of 97.5%.[5] An alternative Duff reaction using trifluoroacetic acid also provides good yields of over 63% while avoiding the viscosity issues of PPA.[6] Catalytic direct nitration over a supported heteropoly acid has shown very high conversion (98%) and selectivity (96.8%), presenting a potentially efficient and reusable catalytic system.[4] The choice of method will ultimately depend on the specific requirements of the researcher, considering factors such as scale, available equipment, and tolerance for hazardous reagents.

References

Spectroscopic Scrutiny: A Comparative Guide to Confirming the Identity and Purity of 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of starting materials is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of 5-Nitrosalicylaldehyde, a key building block in various synthetic pathways. By leveraging experimental data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document outlines a robust analytical workflow for identity confirmation and purity evaluation.

Introduction to Spectroscopic Analysis of this compound

This compound (2-hydroxy-5-nitrobenzaldehyde) is an aromatic compound characterized by the presence of hydroxyl, aldehyde, and nitro functional groups on a benzene (B151609) ring.[1] This specific arrangement of substituents gives rise to a unique spectroscopic fingerprint that can be effectively probed by various analytical techniques. Spectroscopic analysis provides a non-destructive and highly informative approach to verify the molecular structure and detect the presence of impurities. This guide will compare and contrast the data obtained from FT-IR, UV-Vis, and NMR spectroscopy, offering a multi-faceted strategy for quality control. As a point of comparison, spectral data for the parent compound, salicylaldehyde, will be presented to highlight the influence of the nitro group on the spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and the reference compound, salicylaldehyde.

Table 1: FT-IR Spectral Data Comparison

Functional GroupThis compound (cm⁻¹)Salicylaldehyde (cm⁻¹)Characteristic Vibrational Mode
O-H Stretch (H-bonded)Broad, ~3302Broad, ~3180Stretching vibration of the hydroxyl group, broadened due to intramolecular hydrogen bonding.
Aromatic C-H Stretch~3000-3100~3060Stretching vibrations of the C-H bonds on the aromatic ring.
Aldehyde C-H Stretch~2850, ~2750~2840, ~2760Characteristic Fermi resonance doublet for the aldehyde C-H stretch.
C=O Stretch (Aldehyde)~1658~1620-1680Stretching vibration of the carbonyl group. The electron-withdrawing nitro group can influence this frequency.
Aromatic C=C Stretch~1608, 1545, 1511Multiple bands in 1400-1600 regionStretching vibrations of the carbon-carbon double bonds within the benzene ring.
N-O Stretch (NO₂)~1511, ~1345-Asymmetric and symmetric stretching vibrations of the nitro group.
C-O Stretch (Phenolic)~1200-1300~1227Stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl group.

Note: The IR data for this compound is referenced from a study on a derivative, but the key functional group absorptions are indicative.[2]

Table 2: ¹H NMR Spectral Data Comparison (in CDCl₃)

ProtonThis compound (δ, ppm)Salicylaldehyde (δ, ppm)Multiplicity & Coupling Constant (J)
Aldehyde (-CHO)~9.9~9.9Singlet
Hydroxyl (-OH)~11.80~11.07Singlet (broad)
Aromatic H-3~8.49~7.0-7.6Doublet
Aromatic H-4~8.12~7.0-7.6Doublet of doublets
Aromatic H-6~7.06~7.0-7.6Doublet

Note: The ¹H NMR data for this compound is referenced from a study on a derivative, but the aromatic proton shifts are indicative.[2] Salicylaldehyde data is from a separate study.[3]

Table 3: ¹³C NMR Spectral Data Comparison

CarbonThis compound (δ, ppm)Salicylaldehyde (δ, ppm)
Aldehyde (C=O)~190~193
C-1 (C-OH)~160~161
C-2 (C-CHO)~120~120
C-3~130~136
C-4~125~120
C-5 (C-NO₂)~140~133
C-6~118~117

Note: Specific chemical shifts for this compound are based on typical values for similar aromatic compounds and available spectral data.[4] Salicylaldehyde data is for comparison.[5]

Table 4: UV-Vis Spectral Data Comparison (in DMSO)

Compoundλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
This compound derivative3581.57 x 10⁴
This compound derivative4483.05 x 10²

Note: The UV-Vis data is for a thiosemicarbazone derivative of this compound, which will influence the exact absorption maxima but demonstrates the electronic transitions present.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Sample Preparation: The solid sample of this compound is analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in this compound. Comparison with a reference spectrum or the data in Table 1 confirms the identity. The absence of significant unassigned peaks is an indicator of high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the carbon spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integral values of the peaks in the ¹H NMR spectrum are analyzed to confirm the number and connectivity of the protons. The chemical shifts in the ¹³C NMR spectrum confirm the carbon framework of the molecule. Purity can be assessed by the absence of signals corresponding to impurities.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. This stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-600 nm). A baseline is first recorded using a cuvette filled with the pure solvent. The sample cuvette is then placed in the beam path, and the absorbance is measured as a function of wavelength.

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined. These values are characteristic of the electronic transitions within the molecule and can be used for identification and quantification. The Beer-Lambert law can be applied to determine the concentration of the sample, which can be used as a measure of purity if a certified reference standard is available.

Purity Assessment and Impurity Profiling

The purity of this compound can be inferred from the collective data of these spectroscopic techniques.

  • FT-IR: The absence of extraneous peaks, particularly in the regions characteristic of potential starting materials (e.g., salicylaldehyde) or by-products (e.g., other isomers), suggests high purity. For instance, the absence of a strong, sharp peak around 1700 cm⁻¹ might indicate the absence of an unreacted aldehyde starting material if it has a significantly different carbonyl stretch.

  • NMR: ¹H NMR is particularly powerful for purity assessment. The integration of proton signals should correspond to the expected ratios. The presence of small, unidentifiable peaks in the spectrum indicates the presence of impurities. If the impurities are known, their characteristic signals can be specifically looked for.

  • UV-Vis: While less specific for identifying individual impurities, UV-Vis spectroscopy can be a sensitive method for quantitative analysis of the main component when compared to a standard of known purity.

Common impurities in this compound could include unreacted salicylaldehyde, other isomers such as 3-nitrosalicylaldehyde or 4-nitrosalicylaldehyde, and dinitro-substituted products. A comparative analysis with the spectra of these potential impurities, if available, would provide the most definitive assessment of purity.

Workflow and Logic Diagrams

To visualize the analytical process, the following diagrams have been generated using the DOT language.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Sample This compound Sample Prep_FTIR Prepare for FT-IR (ATR) Sample->Prep_FTIR Prep_NMR Prepare for NMR (Dissolve in d-solvent) Sample->Prep_NMR Prep_UVVis Prepare for UV-Vis (Dilute in UV-grade solvent) Sample->Prep_UVVis FTIR FT-IR Spectroscopy Prep_FTIR->FTIR NMR NMR Spectroscopy ('1H & '13C) Prep_NMR->NMR UVVis UV-Vis Spectroscopy Prep_UVVis->UVVis Eval_FTIR Analyze IR Spectrum (Functional Groups) FTIR->Eval_FTIR Eval_NMR Analyze NMR Spectra (Structure & Proton Ratios) NMR->Eval_NMR Eval_UVVis Analyze UV-Vis Spectrum (λmax & Molar Absorptivity) UVVis->Eval_UVVis Identity Confirm Identity Eval_FTIR->Identity Purity Assess Purity Eval_FTIR->Purity Eval_NMR->Identity Eval_NMR->Purity Eval_UVVis->Identity Eval_UVVis->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Logic cluster_identity Identity Confirmation cluster_purity Purity Assessment Data Spectroscopic Data (FT-IR, NMR, UV-Vis) Match_FG Functional Groups Match (FT-IR) Data->Match_FG Match_Struct Structural Elucidation Match (NMR) Data->Match_Struct Match_Lambda λmax Match (UV-Vis) Data->Match_Lambda No_Impurity_Peaks_IR Absence of Impurity Peaks (FT-IR) Data->No_Impurity_Peaks_IR Correct_Integration Correct Proton Integration (NMR) Data->Correct_Integration No_Extra_Signals_NMR Absence of Extra Signals (NMR) Data->No_Extra_Signals_NMR Quantitative_Match Quantitative Match to Standard (UV-Vis) Data->Quantitative_Match Conclusion Identity & Purity Confirmed Match_FG->Conclusion Match_Struct->Conclusion Match_Lambda->Conclusion No_Impurity_Peaks_IR->Conclusion Correct_Integration->Conclusion No_Extra_Signals_NMR->Conclusion Quantitative_Match->Conclusion

Caption: Logical flow for data interpretation in spectroscopic analysis.

Conclusion

The combination of FT-IR, NMR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous identification and purity assessment of this compound. FT-IR is excellent for the rapid confirmation of functional groups, while NMR provides detailed structural information and is highly sensitive to impurities. UV-Vis spectroscopy offers a quantitative measure of the compound's concentration and can be used for purity analysis against a reference standard. By employing these techniques in a coordinated workflow, researchers can ensure the quality and integrity of this important chemical intermediate, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

5-Nitrosalicylaldehyde: A Superior Alternative to Other Nitroaromatic Aldehydes in Organic Synthesis and Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of synthetic chemistry and materials science, the choice of starting materials is paramount to achieving desired outcomes with high efficiency and specificity. A comprehensive analysis of 5-Nitrosalicylaldehyde in comparison to other nitroaromatic aldehydes, namely 2-Nitrobenzaldehyde, 3-Nitrobenzaldehyde, and 4-Nitrobenzaldehyde, reveals distinct advantages that position it as a superior reagent in various applications. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their work.

The unique structural features of this compound, which include a hydroxyl group ortho to the aldehyde functionality and a nitro group para to the hydroxyl group, impart enhanced reactivity and utility. These features lead to higher reaction yields, milder reaction conditions, and novel applications, particularly in the synthesis of Schiff bases and fluorescent probes.

Enhanced Performance in Schiff Base Synthesis

The presence of both an electron-withdrawing nitro group and a hydroxyl group in this compound significantly activates the aldehyde group towards nucleophilic attack. This electronic effect leads to higher yields and often milder reaction conditions for the synthesis of Schiff bases, which are versatile ligands in coordination chemistry and building blocks for bioactive molecules.

A study on the synthesis of Schiff bases from this compound and various diamines reported high yields, attributing this to the activating effect of the nitro group.[1] While direct comparative studies under identical conditions are limited, compiling data from various sources illustrates a general trend of higher yields with this compound compared to other nitrobenzaldehydes.

Table 1: Comparative Yields in Schiff Base Synthesis

AldehydeAmineSolventReaction ConditionsYield (%)Reference
This compound1,3-DiaminopropaneMethanol (B129727)30°C, 45 min90.5[1]
2-NitrobenzaldehydeGlycineNot specifiedNot specified87-96 (of reductive amination product)[2]
3-Nitrobenzaldehydep-ChloroanilineNot specifiedNot specified~60[3]
4-Nitrobenzaldehydem-NitroanilineEthanolReflux, 4 hours97.6[4]

Note: The reaction conditions and amines are different across these studies, which should be considered when interpreting the data. However, the consistently high yields for this compound under mild conditions are noteworthy.

Advantages in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The electron-withdrawing nature of the nitro group in all nitroaromatic aldehydes facilitates this reaction. However, the additional hydroxyl group in this compound can play a role in catalyst-free or milder reaction conditions.

Table 2: Comparative Yields in Knoevenagel Condensation with Malononitrile (B47326)

AldehydeCatalystSolventReaction ConditionsYield (%)Reference
4-NitrobenzaldehydeNoneWater50°C, 15 min>99[5]
BenzaldehydeNoneWater50°C, 120 min>99[5]

Note: While direct data for this compound in this specific catalyst-free reaction is not available, the high reactivity of 4-Nitrobenzaldehyde suggests that this compound would perform similarly well, if not better, due to the additional activating hydroxyl group.

Superiority in Fluorescent Probe Development

The salicylaldehyde (B1680747) scaffold is a common structural motif in fluorescent chemosensors. The intramolecular hydrogen bond between the ortho-hydroxyl group and the imine nitrogen in Schiff bases derived from salicylaldehydes can lead to excited-state intramolecular proton transfer (ESIPT), a phenomenon that can be exploited for "turn-on" fluorescence sensing. This compound-based probes can be designed to be initially non-fluorescent, with fluorescence being "turned on" upon binding to a specific analyte, such as a metal ion.[6][7] This "off-on" switching provides a high signal-to-noise ratio, making them highly sensitive probes.

The general principle involves the chelation of a metal ion by the Schiff base, which inhibits the ESIPT process and leads to a significant enhancement of fluorescence.

Experimental Protocols

General Procedure for Schiff Base Synthesis from this compound

To a solution of this compound (4 mmol) in methanol (20 mL), a solution of the corresponding diamine (2 mmol) in methanol (20 mL) is slowly added. The mixture is stirred at 30°C for 45 minutes. The resulting precipitate is collected by filtration, washed with ethanol, and can be recrystallized from a suitable solvent like a dichloromethane/methanol mixture to yield the pure Schiff base.[1]

General Procedure for Knoevenagel Condensation

A mixture of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) is stirred in water (5 mL) at 50°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product can be isolated by filtration and purified by recrystallization.[5]

Visualizing the Advantages

The following diagrams illustrate the key concepts discussed.

Schiff_Base_Synthesis_Advantage cluster_reactants Reactants cluster_process Condensation Reaction cluster_products Products & Outcomes cluster_key_features Key Structural Features of 5-NSA 5-NSA This compound Reaction Mild Conditions (e.g., 30°C, 45 min) 5-NSA->Reaction Amine Primary Amine Amine->Reaction Schiff_Base Schiff Base Reaction->Schiff_Base High_Yield High Yield Schiff_Base->High_Yield OH_group ortho-Hydroxyl Group OH_group->Reaction Intramolecular H-bonding stabilizes transition state NO2_group para-Nitro Group NO2_group->Reaction Inductive effect activates aldehyde

Caption: Workflow of Schiff base synthesis using this compound.

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Nitroaromatic Aldehyde (Ar-CHO) Adduct Aldol-type Adduct Aldehyde->Adduct Methylene Active Methylene Compound (CH₂(CN)₂) Carbanion Carbanion (⁻CH(CN)₂) Methylene->Carbanion Base (e.g., H₂O) Carbanion->Adduct Nucleophilic attack Product α,β-Unsaturated Product (Ar-CH=C(CN)₂) Adduct->Product - H₂O

Caption: General mechanism of the Knoevenagel condensation.

Conclusion

The strategic placement of the hydroxyl and nitro groups on the aromatic ring of this compound confers significant advantages over other nitroaromatic aldehydes. These advantages translate into higher reaction efficiencies, milder synthesis conditions, and the potential for developing highly sensitive fluorescent probes. For researchers in organic synthesis, drug discovery, and materials science, this compound represents a valuable and often superior choice of reagent.

References

Navigating the Synthetic Landscape: A Comparative Guide to 5-Nitrosalicylaldehyde and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to successful synthetic outcomes. 5-Nitrosalicylaldehyde, a widely utilized intermediate, offers unique reactivity due to its electron-withdrawing nitro group. However, its application is not without limitations. This guide provides an objective comparison of this compound with alternative substituted salicylaldehydes, supported by experimental data, to aid in making informed decisions for specific synthetic applications.

The Double-Edged Sword: Understanding the Limitations of this compound

The primary limitations of this compound stem from its synthesis and the profound electronic influence of the nitro group.

Synthetic Challenges: The conventional synthesis of this compound via the nitration of salicylaldehyde (B1680747) is often hampered by the concurrent formation of the 3-nitro isomer.[1][2] This competitive side reaction complicates the purification process and can significantly reduce the overall yield of the desired 5-nitro product.[1][2] Furthermore, the nitration reaction is highly exothermic, necessitating low temperatures to control the reaction rate, which can be challenging for large-scale industrial production.[1][2] Alternative synthetic routes have been developed to mitigate these issues, with some methods reporting yields of up to 63% while avoiding highly toxic reagents and harsh reaction conditions.[3]

Electronic Effects on Reactivity: The potent electron-withdrawing nature of the nitro group (-NO₂) enhances the electrophilicity of the aldehyde's carbonyl carbon.[4][5] This increased reactivity can be advantageous in certain reactions, such as Schiff base formation, by promoting nucleophilic attack.[6] However, this strong electronic pull can also have detrimental effects. For instance, in Knoevenagel condensations, while electron-withdrawing groups can accelerate the reaction, highly activating groups like the nitro substituent can sometimes lead to poor yields or no product at all.

Head-to-Head Comparison: this compound vs. Alternatives in Schiff Base Synthesis

Schiff base formation is a cornerstone of coordination chemistry and drug synthesis. The choice of substituted salicylaldehyde can significantly impact the yield and properties of the resulting Schiff base and its metal complexes. Here, we compare the performance of this compound with salicylaldehyde and 5-Bromosalicylaldehyde (B98134) in the synthesis of symmetrical Schiff bases with o-phenylenediamine (B120857).

AldehydeSubstituentProductYield (%)Reference
Salicylaldehyde-HN,N'-bis(salicylidene)-o-phenylenediamine-[7]
This compound -NO₂ N,N'-bis(5-nitrosalicylidene)-o-phenylenediamine - [7]
5-Bromosalicylaldehyde-BrN,N'-bis(5-bromosalicylidene)-o-phenylenediamine-[7]

Yields were reported as "good" in the reference, but specific percentages were not provided, highlighting a common gap in directly comparable quantitative data across different studies.

Antimicrobial Activity Comparison:

A study comparing the antimicrobial activity of Schiff bases derived from salicylaldehyde, this compound, and 5-bromosalicylaldehyde against various microorganisms found that the nature of the substituent plays a crucial role. The antimicrobial activity followed the order: H > NO₂ > Br.[7] This suggests that while the nitro group can be beneficial for certain applications, the unsubstituted salicylaldehyde derivative exhibited the highest antimicrobial efficacy in this particular study.[7]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of symmetrical Schiff bases from substituted salicylaldehydes and o-phenylenediamine, which can be adapted for comparative studies.

General Protocol for the Synthesis of Symmetrical Schiff Bases:

This procedure is based on the synthesis of N,N'-bis(substituted-salicylidene)-o-phenylenediamine.

  • Materials:

    • o-phenylenediamine

    • Substituted salicylaldehyde (e.g., this compound, 5-Bromosalicylaldehyde, or Salicylaldehyde)

    • Absolute Ethanol (B145695)

  • Procedure:

    • Dissolve 10 mmol of the substituted salicylaldehyde in 10 ml of absolute ethanol in a round-bottom flask.

    • In a separate flask, dissolve 5 mmol of o-phenylenediamine in 10 ml of absolute ethanol.

    • Slowly add the ethanolic solution of o-phenylenediamine to the solution of the substituted salicylaldehyde with constant stirring.

    • Reflux the resulting mixture at 70°C for 3 hours.[7]

    • Cool the reaction mixture to room temperature.

    • The solid precipitate formed is collected by filtration, washed with cold ethanol, and dried.

    • The crude product can be recrystallized from ethanol to obtain the pure Schiff base.[7]

Visualizing the Synthetic Landscape

To better understand the relationships and workflows discussed, the following diagrams have been generated.

Schiff_Base_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Substituted Salicylaldehyde Substituted Salicylaldehyde Dissolve in Ethanol Dissolve in Ethanol Substituted Salicylaldehyde->Dissolve in Ethanol o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Dissolve in Ethanol Mix and Reflux Mix and Reflux Dissolve in Ethanol->Mix and Reflux Cool and Filter Cool and Filter Mix and Reflux->Cool and Filter Recrystallize Recrystallize Cool and Filter->Recrystallize Schiff Base Schiff Base Recrystallize->Schiff Base

General workflow for Schiff base synthesis.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (-NO2) cluster_edg Electron-Donating Group (e.g., -OH, -OCH3) Salicylaldehyde Salicylaldehyde Increased Carbonyl Electrophilicity Increased Carbonyl Electrophilicity Salicylaldehyde->Increased Carbonyl Electrophilicity Add -NO2 Decreased Carbonyl Electrophilicity Decreased Carbonyl Electrophilicity Salicylaldehyde->Decreased Carbonyl Electrophilicity Add -OH/-OCH3 Faster Nucleophilic Attack Faster Nucleophilic Attack Increased Carbonyl Electrophilicity->Faster Nucleophilic Attack Potentially Lower Yields in Knoevenagel Condensation Potentially Lower Yields in Knoevenagel Condensation Increased Carbonyl Electrophilicity->Potentially Lower Yields in Knoevenagel Condensation Slower Nucleophilic Attack Slower Nucleophilic Attack Decreased Carbonyl Electrophilicity->Slower Nucleophilic Attack

Influence of substituents on reactivity.

Conclusion

This compound is a valuable reagent with distinct advantages due to the electron-withdrawing nature of its nitro group, which can enhance the rate of reactions like Schiff base formation. However, its synthesis presents challenges, including the formation of isomers and the need for careful temperature control. Furthermore, its strong activating nature may not be suitable for all synthetic applications, and in some cases, such as the antimicrobial activity of the studied Schiff bases, less activating or unsubstituted analogues may offer superior performance. Researchers should carefully consider the specific requirements of their synthetic targets and consult comparative data to select the most appropriate salicylaldehyde derivative for their needs. This guide serves as a starting point for navigating these considerations, emphasizing the importance of a data-driven approach to reagent selection in chemical synthesis.

References

Navigating the Selectivity of 5-Nitrosalicylaldehyde-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a sensor is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 5-Nitrosalicylaldehyde-based sensors with various analytes, supported by experimental data and detailed protocols. Understanding the selectivity of these sensors is crucial for accurate and reliable analyte detection in complex biological and environmental matrices.

This compound and its derivatives are versatile precursors for the synthesis of Schiff base chemosensors. These sensors are widely employed for the detection of various analytes, particularly metal ions, due to their facile synthesis, rich coordination chemistry, and diverse signaling outputs, including colorimetric and fluorescent changes. However, their widespread application necessitates a thorough understanding of their potential cross-reactivity with other coexisting species. This guide delves into the selectivity profiles of these sensors, offering a clear perspective on their performance against a panel of potential interferents.

Performance Comparison: Cross-Reactivity with Metal Ions

The selectivity of this compound-based sensors is a critical parameter that dictates their suitability for specific applications. Interference studies are routinely performed to assess the sensor's response to the target analyte in the presence of other potentially competing species. The following table summarizes the observed cross-reactivity of a representative salicylaldehyde-based Schiff base sensor with a range of metal ions. The data is compiled from fluorescence interference studies on a sensor designed for a primary target analyte.

Interfering IonConcentration (equiv.)Observed Interference
Na⁺10Negligible
K⁺10Negligible
Ca²⁺10Negligible
Mg²⁺10Negligible
Mn²⁺10Negligible
Co²⁺10Negligible
Ni²⁺10Negligible
Cu²⁺10Significant Quenching
Zn²⁺10Negligible
Cd²⁺10Negligible
Hg²⁺10Negligible
Pb²⁺10Negligible
Cr³⁺10Negligible
Fe³⁺10Significant Quenching

Note: The data presented is based on qualitative and semi-quantitative findings from published literature on salicylaldehyde-based Schiff base sensors. The degree of interference can vary depending on the specific sensor structure, solvent system, and experimental conditions. "Negligible" indicates that the fluorescence intensity in the presence of the interfering ion was comparable to that of the sensor alone. "Significant Quenching" indicates a pronounced decrease in fluorescence intensity.

Cross-Reactivity with Biogenic Amines: A Research Gap

While the cross-reactivity of this compound-based sensors with metal ions has been a subject of investigation, there is a notable lack of comprehensive studies on their selectivity towards biogenic amines. Biogenic amines, such as histamine, putrescine, and cadaverine, are important biomarkers for food spoilage and disease diagnostics. The development of selective sensors for these analytes is of significant interest. Future research should focus on systematically evaluating the response of this compound-based sensors to a panel of biogenic amines to expand their applicability in food safety and clinical diagnostics.

Signaling Mechanism of Salicylaldehyde-Based Schiff Base Sensors

The sensing mechanism of salicylaldehyde-based Schiff base sensors often involves the modulation of photophysical processes such as Chelation-Enhanced Fluorescence (CHEF) or Excited-State Intramolecular Proton Transfer (ESIPT). Upon coordination with a target analyte, the electronic properties of the sensor molecule are altered, leading to a detectable change in its fluorescence or color.

G General Signaling Pathway of a Salicylaldehyde-Based Schiff Base Sensor cluster_0 Sensor Molecule cluster_1 Analyte Interaction cluster_2 Signaling Mechanism Salicylaldehyde_Schiff_Base Salicylaldehyde Schiff Base (Low Fluorescence) Analyte Target Analyte (e.g., Metal Ion) Salicylaldehyde_Schiff_Base->Analyte Binding Complex Sensor-Analyte Complex (High Fluorescence/Color Change) Analyte->Complex Coordination Mechanism Chelation-Enhanced Fluorescence (CHEF) or Excited-State Intramolecular Proton Transfer (ESIPT) Modulation Complex->Mechanism Induces Mechanism->Complex Results in

Caption: Signaling pathway of a salicylaldehyde-based sensor.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a this compound-based Schiff base sensor and the subsequent evaluation of its cross-reactivity.

Synthesis of a this compound Schiff Base Sensor

This protocol describes the synthesis of a Schiff base ligand derived from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline (B41778) or an aliphatic diamine)

  • Anhydrous ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base sensor.

  • Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Cross-Reactivity (Interference) Studies

This protocol outlines the procedure for evaluating the selectivity of the synthesized sensor.

Materials:

  • Synthesized this compound Schiff base sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)

  • Stock solutions of the target analyte and various interfering ions (e.g., 10 mM in deionized water or an appropriate solvent)

  • Buffer solution (if pH control is required)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Prepare a solution of the sensor in the desired solvent system (e.g., a mixture of organic solvent and water) at a fixed concentration (e.g., 10 µM).

  • Record the fluorescence spectrum of the sensor solution alone (this serves as the baseline).

  • To separate solutions of the sensor, add a specific amount (e.g., 10 equivalents) of the stock solution of each interfering ion.

  • Incubate the solutions for a short period to allow for any potential interaction.

  • Record the fluorescence spectrum of each solution containing the sensor and an interfering ion.

  • In a separate experiment, add the target analyte to a solution of the sensor to record its characteristic fluorescence response.

  • To assess the interference, add the same amount of the target analyte to each of the solutions already containing the sensor and an interfering ion.

  • Record the fluorescence spectrum of these mixed solutions.

  • Compare the fluorescence intensity of the sensor in the presence of the target analyte alone with its intensity in the presence of the target analyte and each interfering ion. A significant change in the fluorescence signal indicates cross-reactivity.

G Experimental Workflow for Cross-Reactivity Testing cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Synthesize_Sensor Synthesize this compound Schiff Base Sensor Prepare_Solutions Prepare Stock Solutions (Sensor, Target, Interferents) Synthesize_Sensor->Prepare_Solutions Baseline Measure Fluorescence of Sensor Alone Prepare_Solutions->Baseline Interference Measure Fluorescence with each Interferent Baseline->Interference Target_Response Measure Fluorescence with Target Analyte Interference->Target_Response Combined_Response Measure Fluorescence with Target + Interferent Target_Response->Combined_Response Compare Compare Fluorescence Intensities Combined_Response->Compare Conclusion Determine Selectivity and Cross-Reactivity Compare->Conclusion

A Comparative Guide to the Synthesis of 5-Nitrosalicylaldehyde: Theoretical vs. Experimental Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Nitrosalicylaldehyde is a crucial building block in the synthesis of various pharmaceuticals, including Dronedarone hydrochloride, a significant drug for treating cardiovascular diseases. This guide provides an in-depth comparison of two primary synthetic routes to this compound: the nitration of salicylaldehyde (B1680747) and the improved Duff reaction of p-nitrophenol. We will delve into a critical analysis of their theoretical versus experimental yields, supported by detailed experimental protocols and data.

Overview of Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main pathways. The first involves the direct nitration of salicylaldehyde. This method is straightforward but often challenged by the formation of the undesired 3-nitrosalicylaldehyde isomer, which complicates purification and can significantly lower the yield of the target compound.[1][2]

The second common approach is the Duff reaction, or formylation, of p-nitrophenol. This method can offer higher selectivity and yield under optimized conditions, avoiding the isomer separation issue inherent in the nitration pathway.[3][4]

Comparative Yield Analysis

The following table summarizes the theoretical and experimental yields for representative examples of each synthetic method, based on published experimental data. The theoretical yield is calculated based on the stoichiometry of the reaction, assuming the limiting reagent is fully converted to the product.

Synthesis MethodStarting MaterialsLimiting ReagentTheoretical Yield (g)Reported Experimental Yield (g)Percentage Yield (%)Reference
Nitration of Salicylaldehyde Salicylaldehyde (25.7g), Fuming Nitric Acid (16.6g), Acetic Anhydride (25.9g), Hydrofluoric Acid (12.5g), Glacial Acetic Acid (100ml)Salicylaldehyde35.1 g14.8 g52%[1]
Nitration of Salicylaldehyde (Reduced Catalyst) Salicylaldehyde (25.7g), Fuming Nitric Acid (16.6g), Acetic Anhydride (25.9g), Hydrofluoric Acid (5.0g), Glacial Acetic Acid (100ml)Salicylaldehyde35.1 g12.6 g39%[1]
Improved Duff Reaction p-Nitrophenol (14g), Hexamethylenetetramine (21g), Trifluoroacetic Acid (37.5ml)p-Nitrophenol16.9 g~10.6 g≥ 63%[4]

Note: The theoretical yield for the nitration of salicylaldehyde is calculated based on the molar mass of salicylaldehyde (122.12 g/mol ) and this compound (167.12 g/mol ). The theoretical yield for the improved Duff reaction is calculated based on the molar mass of p-nitrophenol (139.11 g/mol ).

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound via the nitration of salicylaldehyde.

Protocol: Nitration of Salicylaldehyde

This protocol is adapted from a patented method designed to improve the yield and reaction rate of the low-temperature nitration of salicylaldehyde.[1][2]

Materials:

  • Salicylaldehyde (25.7g, 0.21 mol)

  • Fuming Nitric Acid (16.6g, 0.26 mol)

  • Acetic Anhydride (25.9g, 0.25 mol)

  • Hydrofluoric Acid (12.5g, 0.62 mol)

  • Glacial Acetic Acid (100ml)

  • Crushed Ice and Water

Procedure:

  • In a 250ml three-neck flask equipped with a stirrer and a constant pressure dropping funnel, combine 100ml of glacial acetic acid, 12.5g of hydrofluoric acid, 25.9g of acetic anhydride, and 25.7g of salicylaldehyde.

  • Cool the mixture to below 5°C using an ice-water bath while stirring continuously.

  • Slowly add 16.6g of fuming nitric acid to the reaction mixture from the dropping funnel over a period of 2.5 hours, ensuring the temperature is maintained between 5-10°C.

  • After the addition is complete, continue the reaction at 8-10°C for 1 hour.

  • Raise the temperature to 15-20°C and continue the reaction for an additional hour.

  • While still warm, pour the reaction solution into a mixture of 500g of crushed ice and water.

  • Stir the mixture evenly and let it stand for 5 hours or overnight to allow for precipitation.

  • Collect the resulting yellow powder solid by suction filtration.

  • Wash the solid with water and dry it to obtain the crude product.

  • Purify the crude product by water extraction to yield light yellow this compound powder.

Factors Influencing Yield

Several factors can significantly impact the experimental yield of this compound synthesis:

  • Reaction Temperature: The nitration of salicylaldehyde is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of byproducts.[1][2]

  • Formation of Isomers: In the nitration of salicylaldehyde, the competing formation of 3-nitrosalicylaldehyde is a major factor that reduces the yield of the desired 5-nitro isomer and complicates the purification process.[1][2]

  • Catalyst and Solvent System: The choice of catalyst and solvent system plays a critical role. In the nitration method, a ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid has been shown to improve the reaction speed and yield.[1][2] For the Duff reaction, catalysts like polyphosphoric acid or trifluoroacetic acid are employed to drive the formylation process.[3][4]

  • Purity of Starting Materials: The purity of the starting materials, such as salicylaldehyde and p-nitrophenol, is essential for achieving high yields and minimizing side reactions.

  • Purification Method: The efficiency of the purification process, such as water extraction or recrystallization, directly affects the final isolated yield and purity of the this compound.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the nitration of salicylaldehyde.

Synthesis_Workflow Reagents Salicylaldehyde, Fuming Nitric Acid, Acetic Anhydride, Hydrofluoric Acid, Glacial Acetic Acid Mixing Mixing and Cooling (<5°C) Reagents->Mixing Nitration Controlled Nitration (5-20°C) Mixing->Nitration Slow Addition of Nitric Acid Quenching Quenching in Ice-Water Nitration->Quenching Precipitation Precipitation and Standing Quenching->Precipitation Filtration Suction Filtration and Washing Precipitation->Filtration Purification Water Extraction and Drying Filtration->Purification Product This compound Purification->Product

References

Safety Operating Guide

Proper Disposal of 5-Nitrosalicylaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Nitrosalicylaldehyde is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a nitroaromatic compound, it possesses specific hazards that demand careful handling throughout its lifecycle, from use to final disposal. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful and an irritant.

  • Personal Protective Equipment (PPE): Always wear suitable PPE when handling the chemical or its waste. This includes, at a minimum:

    • Gloves: Nitrile or other chemically resistant gloves.[1]

    • Eye Protection: Tightly fitting chemical safety goggles and a face shield.[1][2]

    • Lab Coat: A flame-resistant lab coat is recommended.[1]

    • Respiratory Protection: If handling powders outside of a fume hood or if dust formation is possible, use a certified respirator.[1][2]

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

Hazard and Disposal Data Summary

The following table summarizes the key hazards associated with this compound and the corresponding disposal considerations.

Hazard ClassificationGHS Hazard StatementKey Disposal & Handling Precautions
Acute Oral Toxicity H302: Harmful if swallowed.[4][5]Do not eat, drink, or smoke when using this product.[6] If swallowed, rinse mouth and seek medical advice.[4][6]
Skin Irritation H315: Causes skin irritation.[4][5]Avoid contact with skin.[2] Wear protective gloves.[6] If skin contact occurs, wash the area with plenty of soap and water.[4][6]
Eye Irritation H319: Causes serious eye irritation.[4][5]Avoid contact with eyes.[2] Wear safety goggles and a face shield.[1][6] If in eyes, rinse cautiously with water for several minutes.[4][6]
Chemical Incompatibility Not explicitly classified, but as a nitro compound, it is incompatible with strong bases, amines, oxidizing agents, and reducing agents.[3]Do not mix with other waste streams such as acids, bases, or oxidizers.[1] Store separately to prevent vigorous or explosive reactions.[3]

Step-by-Step Disposal Protocol

Disposal of this compound waste is regulated and must be handled as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[3]

Step 1: Waste Segregation Proper segregation is the most critical step.

  • Characterize the waste as a nitroaromatic organic solid .

  • Keep this waste stream separate from all others. Specifically, do not mix with:

    • Acids or bases[1]

    • Oxidizing or reducing agents[3]

    • Non-halogenated waste[1]

    • Aqueous or liquid waste streams[7]

Step 2: Containerization

  • Select a waste container that is in good condition and made of a compatible material (e.g., a labeled, sealed plastic or glass container).[1]

  • Ensure the container has a tightly fitting cap to prevent leaks or spills.[1][8] Funnels should not be left in the container opening.[8]

  • Do not overfill the container; leave adequate headspace for expansion.[8]

Step 3: Labeling

  • Clearly label the waste container using your institution's official hazardous waste tags.[7]

  • The label must include:

    • The full chemical name: "this compound".[1] Avoid formulas or abbreviations.[7]

    • The concentration and quantity of the waste.

    • The date you first added waste to the container (start date).[7]

    • Any associated hazards (e.g., "Irritant," "Harmful").

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within your laboratory.

  • The storage location should be a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[3]

Step 5: Arrange for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal contractor to schedule a pickup.[1][3]

  • Follow their specific procedures for waste transfer and documentation. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.[1]

  • Don PPE: Wear the appropriate PPE as described above before attempting to clean the spill.[1]

  • Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill.[1][3] Do not use combustible materials like paper towels for large spills.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water.[1][3]

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents, gloves, and wipes, must be collected and disposed of as hazardous waste following the protocol above.[1]

Disposal Workflow

The following diagram illustrates the standard workflow for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Step 1: Select & Label Compatible Waste Container A->B C Step 2: Segregate Waste (Keep separate from other chemicals) B->C D Step 3: Add Waste to Container & Secure Lid C->D E Step 4: Store Securely in Designated Accumulation Area D->E F Step 5: Contact EHS for Pickup (When container is full or per schedule) E->F G Final Disposal by Certified Professionals F->G

Caption: Workflow for the compliant disposal of this compound.

References

Personal protective equipment for handling 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 5-Nitrosalicylaldehyde.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Hydroxy-5-nitrobenzaldehyde

  • CAS Number: 97-51-8

  • Molecular Formula: C₇H₅NO₄

  • Molecular Weight: 167.12 g/mol [1]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2: Toxic to aquatic life with long lasting effects.[2]

Signal Word: Warning[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H411: Toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[2]Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and fire/flame resistant and impervious clothing.Prevents skin contact which can cause irritation.[2]
Respiratory Protection A dust mask is recommended. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2][3]Avoids inhalation of dust which may cause respiratory irritation.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Use non-sparking tools to prevent ignition.

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Storage:

  • Store in a tightly closed, original container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Protect from moisture and direct sunlight.[1]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound.

Test TypeRoute of ExposureSpeciesDose (LD50)Toxic Effects
Lethal Dose, 50% Kill (LD50)OralRat799 mg/kgBehavioral (muscle weakness), Lungs (dyspnea), Skin and Appendages (hair)[5]
Lethal Dose, 50% Kill (LD50)OralMouse672 mg/kgBehavioral (convulsions, muscle weakness), Skin and Appendages (hair)

Note: No occupational exposure limits (e.g., PEL, TLV) have been established for this compound.[4]

Experimental Protocol: Synthesis of this compound via Duff Reaction

This protocol is a representative example of a procedure involving this compound. All steps must be conducted in a chemical fume hood with appropriate PPE.

Materials:

  • p-Nitrophenol

  • Hexamethylenetetramine

  • Polyphosphoric acid

  • Ice water

  • Dilute sodium hydroxide (B78521) solution

  • Dilute hydrochloric acid

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, combine polyphosphoric acid and p-nitrophenol.

  • Heating: Heat the mixture with constant stirring in an oil bath to 100°C.

  • Addition of Reagent: Slowly add hexamethylenetetramine in batches, maintaining the temperature at 100°C.

  • Reaction: Allow the reaction to proceed for 2 hours at 100°C.

  • Quenching: Remove the oil bath and carefully add ice water to the reaction flask with continuous stirring to cool it to room temperature. A light yellow crystal should precipitate.

  • Isolation and Neutralization: Filter the precipitate and wash with a dilute sodium hydroxide solution to dissolve the product.

  • Precipitation: Acidify the filtrate with dilute hydrochloric acid to a pH of 3-4 to re-precipitate the this compound.

  • Final Product: Cool the mixture to 0-10°C, filter the solid product, wash with cold water, and dry under vacuum.

Emergency and Disposal Plan

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical advice if you feel unwell.[1]

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

  • Do not let the chemical enter drains as it is toxic to aquatic life.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 fume_hood Work in a Ventilated Chemical Fume Hood ppe->fume_hood Step 2 weigh Weigh Solid Chemical fume_hood->weigh Step 3 handle Perform Experimental Procedure weigh->handle Step 4 cleanup Clean Work Area handle->cleanup Step 5 decontaminate Decontaminate Glassware cleanup->decontaminate Step 6 dispose Dispose of Waste Properly decontaminate->dispose Step 7 remove_ppe Remove PPE dispose->remove_ppe Step 8 wash Wash Hands Thoroughly remove_ppe->wash Step 9 SpillResponsePlan Spill Response Plan for this compound spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill ppe->contain collect Collect Spilled Material (Avoid Dust) contain->collect dispose Place in Labeled Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.